Perisulfakinin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHBPUISQUUSQ-BHEJXMHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N18O22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154667 | |
| Record name | Perisulfakinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125131-58-0 | |
| Record name | Perisulfakinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perisulfakinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Role of Sulfakinin in Insect Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfakinin (SK) is a pleiotropic neuropeptide in insects, structurally and functionally analogous to the vertebrate cholecystokinin (CCK)/gastrin peptide family.[1][2][3] Extensive research has elucidated its critical role in a wide array of physiological processes, most notably as a key satiety signal that modulates feeding behavior and digestive functions.[2][4][5] Beyond its role in gustation, SK signaling is intricately involved in the regulation of locomotion, aggression, reproductive behaviors, and the modulation of sensory perception, particularly olfaction.[1][4][6] This technical guide provides a comprehensive overview of the functions of Sulfakinin in insects, detailing its signaling pathways, summarizing key quantitative data from seminal studies, and outlining the experimental protocols used to unravel its complex roles. This document is intended to serve as a valuable resource for researchers in entomology, neurobiology, and pharmacology, as well as professionals engaged in the development of novel insect control strategies.
Core Functions of Sulfakinin
Sulfakinin's physiological functions are diverse, reflecting its widespread expression in the insect nervous system and gut.[7][8] The most extensively documented roles are detailed below.
Regulation of Feeding and Satiety
The primary and most conserved function of SK across numerous insect species is the induction of satiety and the consequent inhibition of food intake.[2][3][9][10] SK acts as an anorexigenic signal, reducing food consumption and meal size.[1][11] This is achieved through multiple mechanisms:
-
Inhibition of Gustatory Receptors: In Drosophila melanogaster, SK has been shown to inhibit the sugar receptor GR64 in the proboscis and proleg tarsi, thereby reducing the perception of sweetness and subsequent food ingestion.[4][6][12]
-
Modulation of Central Neurons: In the American cockroach, Periplaneta americana, perisulfakinin (PSK) attenuates the spiking frequency of dorsal unpaired median (DUM) neurons, which are involved in regulating general activity levels. This reduction in activity is consistent with a state of satiety.[7]
Knockout or knockdown of the SK gene or its receptors leads to a significant increase in food consumption, underscoring its essential role in appetite suppression.[12][13]
Control of Digestive Processes
Concurrent with its role in satiety, SK regulates various aspects of digestion. It has been shown to:
-
Stimulate Gut Motility: SK peptides exhibit myotropic effects on the gut in several insect species, stimulating contractions of the foregut muscles.[10][14]
-
Regulate Digestive Enzyme Secretion: The effect of SK on digestive enzyme release appears to be species-specific. In the migratory locust, Locusta migratora, SK reduces digestive enzyme secretion from the midgut and gastric caeca.[2] Conversely, in the palm weevil, Rhynchophorus ferrugineus, it increases α-amylase secretion.[5]
Modulation of Behavior and Sensory Perception
Recent studies have revealed a broader role for SK in orchestrating complex behaviors, particularly the trade-off between foraging and mating.
-
Behavioral Switching: In the oriental fruit fly, Bactrocera dorsalis, SK signaling via its receptor SkR1 is crucial for promoting foraging behavior while suppressing mating behavior, especially under starvation conditions.[12][13][15] Starvation upregulates SkR1 expression in the antennae, enhancing sensitivity to food odors and diminishing the response to pheromones.[6][12][16][17]
-
Olfactory Tuning: SK signaling directly modulates the expression of odorant receptor (OR) genes in the antennae. It enhances the expression of ORs that detect food volatiles while suppressing those that respond to sex pheromones.[12][13][15]
Other Physiological Roles
SK signaling has also been implicated in:
-
Locomotion [1]
-
Reproductive behavior , including the inhibition of both male and female sexual behavior in Drosophila.[4][12][13]
-
Energy metabolism [1]
The Sulfakinin Signaling Pathway
Sulfakinin exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the Sulfakinin Receptor 1 (SkR1) and Sulfakinin Receptor 2 (SkR2).[4][8] The binding of sulfated SK to its receptor initiates a downstream signaling cascade.
The SK signaling pathway can activate multiple second messenger systems, including both the Ca²⁺ and cyclic AMP (cAMP) pathways.[8] In the context of DUM neurons in the cockroach, PSK increases intracellular cAMP levels, which in turn leads to a decrease in intracellular Ca²⁺ concentration through the inhibition of pacemaker Ca²⁺ currents.[7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Sulfakinin function.
Table 1: Effects of Sulfakinin Signaling on Feeding Behavior
| Species | Experimental Condition | Observation | Fold/Percent Change | Reference |
| Bactrocera dorsalis | sk knockout (sk-/-) | Increased food consumption | - | [12] |
| Bactrocera dorsalis | skr1 knockout (skr1-/-) | Increased food consumption | - | [12] |
| Phormia regina | Injection of 10 nmol drosulfakinin I (DrmSKI) in females | Inhibition of carbohydrate feeding | 44% reduction | [9] |
| Aedes aegypti | Injection of 100 µM SK2 | Reduced blood meal intake | Significant reduction | [18] |
| Aedes aegypti | Injection of 150 µM SK2 | Reduced blood meal intake | Significant reduction | [18] |
| Schistocerca gregaria | Injection of Lom-sulfakinin | Dose-dependent reduction in food intake | - | [3] |
| Dendroctonus armandi | SK and SKR RNAi knockdown | Increased body weight | - | [1] |
| Dendroctonus armandi | Injection of SK | Reduction in body weight | Significant reduction | [1] |
Table 2: Effects of Sulfakinin Signaling on Gene Expression
| Species | Experimental Condition | Gene(s) Analyzed | Tissue | Observation | Fold Change | Reference |
| Bactrocera dorsalis | Starvation | SkR1 | Antennae | Upregulation | Significant increase | [6][12] |
| Bactrocera dorsalis | sk-/- and skr1-/- vs. WT (starved) | Odorant Receptor (OR) genes | Antennae | Differential expression | - | [12][13] |
| Dendroctonus armandi | Re-feeding after starvation | SK and SKR | - | Upregulation | Significant increase | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Gene Knockout using CRISPR/Cas9
This protocol is a generalized workflow based on studies in Bactrocera dorsalis.[6][12]
Methodology:
-
gRNA Design: Single guide RNAs (sgRNAs) are designed to target specific exons of the gene of interest (e.g., Sk or SkR1).
-
Microinjection: A solution containing Cas9 protein and the synthesized sgRNAs is microinjected into pre-blastoderm embryos.
-
Rearing and Crossing: The injected embryos (G0 generation) are reared to adulthood and crossed with wild-type insects.
-
Screening: The G1 progeny are screened for the presence of mutations at the target site using PCR amplification and subsequent DNA sequencing.
-
Phenotypic Analysis: Homozygous mutant lines are established and subjected to behavioral assays, gene expression analysis, and other relevant physiological tests.
RNA Interference (RNAi)
This protocol is based on studies in Dendroctonus armandi.[1]
Methodology:
-
dsRNA Synthesis: A template for the target gene (SK or SKR) is amplified by PCR using gene-specific primers with T7 promoter sequences. The PCR product is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
Injection: The purified dsRNA is injected into the insect (larvae or adults). A control group is injected with dsRNA targeting a non-related gene (e.g., GFP).
-
Gene Expression Analysis: After a specific time post-injection, total RNA is extracted from the insects, and the knockdown efficiency is verified by quantitative real-time PCR (qRT-PCR).
-
Phenotypic Observation: The physiological or behavioral effects of gene silencing are observed and quantified. This can include measurements of body weight, food consumption, or other relevant parameters.
Behavioral Assays
Feeding Assay (Capillary Feeder - CAFE Assay):
-
Individual insects are placed in vials with calibrated glass capillaries containing a liquid food source (e.g., sucrose solution).
-
The change in the liquid level in the capillaries is measured over a specific period to quantify the volume of food consumed.
-
Evaporation is accounted for by including control vials without insects.
Mating Behavior Assay:
-
Male and female insects (e.g., one starved male and one satiated female) are placed in a small arena.
-
The mating success rate and latency to mating are recorded over a defined observation period.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from specific tissues (e.g., antennae, brain, gut) using a suitable kit. The RNA is then reverse-transcribed into cDNA.
-
PCR Amplification: The qRT-PCR is performed using gene-specific primers for the target gene (e.g., SkR1) and a reference gene (e.g., actin) for normalization.
-
Data Analysis: The relative expression levels of the target gene are calculated using the 2-ΔΔCt method.
Conclusion and Future Directions
Sulfakinin is a functionally conserved neuropeptide that plays a pivotal role in regulating the internal physiological state of insects, particularly in the context of feeding and the trade-off between competing behaviors like foraging and reproduction. Its influence on both central and peripheral systems, from modulating neuronal activity in the brain to tuning the sensitivity of sensory organs, highlights its importance as a master regulator.
The elucidation of the SK signaling pathway and its multifaceted functions opens up new avenues for the development of targeted and environmentally benign pest management strategies. Modulating SK signaling, for instance by developing SK receptor agonists or antagonists, could disrupt feeding and reproductive behaviors in pest species.
Future research should focus on:
-
Deconvoluting the specific downstream targets of SK signaling in different tissues.
-
Investigating the interplay between SK and other neuropeptide systems in the regulation of complex behaviors.
-
Exploring the diversity of SK signaling components and their functions across a wider range of insect taxa.
A deeper understanding of the molecular mechanisms underlying Sulfakinin's action will not only advance our fundamental knowledge of insect neurobiology and physiology but also provide a strong foundation for innovative applications in agriculture and public health.
References
- 1. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 2. Sulfakinin is an important regulator of digestive processes in the migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Satiety Signaling Neuropeptide this compound Inhibits the Activity of Central Neurons Promoting General Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling properties and pharmacological analysis of two sulfakinin receptors from the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insect satiety: sulfakinin localization and the effect of drosulfakinin on protein and carbohydrate ingestion in the blow fly, Phormia regina (Diptera: Calliphoridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptides associated with the regulation of feeding in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 13. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging | eLife [elifesciences.org]
- 14. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Sulfakinin signaling pathway in Drosophila melanogaster
An In-depth Technical Guide to the Sulfakinin Signaling Pathway in Drosophila melanogaster
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sulfakinin (SK) signaling system in Drosophila melanogaster, the ortholog of the vertebrate cholecystokinin (CCK) system, is a critical peptidergic pathway involved in a diverse array of physiological and behavioral processes.[1][2][3][4] This neuropeptide system regulates feeding behaviors, satiety, gut motility, aggression, and sexual receptivity by acting on specific G protein-coupled receptors (GPCRs).[1][2][3][4][5][6][7][8] Understanding the intricacies of the SK pathway, from ligand-receptor interactions to downstream cellular responses and organismal outcomes, provides a powerful model for neurobiology and offers potential targets for pest control and therapeutic development. This guide details the core components of the SK signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.
Core Components of the Sulfakinin Signaling Pathway
The SK signaling cascade is initiated by the binding of sulfated neuropeptides to one of two identified GPCRs, leading to downstream intracellular events.
Ligands: Drosulfakinins (DSK)
In Drosophila melanogaster, the sulfakinin (Dsk) gene encodes a prepropeptide that is processed to generate two mature, structurally-related peptides: Drosulfakinin I (DSK I) and Drosulfakinin II (DSK II).[5][9] These peptides share a conserved C-terminal sequence, FDDYGHMRF-NH2, which is crucial for receptor binding and activation.[5] The tyrosine (Y) residue in this sequence can be sulfated, a post-translational modification that is often critical for full biological activity, although non-sulfated forms (nsDSK) can also exhibit activity.[3][5]
DSK peptides are produced primarily by neurons in the brain and are also found in the gastrointestinal tract.[3][4][9]
Receptors: DSK-R1 and DSK-R2
DSK peptides exert their effects by binding to two distinct Class A G protein-coupled receptors (GPCRs).[5]
-
DSK-R1 (CCKLR-17D1): The first identified DSK receptor.[1][2][10] Signaling through DSK-R1 has been implicated in the regulation of aggression and neuromuscular junction development.[10]
-
DSK-R2 (CCKLR-17D3): The second DSK receptor.[1][2][5] This receptor is involved in modulating gut motility and female sexual receptivity.[1][2][5]
The tissue-specific expression of these receptors contributes to the diverse and sometimes distinct physiological roles of SK signaling.[5] For instance, nsDSK II is suggested to act through DSK-R2 in the gut but through DSK-R1 in the heart, indicating tissue-specific signaling pathways.[5]
Downstream Signaling Cascade
Upon binding of DSK to its receptor, the GPCR undergoes a conformational change, activating an associated heterotrimeric G protein. The DSK receptors are primarily linked to the intracellular Ca2+ second messenger pathway.[11] The activated Gα subunit (likely Gαq) stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This rise in intracellular calcium concentration activates various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to the ultimate cellular response.
Physiological Functions and Quantitative Data
SK signaling modulates a wide range of functions. The following tables summarize quantitative findings from various studies.
Regulation of Feeding and Foraging
SK is widely recognized as a satiety signal that reduces food intake.[6][7][12] Knocking out the genes for SK (sk-/-) or its receptor (skr1-/-) leads to an increased feeding rate, supporting its role in satiety.[6][7][12] Furthermore, SK signaling is crucial for the behavioral switch between foraging and mating, where it promotes foraging behavior in starved flies by modulating the expression of olfactory receptors.[6][7]
Table 1: Effects of SK Pathway Manipulation on Feeding Behavior
| Genotype/Condition | Phenotype | Quantitative Change | Reference |
|---|---|---|---|
| sk-/- and skr1-/- mutants | Increased feeding rate | Statistically significant increase in food consumption compared to wild-type. | [6][7] |
| Starved wild-type flies | Upregulation of SkR1 in antennae | Gene expression significantly increased. | [6][12] |
| sk-/- and skr1-/- mutants | Shift to mating mode even when starved | Behavioral shift observed in knockout lines. |[6][7][12] |
Modulation of Cardiac and Gut Function
Sulfakinins are known to influence invertebrate gut motility and heart rate.[5] Exogenous application of DSK analogs can induce a reduction in heart rate, with the effect being dependent on the peptide's structure and the developmental stage of the fly.[5]
Table 2: Effect of nsDSK II Analogs on Drosophila Heart Rate
| Peptide Analog | Concentration | % Reduction in Heart Rate (Larva) | % Reduction in Heart Rate (Pupa) | % Reduction in Heart Rate (Adult) | Reference |
|---|---|---|---|---|---|
| ns[N3]DSK II | 1 µM | Inactive | Inactive | Super agonist (stronger than nsDSK II) | [5] |
| ns[N4]DSK II | 1 µM | Inactive | More active than nsDSK II | Super agonist (stronger than nsDSK II) | [5] |
Note: Data reported as % reduction relative to the basal level. "Inactive" indicates effects were not statistically different from saline control. "Super agonist" indicates a greater effect than the native peptide.
Control of Social and Sexual Behaviors
The SK pathway is a key modulator of complex behaviors such as aggression and sexual receptivity.[1][2][3][10] Loss of DSK function reduces female sexual receptivity, while overexpression enhances it.[1][2] The effect on aggression is more complex, with evidence suggesting a U-shaped dependence where both knockdown and over-activation of DSK neurons can increase social isolation-induced aggression.[10]
Table 3: Role of SK Signaling in Complex Behaviors
| Behavior | Genetic Manipulation | Outcome | Reference |
|---|---|---|---|
| Female Sexual Receptivity | Dsk mutant (loss of function) | Reduced receptivity | [1][2] |
| Female Sexual Receptivity | Pan-neuronal overexpression of Dsk | Enhanced receptivity (quicker copulation) | [1][2] |
| Female Sexual Receptivity | Activation of DSK neurons (dTrpA1) | Increased virgin female receptivity | [1][2] |
| Male Aggression | Knockdown of Dsk | Significantly increased social isolation-induced aggression | [10] |
| Male Aggression | Activation/Silencing of Dsk neurons | Increased isolation-driven aggression |[10] |
Key Experimental Protocols
Studying the SK signaling pathway involves a combination of genetic, imaging, and behavioral techniques.
Ex Vivo Calcium Imaging of Brain Explants
This protocol is used to determine if a specific neuropeptide (like DSK) can activate a particular neuronal population and to confirm the receptor involved.[13]
Objective: To visualize calcium influx in DSK receptor-expressing neurons upon DSK peptide application.
Methodology:
-
Genetic Preparation: Express a genetically encoded calcium indicator (e.g., GCaMP6s) specifically in neurons of interest (e.g., DSK-R1-expressing neurons) using the GAL4/UAS system. Create a control line where GCaMP6s is expressed in a mutant background lacking the receptor gene (Dsk-R1-/-).[13]
-
Brain Dissection: Dissect the larval brain in a saline solution (e.g., Adult Hemolymph-Like Saline, AHLS).[14]
-
Mounting: Secure the brain explant in an imaging chamber, often using methods to tether it and prevent movement during recording.[13]
-
Imaging Setup: Use a confocal or two-photon microscope to visualize GCaMP fluorescence.[13][14] A 488-nm laser is used for GCaMP excitation.[13]
-
Peptide Application: Perfuse the brain explant with a baseline saline solution, then apply the DSK peptide at a known concentration.
-
Data Acquisition: Record the changes in GCaMP fluorescence over time before, during, and after peptide application. An increase in fluorescence indicates a rise in intracellular calcium and thus, neuronal activation.[13]
-
Control Experiment: Repeat the procedure on the receptor-mutant brain explant. The absence of a fluorescence increase confirms that the observed activation is mediated by the specific DSK receptor.[13]
Foraging Behavior Assay
This assay quantifies the trade-off between feeding and other behaviors, which can be modulated by SK signaling.[6][15]
Objective: To measure the effect of SK signaling on the motivation to seek food.
Methodology:
-
Animal Preparation: Use wild-type flies and sk-/- or skr1-/- mutant flies. Flies are either fed ad libitum or starved for a defined period (e.g., 12 hours) with access to water.[6][15]
-
Assay Chamber: Place a single fly into a chamber (e.g., 100 mm diameter) containing a small drop of food (e.g., 10 µL) at the center.[6][15]
-
Acclimatization: Allow the fly to acclimatize to the chamber for a set period (e.g., 20 minutes).[6][15]
-
Behavioral Recording: Record the fly's behavior using a video camera for a defined duration (e.g., 15 minutes).[6][15]
-
Data Analysis: Score the number of successful foraging events. A successful event is counted when the fly stays within a defined radius of the food source for a minimum duration (e.g., 5 seconds).[6][15] Compare the foraging success rate between genotypes and nutritional states.
References
- 1. Drosulfakinin signaling modulates female sexual receptivity in Drosophila | eLife [elifesciences.org]
- 2. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 6. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 7. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholecystokinin-Like Peptide (DSK) in Drosophila, Not Only for Satiety Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuropeptide Drosulfakinin regulates social isolation-induced aggression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging in the Drosophila Olfactory System with a Genetic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
The Role of Sulfakinin in Regulating Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfakinin (SK) is a neuropeptide that plays a crucial and evolutionarily conserved role in the regulation of feeding behavior across a wide range of invertebrate species. Functionally analogous to the vertebrate satiety hormone cholecystokinin (CCK), SK acts as a key anorexigenic signal, inducing a state of satiety and leading to the cessation of food intake. This technical guide provides an in-depth overview of the core functions of SK in feeding regulation, detailing the underlying signaling pathways, summarizing quantitative experimental data, and outlining the methodologies used to elucidate these functions. The information presented is intended to serve as a comprehensive resource for researchers in neurobiology, entomology, and pharmacology, as well as for professionals involved in the development of novel pest control strategies and therapeutic agents targeting feeding-related disorders.
Introduction
The regulation of feeding is a fundamental biological process essential for survival, and it is controlled by a complex interplay of hormonal and neuronal signals. In invertebrates, the sulfakinin (SK) signaling system has emerged as a critical regulator of satiety.[1][2][3][4][5][6] SKs are a family of neuropeptides structurally and functionally homologous to the mammalian gastrin/cholecystokinin (CCK) family of peptides.[2][3] The first insect SK was isolated from the cockroach Leucophaea maderae, and subsequent research has identified SKs and their receptors in numerous insect species, including fruit flies, beetles, locusts, and mosquitoes.[5][7]
SK's primary role in feeding is to act as a satiety factor, signaling to the organism to terminate a meal.[1][2][3][4][5][6] This function is mediated through specific G-protein coupled receptors (GPCRs), known as sulfakinin receptors (SKRs), which are expressed in both the central and peripheral nervous systems.[5][8] The activation of these receptors triggers intracellular signaling cascades that ultimately lead to a reduction in food consumption. Beyond its role in satiety, SK signaling is also implicated in other physiological processes, including the modulation of mating behavior, aggression, and locomotion, highlighting its role as a key coordinator of behavioral states.[2][3][9]
This guide will delve into the molecular and cellular mechanisms of SK action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this field.
Sulfakinin Signaling Pathways
The anorexigenic effects of sulfakinin are mediated through its interaction with specific receptors and the subsequent activation of intracellular signaling cascades. These pathways can be broadly categorized into peripheral and central signaling mechanisms.
Peripheral Signaling: Modulation of Chemosensory Input
A significant component of SK's action on feeding behavior occurs at the periphery, where it modulates the sensitivity of chemosensory organs to food-related cues. In the oriental fruit fly, Bactrocera dorsalis, SK signaling via its receptor SkR1 in the antennae plays a crucial role in the behavioral switch between foraging and mating.[9][10] Starvation leads to an upregulation of SkR1 in antennal neurons.[9][10] Activated SK signaling enhances the expression of odorant receptors (ORs) that detect food volatiles while suppressing the expression of ORs that respond to pheromones.[9] This peripheral modulation effectively makes the insect more sensitive to food odors when hungry, promoting foraging.
Similarly, in Drosophila melanogaster, SK signaling has been shown to inhibit the sugar receptor GR64 in the proboscis and proleg tarsi, thereby reducing food ingestion.[1] This indicates that SK can directly dampen the perception of gustatory cues, contributing to the feeling of satiety.
Logical Flow of Peripheral Sulfakinin Signaling in the Antennae
References
- 1. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 3. Synaptic transmission parallels neuromodulation in a central food-intake circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of sulfakinin signaling in feeding of the red flour beetle Tribolium castaneum [biblio.ugent.be]
- 5. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 8. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction | PLOS Genetics [journals.plos.org]
- 9. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Sulfakinin in Insect Mating Behavior: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfakinin (SK) is a highly conserved neuropeptide in invertebrates, analogous to the vertebrate cholecystokinin (CCK) system. Primarily recognized for its role in regulating satiety and feeding behavior, a growing body of evidence reveals its significant, albeit complex, involvement in modulating insect mating behaviors. This technical guide synthesizes current research on the SK signaling pathway and its dual role in either suppressing or promoting sexual activity, contingent on species, sex, and physiological state. We provide a detailed overview of the signaling cascade, quantitative data from key studies, comprehensive experimental protocols, and potential avenues for leveraging the SK system in novel pest management strategies.
Introduction to Sulfakinin Signaling
Sulfakinin is a neuropeptide that exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[1][2] In insects, two receptor subtypes have been identified: SKR1 and SKR2 (also known as CCKLR-17D3 and CCKLR-17D1 in Drosophila melanogaster, respectively).[3][4][5][6] The activation of these receptors initiates an intracellular signaling cascade, often leading to changes in calcium (Ca2+) concentrations or cyclic AMP (cAMP) levels, which in turn alters neuronal activity and ultimately, behavior.[7][8] The SK signaling pathway is a critical component in the neuroendocrine network that governs fundamental behaviors, creating a trade-off between essential activities like feeding and reproduction.[3][4][7][9]
The Sulfakinin Signaling Pathway
The binding of a sulfakinin peptide to its cognate G-protein coupled receptor (SKR) on a neuron's membrane triggers a conformational change in the receptor. This activates an associated G-protein, which then modulates downstream effector enzymes like phospholipase C or adenylyl cyclase. This action leads to the production of second messengers, such as inositol trisphosphate (IP3) and calcium ions (Ca2+), which propagate the signal within the cell, leading to a physiological response such as altered gene expression or neurotransmitter release.
Sulfakinin's Role in Suppressing Mating Behavior
A primary function of sulfakinin is to act as a satiety signal, prioritizing foraging over reproduction, particularly under conditions of starvation. This inhibitory role has been extensively documented in the oriental fruit fly, Bactrocera dorsalis, and the model organism, Drosophila melanogaster.
Mechanism of Mating Suppression in Bactrocera dorsalis
In B. dorsalis, the trade-off between foraging and mating is directly linked to the insect's physiological state. Starvation triggers an upregulation of the sulfakinin receptor 1 (SkR1) gene in the antennae.[3][4][10][11][12] This heightened SK signaling directly alters the expression of olfactory receptor (OR) genes.[3][4][10][11][12][13] Consequently, the fly's antennae become more sensitive to food odors while simultaneously showing suppressed responses to opposite-sex pheromones, thus reducing the likelihood of courtship and copulation.[3][4][10][11][12]
Studies using CRISPR/Cas9 to create knockout mutants for both the sulfakinin ligand (sk-/-) and its receptor (skr1-/-) demonstrated that even when starved, these mutant flies exhibited behaviors characteristic of a "mating mode," confirming that SK signaling is essential for promoting foraging and suppressing mating.[3][4][10][11]
Mating Inhibition in Drosophila melanogaster
Research in D. melanogaster corroborates the inhibitory function of sulfakinin (referred to as Drosulfakinin or DSK) on sexual behavior in both males and females.[3][4][5][6] Specific neurons (Dsk-MP1 and Dsk-MP3) secrete the DSK-2 peptide, which then acts on downstream neurons expressing the SK receptor to suppress male mating behavior.[3][4][10][11] These DSK neurons physiologically interact with and antagonize the male-specific P1 neurons, which are considered a command center for male sexual behaviors.[14]
Quantitative Data on Mating Suppression
The following table summarizes the quantitative effects of SK signaling disruption on mating behavior from key studies.
| Species | Genotype / Condition | Mating Parameter | Observation | Reference |
| B. dorsalis | Wild-Type (Starved) | Courtship Rate | Decreased | [10] |
| Copulation Rate | Decreased | [10] | ||
| B. dorsalis | sk-/- (Starved) | Mating Success Rate | High, similar to fed wild-type flies | [10][15] |
| B. dorsalis | skr1-/- (Starved) | Mating Success Rate | High, similar to fed wild-type flies | [10][15] |
| D. melanogaster | Dsk Neuron Activation | Male Courtship Behavior | Inhibited | [14] |
Sulfakinin's Role in Promoting Mating Behavior
Contradicting its role as a sexual inhibitor, some studies have revealed that under specific circumstances, SK signaling can promote female sexual receptivity. This highlights the complexity of neuropeptidergic regulation, which is highly dependent on the specific neuronal circuits, sex, and developmental stage of the insect.
Promotion of Female Receptivity in Drosophila melanogaster
In virgin Drosophila females, the DSK peptide acts through its receptor, CCKLR-17D3 (SKR1), to promote sexual receptivity.[15][16] Loss-of-function mutants for DSK show reduced female receptivity, while overexpression enhances it.[16][17] This effect is mediated by two specific pairs of DSK-expressing neurons in the central brain.[16][17] These neurons receive input from pC1 neurons, a neural hub that integrates sex-related cues and mating status.[16] Activation of these specific DSK neurons was shown to significantly increase the copulation rate and shorten the latency to copulation in virgin females.[17]
Quantitative Data on Mating Promotion
The following table summarizes the quantitative effects of SK signaling manipulation on promoting female mating behavior.
| Species | Genotype / Condition | Mating Parameter | Observation | Reference |
| D. melanogaster | ∆Dsk (DSK knockout) | Female Receptivity | Decreased | [17] |
| D. melanogaster | DSK Neuron Activation (dTrpA1) | Copulation Rate | Significantly increased | [17] |
| Latency to Copulation | Shortened | [17] | ||
| D. melanogaster | CCKLR-17D3 Neuron Activation (dTrpA1) | Mating Success Rate | Significantly increased | [15] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of sulfakinin's role in insect mating.
Gene Knockout via CRISPR/Cas9
The creation of null mutants is essential for functional analysis. Standardized protocols for CRISPR/Cas9 mutagenesis in species like B. dorsalis are available.[10][11]
General Workflow:
-
gRNA Design & Synthesis: Design guide RNAs (gRNAs) targeting a conserved exon of the sulfakinin (sk) or sulfakinin receptor (skr1) gene. Synthesize gRNA via in vitro transcription.
-
Embryo Collection & Microinjection: Collect freshly laid embryos (0-1 hour old). Microinject a mixture of the synthesized gRNA and Cas9 protein into the posterior pole of the embryos.
-
Insect Rearing & Screening: Rear injected G0 embryos to adulthood and cross them with wild-type flies. Screen G1 progeny for mosaic mutations (e.g., using phenotypic markers if available, or via PCR and sequencing of the target locus).
-
Line Establishment: Establish homozygous mutant lines through subsequent crosses.
Mating Behavior Assays
Behavioral assays are used to quantify changes in courtship and copulation.[18][19]
Protocol for Drosophila Receptivity Assay:
-
Fly Preparation: Collect virgin females and males shortly after eclosion and age them individually for 3-5 days under a controlled light-dark cycle (e.g., 12:12) at 25°C. For starvation experiments, flies are transferred to vials containing only water or a non-nutritive medium for a specified period (e.g., 24-48 hours) before the assay.
-
Mating Arena: Prepare small mating arenas, such as circular chambers (e.g., 1 cm diameter) or vials containing a standard food medium.
-
Observation: Introduce one male and one female into the mating arena. Record the latency to copulation and the total number of successful copulations over a fixed period (e.g., 1-2 hours). Observations can be done directly or via video recording.
-
Data Analysis: Calculate the copulation success rate (percentage of pairs that mated) and the average copulation latency. Statistical analysis is typically performed using logistic regression for success rates and survival analysis or Mann-Whitney U tests for latency.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of sk and skr genes in different tissues (e.g., antennae, brain) or under different physiological conditions.
General Protocol:
-
Tissue Dissection & RNA Extraction: Dissect the tissue of interest (e.g., antennae from 50-100 flies) in RNase-free PBS. Immediately extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for the target gene (sk or skr) and a reference gene (e.g., actin or rp49) for normalization.
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Implications for Drug and Pesticide Development
The critical role of sulfakinin in governing the balance between feeding and mating makes its signaling pathway a promising target for the development of novel, ecologically-friendly pest management tools.
-
Behavioral Manipulators: Development of SKR agonists could potentially suppress mating in pest populations by locking them into a foraging-only behavioral state. This could reduce reproductive rates without the broad toxicity of conventional insecticides.
-
Disrupting Reproduction: For pests where mating is a prerequisite for causing damage (e.g., female mosquitoes requiring a blood meal for egg development), SKR agonists could act as "birth control" by inhibiting the drive to seek a host or mate.[8]
-
Species-Specificity: As peptide-receptor interactions are often highly specific, there is potential to develop molecules that target SKRs in a specific pest family while having minimal impact on beneficial insects or other non-target organisms.
Conclusion and Future Directions
Sulfakinin is a key neuromodulator with a profound and context-dependent influence on insect mating behavior. While its role as a mating suppressor in satiated individuals is well-established, emerging evidence of its function in promoting female receptivity reveals a more nuanced system. This duality underscores the importance of investigating specific neuronal circuits and physiological states. Future research should focus on elucidating the downstream signaling components of the two receptor subtypes, identifying the full repertoire of neurons involved in both the inhibitory and excitatory pathways, and exploring how other neuropeptide systems (e.g., Neuropeptide F) interact with SK to fine-tune reproductive behaviors. A deeper understanding of this complex signaling network will be instrumental for developing next-generation strategies for insect control and management.
References
- 1. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 5. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for CRISPR/Cas9 Mutagenesis of the Oriental Fruit Fly Bactrocera dorsalis [app.jove.com]
- 11. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 12. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drosulfakinin signaling modulates female sexual receptivity in Drosophila | eLife [elifesciences.org]
- 16. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Method to Test the Effect of Environmental Cues on Mating Behavior in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Example of a well-written lab report - Online Writing Lab - Reed College [reed.edu]
An In-depth Technical Guide to the Identification and Characterization of Sulfakinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data crucial for the identification and characterization of sulfakinin (SK) receptors. Sulfakinins are a family of neuropeptides in invertebrates, analogous to the vertebrate cholecystokinin (CCK) and gastrin peptides, playing significant roles in regulating feeding behavior, gut motility, and reproductive behaviors.[1][2][3][4][5] Their receptors, typically G-protein coupled receptors (GPCRs), represent potential targets for the development of novel pest control agents and for advancing our understanding of insect physiology.[1]
Sulfakinin Receptor Identification: A Strategic Workflow
The deorphanization of sulfakinin receptors, i.e., matching the orphan GPCRs with their cognate sulfakinin ligands, is a critical first step. This process often employs a "reverse pharmacology" approach, starting from the receptor sequence to identify its ligand.[6][7]
Below is a generalized workflow for the identification of sulfakinin receptors:
Quantitative Data Summary
The functional characterization of sulfakinin receptors involves quantifying their interaction with various sulfakinin peptides. This data is essential for understanding ligand-receptor specificity and for structure-activity relationship (SAR) studies.[3][4][5]
| Receptor | Species | Ligand | Assay Type | EC50 / IC50 (nM) | Reference |
| BNGR-A9 | Bombyx mori | Sulfated SK | Luciferase Reporter (HEK293 cells) | 73.3 | [8] |
| BNGR-A9 | Bombyx mori | Sulfated SK | Luciferase Reporter (BmN cells) | 60.0 | [8] |
| ArSK/CCKR | Asterias rubens | ArSK/CCK1 | Bioluminescence (CHO-K1 cells) | 0.25 | [9][10] |
| ArSK/CCKR | Asterias rubens | ArSK/CCK2 | Bioluminescence (CHO-K1 cells) | 0.12 | [9][10] |
| ArSK/CCKR | Asterias rubens | ArSK/CCK2 (non-sulfated) | Bioluminescence (CHO-K1 cells) | 48,000 | [9] |
| Rhopr-SKR-1 | Rhodnius prolixus | Rhopr-SK-1 | Calcium Mobilization | Potent activation | [11] |
| Rhopr-SKR-2 | Rhodnius prolixus | Rhopr-SK-2 | Calcium Mobilization | Potent activation | [11] |
| TcSKR1 | Tribolium castaneum | Sulfated SK | Cell-based Reporter | Active | [12] |
| TcSKR2 | Tribolium castaneum | Sulfated SK | Cell-based Reporter | Active | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in sulfakinin receptor research.
Objective: To obtain the full-length cDNA sequence of the target sulfakinin receptor.
Protocol:
-
Total RNA Extraction: Isolate total RNA from relevant tissues (e.g., central nervous system, gut) of the insect species of interest using a commercial kit.[1]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.[1]
-
Degenerate PCR (Optional): If a partial sequence is not available from transcriptome data, design degenerate primers based on conserved regions of known sulfakinin receptors from other species to amplify a partial fragment.
-
Rapid Amplification of cDNA Ends (RACE)-PCR: To obtain the full-length sequence, perform 5' and 3' RACE-PCR using gene-specific primers designed from the known partial sequence and adapter primers.[1]
-
Cloning and Sequencing: Clone the full-length PCR product into a suitable vector (e.g., pGEM-T Easy) and sequence multiple clones to confirm the sequence.[1]
Objective: To determine the binding affinity (Kd) and specificity of ligands to the sulfakinin receptor.
Protocol:
-
Membrane Preparation: Culture cells heterologously expressing the sulfakinin receptor, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation.
-
Radioligand: Use a radiolabeled sulfakinin analog (e.g., with 125I or 3H).
-
Binding Reaction: In a 96-well filter plate, incubate the cell membranes with a constant concentration of the radioligand and increasing concentrations of a competing unlabeled ligand.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.[13]
-
Data Analysis: Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the Kd using the Cheng-Prusoff equation.
Objective: To measure the activation of Gq-coupled sulfakinin receptors by monitoring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293, CHO) on glass-bottom dishes and transiently transfect them with the sulfakinin receptor expression plasmid.
-
Calcium Indicator Loading: Incubate the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded sensor like GCaMP) in a suitable buffer.[14][15][16][17]
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.[14][16]
-
Ligand Application: During imaging, apply different concentrations of sulfakinin peptides to the cells.[16]
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the EC50 value from the dose-response curve.
Objective: To determine if the sulfakinin receptor couples to Gs or Gi signaling pathways by measuring changes in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture and Transfection: Culture and transfect cells with the sulfakinin receptor expression construct as described for the calcium imaging assay.
-
Gs-coupled Receptor Assay:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with different concentrations of the sulfakinin peptide.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).[18][19][20]
-
-
Gi-coupled Receptor Assay:
-
Pre-treat the cells with forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.
-
Add different concentrations of the sulfakinin peptide. A decrease in the forskolin-stimulated cAMP level indicates Gi coupling.
-
Measure the cAMP concentration as described above.[20]
-
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50 values.
Objective: To localize the expression of sulfakinin receptor mRNA in tissues.
Protocol:
-
Probe Synthesis: Synthesize digoxigenin (DIG) or fluorescein-labeled antisense and sense (as a negative control) RNA probes from a linearized plasmid containing a portion of the sulfakinin receptor cDNA.[21]
-
Tissue Preparation: Dissect the tissue of interest, fix it in 4% paraformaldehyde, and prepare frozen or paraffin-embedded sections.[21][22]
-
Hybridization: Hybridize the tissue sections with the labeled probe at an elevated temperature overnight.[21]
-
Washing: Perform stringent washes to remove the unbound probe.[21]
-
Detection:
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase. Develop the signal with a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate.[21]
-
For fluorescently labeled probes, use an anti-fluorescein antibody conjugated to a fluorophore and visualize with a fluorescence microscope.
-
-
Imaging: Mount the slides and image the tissue sections to visualize the localization of the receptor transcript.
Sulfakinin Receptor Signaling Pathway
Sulfakinin receptors are members of the GPCR superfamily.[1] Upon binding of sulfakinin, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. The specific G-protein activated determines the downstream signaling cascade. In many insects, sulfakinin receptors have been shown to couple to Gq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][11]
This guide provides a foundational framework for the investigation of sulfakinin receptors. The specific details of the protocols may require optimization depending on the insect species and the experimental setup. By employing these methodologies, researchers can effectively identify and characterize novel sulfakinin receptors, paving the way for new discoveries in insect neurobiology and the development of innovative pest management strategies.
References
- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 7. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Flexibility and extracellular opening determine the interaction between ligands and insect sulfakinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. protocols.io [protocols.io]
- 15. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of Calcium Signaling in Astrocytes with a novel Endoplasmic Reticulum Targeted GCaMP Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. cobrepr.com [cobrepr.com]
Molecular structure of the Sulfakinin peptide
An In-depth Technical Guide to the Molecular Structure of the Sulfakinin Peptide
Introduction
Sulfakinins (SKs) are a highly conserved family of neuropeptides found throughout the arthropod phylum. Functionally and structurally analogous to the vertebrate gastrin/cholecystokinin (CCK) peptide family, SKs are pleiotropic signaling molecules involved in a wide array of physiological processes.[1][2][3] Primarily recognized as satiety factors that inhibit food intake and modulate gut motility, they also play critical roles in regulating reproductive behaviors, aggression, and sensory perception.[2][4][5] SKs are synthesized as part of a larger precursor protein and undergo several post-translational modifications to become biologically active.[6][7] Their signaling is mediated by G-protein coupled receptors (GPCRs), making the SK pathway a potential target for the development of novel pest control agents.[1][8] This guide provides a detailed examination of the molecular structure of Sulfakinin, its post-translational modifications, signaling pathways, and the experimental protocols used for its characterization.
Primary Structure and Precursor Protein
Active Sulfakinin peptides are derived from a larger prepro-peptide precursor. This precursor typically contains a signal peptide at the N-terminus, which is cleaved during processing, followed by one or more SK peptide sequences.[1][6][7] These peptide sequences are flanked by dibasic cleavage sites (e.g., Lys-Arg), which are recognized by processing enzymes.[7]
While the N-terminal region of SK peptides can be variable, they share a highly conserved C-terminal heptapeptide core, DY(SO₃H)GHM/LRFamide, which is essential for biological activity.[1] The variation in the N-terminal extensions of different SKs, even those derived from the same precursor, allows for potential tissue-specific signaling and functional diversity.[9][10][11]
Data Presentation: Sulfakinin Peptide Sequences
The following table summarizes the primary amino acid sequences of representative Sulfakinin peptides from various insect species.
| Species | Peptide Name | Amino Acid Sequence | Molecular Weight (Da) |
| Drosophila melanogaster | Drosulfakinin I (DSK I) | FDDYGHMRFamide | - |
| Drosophila melanogaster | Drosulfakinin II (DSK II) | GGDDQFDDYGHMRFamide | - |
| Periplaneta americana | Pea-SK | EQFDDY(SO₃H)GHMRFamide | - |
| Periplaneta americana | Lem-SK-2 | pQSDDY(SO₃H)GHMRFamide | - |
| Dendroctonus armandi | sSK | EEQVDDY(SO₃H)GHMRFamide | - |
| Apis mellifera | Sulfakinin | QQFDDYGHLRFamide | 1424.65[12] |
| Locusta migratoria | Sulfakinin | QLASDDYGHMRFamide | 1438.64[13] |
| Homarus americanus | Hoa-SK I | pEFDEY(SO₃H)GHMRFamide | - |
| Homarus americanus | Hoa-SK II | GGGEY(SO₃H)DDY(SO₃H)GHLRFamide | - |
Note: "pQ" indicates pyroglutamate, and "amide" indicates C-terminal amidation. The tyrosine residue (Y) is typically sulfated, as indicated by (SO₃H).
Post-Translational Modifications (PTMs)
For Sulfakinin peptides to become fully active, they must undergo several crucial post-translational modifications. These modifications are critical for receptor binding and biological function.
| Modification | Description | Significance |
| Tyrosine Sulfation | The addition of a sulfate group to the hydroxyl group of a specific tyrosine residue within the C-terminal conserved region.[1][14] | This is the hallmark modification of the Sulfakinin family and is generally essential for high-affinity binding to its receptors and subsequent biological activity.[1] Non-sulfated forms exist but often show reduced or different physiological effects.[10][15] |
| C-terminal Amidation | The C-terminal glycine residue of the nascent peptide is enzymatically converted to an amide group.[6] | Amidation protects the peptide from degradation by carboxypeptidases, thereby increasing its stability and in vivo half-life. It is a common feature of many neuropeptides. |
| N-terminal Pyroglutamate Formation | The N-terminal glutamine (Q) or glutamate (E) residue cyclizes to form a pyroglutamate (pQ) residue.[6][14] | This modification also protects the peptide from degradation by aminopeptidases, enhancing its stability. |
| O-methylation | Methylation of a glutamic acid residue has been identified in some SK variants.[14] | The functional significance of this modification is less understood but may contribute to the diversity of SK signaling. |
Sulfakinin Signaling Pathway
Sulfakinin exerts its effects by binding to specific G-protein coupled receptors (GPCRs), known as Sulfakinin receptors (SKRs).[1][8] In many insects, two distinct receptors, SKR1 and SKR2, have been identified.[4][16] The binding of SK to its receptor initiates an intracellular signaling cascade. Studies have shown that SKRs can couple to different G-proteins, leading to the activation of multiple second messenger pathways, including both the Ca²⁺ and cyclic AMP (cAMP) pathways.[8] This signaling ultimately alters cellular function, such as modulating ion channel activity or regulating gene expression. For example, in the antennae of the oriental fruit fly, SK signaling via SKR1 alters the expression of specific odorant receptor (OR) genes, shifting the fly's behavior from mating to foraging.[4][5]
Experimental Protocols
The elucidation of Sulfakinin's structure and function relies on a combination of biochemical, analytical, and molecular biology techniques.
Protocol 1: Peptide Identification and Sequencing
This protocol outlines a general workflow for identifying endogenous SK peptides from insect tissues.
-
Tissue Homogenization and Extraction: Tissues rich in neurosecretory cells (e.g., brain, corpora cardiaca, gut) are dissected and homogenized in an acidic extraction buffer (e.g., acetone or methanol-based) to precipitate larger proteins while keeping smaller peptides in solution.
-
Purification by HPLC: The crude peptide extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). Peptides are separated based on their hydrophobicity, and fractions are collected. Bioactivity of the fractions can be monitored using a relevant bioassay (e.g., hindgut contraction assay).[14]
-
Mass Spectrometry (MS) Analysis:
-
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight MS is used to determine the precise molecular weights of peptides in the active HPLC fractions.[1]
-
Tandem MS (MS/MS): Peptides of interest are selected for fragmentation. The resulting fragment ion spectrum provides information about the amino acid sequence. This process, often using techniques like electrospray ionization (ESI-MS), is a primary method for peptide sequencing.[17]
-
-
Sequence Confirmation: The sequence derived from MS/MS data is confirmed by comparing it with sequences predicted from transcriptome or genome databases or by synthesizing the predicted peptide and comparing its HPLC retention time and MS/MS spectrum to the native peptide.[1]
Protocol 2: Three-Dimensional Structure Determination by NMR
While the primary sequence is well-established, determining the 3D solution structure provides deeper insight into receptor interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for this.[17][18]
-
Sample Preparation: A high-purity (>95%), concentrated (0.1-5 mM) sample of synthetic SK peptide is required.[19] The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O) to minimize solvent proton signals.[19]
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.[19]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an entire amino acid residue).[19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are close in the primary sequence.[18][19]
-
-
Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence using the through-bond information from COSY and TOCSY experiments.[18]
-
Structure Calculation: The through-space distance restraints obtained from the NOESY experiment are used as input for molecular dynamics software. The software calculates a family of 3D structures that are consistent with these experimental restraints.[20]
-
Structure Validation: The resulting structures are evaluated for quality and consistency with the experimental data.
Protocol 3: Functional Characterization via RNA Interference (RNAi)
RNAi is a powerful technique used to investigate the physiological role of SK and its receptors by knocking down their gene expression.
-
dsRNA Synthesis: A DNA template corresponding to a unique region of the target SK or SKR gene is generated by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).
-
dsRNA Injection: The purified dsRNA is microinjected into the target insect at a specific life stage (e.g., larva or adult). A control group is injected with a non-specific dsRNA (e.g., from GFP).[1]
-
Gene Knockdown Verification: After a suitable incubation period, RNA is extracted from the insects, and quantitative real-time PCR (qRT-PCR) is performed to confirm that the transcript level of the target gene has been significantly reduced compared to the control group.[1]
-
Phenotypic Analysis: The dsRNA-treated insects are subjected to behavioral or physiological assays to observe the effect of the gene knockdown. For example, to test SK's role as a satiety factor, food intake and body weight changes are measured and compared between the SK-knockdown group and the control group.[1]
References
- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Signaling properties and pharmacological analysis of two sulfakinin receptors from the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 10. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Sulfakinin peptide [novoprolabs.com]
- 13. Sulfakinin peptide [novoprolabs.com]
- 14. Post-translational modifications of the insect sulfakinins: sulfation, pyroglutamate-formation and O-methylation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 17. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Evolutionary conservation of the Sulfakinin signaling system
An In-depth Technical Guide to the Evolutionary Conservation of the Sulfakinin Signaling System
Abstract
The Sulfakinin (SK) neuropeptide signaling system represents a highly conserved pathway across the Bilateria, playing a crucial role primarily in the regulation of feeding, digestion, and satiety. Structurally and functionally analogous to the vertebrate cholecystokinin (CCK) and gastrin systems, the SK pathway offers a compelling example of deep evolutionary conservation of a neuroendocrine axis.[1][2][3] This guide provides a comprehensive overview of the molecular components, evolutionary relationships, signaling mechanisms, and functional conservation of the SK system. It includes structured data tables, detailed experimental protocols for functional analysis, and visualizations of key pathways and workflows to serve as a technical resource for researchers in neuropeptide biology and pharmacology.
Molecular Components of the SK System
The SK signaling system is comprised of two principal components: the Sulfakinin peptide ligands and their cognate G-protein coupled receptors (GPCRs).
Sulfakinin (SK) Peptides
SK peptides are derived from a larger precursor protein that is post-translationally processed to yield one or more mature, bioactive peptides.[4][5][6] A defining characteristic of SKs is a conserved C-terminal motif, typically DY(SO3H)GHM/LRFamide, which includes a tyrosine residue that must be sulfated for full biological activity.[4][7][8] This sulfation is critical for high-affinity binding to its receptors.[8] While non-sulfated forms can sometimes elicit biological activity, it is generally at a much lower potency.[4][8] The shared C-terminal structure with vertebrate CCK (which often ends in DY(SO3H)MGWMDFamide) is the basis for their classification within the same peptide superfamily.[4][7]
Sulfakinin Receptors (SKR)
Sulfakinin receptors (SKRs) are Class A G-protein coupled receptors.[5][9] In many invertebrate species, two distinct SKR subtypes have been identified (e.g., SKR1 and SKR2 in Drosophila melanogaster), analogous to the CCK1R and CCK2R found in mammals.[4][5][7] These receptors exhibit differential affinities for various SK peptide isoforms and their sulfated vs. non-sulfated forms, allowing for complexity and tissue-specificity in signaling.[5][8][10] Upon ligand binding, SKRs typically couple to the Gαq signaling pathway.[8]
Evolutionary Conservation and Phylogeny
The SK/CCK signaling system is an ancient pathway that predates the divergence of protostomes and deuterostomes.[1][11] Orthologs of both the peptide and the receptor have been identified across a wide range of bilaterian phyla, including arthropods, nematodes, mollusks, annelids, echinoderms, and chordates, indicating its fundamental importance.[1][4][7]
The evolutionary link between invertebrate SK and vertebrate CCK/gastrin is well-established, suggesting they arose from a common ancestral gene.[12] Phylogenetic analyses of the receptors consistently group SKRs with vertebrate CCKRs, solidifying their status as true orthologs.[7] This deep conservation makes the SK system a valuable model for studying the fundamental principles of neuropeptide function and evolution.
Data Presentation
The tables below summarize the conserved sequences of SK/CCK peptides and representative receptor orthologs across different phyla.
Table 1: Conserved Sulfakinin/CCK Peptide Sequences in Representative Species Note: (sY) indicates a sulfated tyrosine residue.
| Phylum | Species | Peptide Name | C-Terminal Sequence |
| Arthropoda | Drosophila melanogaster | Drosulfakinin-I | FDDY(sY) GHMRF-NH₂ |
| Leucophaea maderae | Leucosulfakinin-II | pQDDY(sY) GHMRF-NH₂ | |
| Dendroctonus armandi | Dar-SK | EQFDDY(sY) GHMRF-NH₂ | |
| Nematoda | Caenorhabditis elegans | NLP-12 | GGFGGDEMY GFG-NH₂ |
| Echinodermata | Asterias rubens | ArSK/CCK2 | GGEDEY(sY) GFMRF-NH₂ |
| Chordata | Homo sapiens | Cholecystokinin-8 | DY(sY) MGWMDF-NH₂ |
| Homo sapiens | Gastrin-17 | ...LDY MGWMDF-NH₂ |
Table 2: Representative Sulfakinin Receptor Orthologs and Functional Data
| Phylum | Species | Receptor(s) | Ligand(s) | Reported EC₅₀ |
| Arthropoda | Drosophila melanogaster | SKR1 (CCKLR-17D1) | DSK-I, DSK-II | ~1-10 nM (sulfated) |
| SKR2 (CCKLR-17D3) | DSK-I, DSK-II | ~10-100 nM (sulfated) | ||
| Tribolium castaneum | Trica-SKR1, SKR2 | Trica-SK | ~0.3-5 nM | |
| Bombyx mori | BNGR-A9 | Bom-SK | ~15 nM (sulfated) | |
| Echinodermata | Asterias rubens | ArSK/CCKR | ArSK/CCK1, ArSK/CCK2 | ~1-10 nM |
| Chordata | Homo sapiens | CCK1R | Sulfated CCK | <1 nM |
| CCK2R | CCK, Gastrin | ~1 nM |
The Sulfakinin Signaling Pathway
Upon binding of a sulfated SK peptide, the SK receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. The primary pathway involves the Gαq subunit, which in turn activates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG-mediated activation of Protein Kinase C (PKC), initiates a cascade of downstream cellular responses that mediate the physiological effects of SK.
Key Experimental Protocols
Protocol: Identification and Phylogenetic Analysis of SK/SKR Orthologs
Objective: To identify candidate SK precursor and receptor genes in a target species and determine their evolutionary relationship to known orthologs.
-
Sequence Identification:
-
Use known SK peptide or SKR protein sequences from related species (e.g., Drosophila melanogaster) as queries for BLAST (tBLASTn) searches against the target species' genome or transcriptome databases.
-
Identify candidate genes based on sequence homology, conserved domains (for receptors), and the presence of a signal peptide and conserved C-terminal motifs (for peptide precursors).
-
-
Sequence Alignment:
-
Compile a list of identified candidate sequences along with known SK/CCK and SKR/CCKR sequences from a diverse range of taxa.
-
Perform a multiple sequence alignment using algorithms like ClustalW or MUSCLE to identify conserved regions and assess sequence similarity.
-
-
Phylogenetic Tree Construction:
-
Use the multiple sequence alignment to construct a phylogenetic tree. The Maximum Likelihood method is commonly employed for its statistical robustness.[7]
-
Utilize software packages like MEGA or IQ-TREE for tree inference.[7] Assess the reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).[7]
-
An outgroup of related but distinct receptors (e.g., Orexin receptors) should be included to root the tree properly.[7]
-
-
Interpretation:
-
Analyze the resulting tree to confirm that the identified candidate receptor groups within the known SKR/CCKR clade, confirming its identity as a true ortholog.[7]
-
Protocol: Functional Characterization of SK Receptors (Deorphanization)
Objective: To experimentally confirm that a candidate orphan GPCR is a functional receptor for SK peptides. The most common method is a calcium mobilization assay in a heterologous cell system.[13][14]
-
Receptor Cloning and Expression:
-
Clone the full-length coding sequence of the candidate SKR into a mammalian expression vector (e.g., pcDNA3.1).
-
Transfect a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, with the expression vector.[13][15] These cells do not endogenously express the receptor, providing a clean background for the assay.
-
Allow 24-48 hours for receptor expression.
-
-
Calcium Indicator Loading:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding to free intracellular Ca²⁺.
-
-
Ligand Application and Measurement:
-
Synthesize the predicted mature SK peptides for the target species, in both sulfated and non-sulfated forms.
-
Prepare serial dilutions of the synthetic peptides to generate a dose-response curve.
-
Using a fluorescence plate reader or microscope, measure the baseline fluorescence of the cells.
-
Apply the SK peptides at various concentrations and record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺, signifying receptor activation via the Gαq pathway.
-
-
Data Analysis:
-
Plot the peak fluorescence change against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (half-maximal effective concentration), which represents the potency of the ligand for the receptor.
-
As a control, test the peptides on non-transfected cells to ensure the response is specific to the expressed receptor.
-
Conserved Functional Roles
The primary and most deeply conserved role of SK signaling is the regulation of feeding and digestion.[3][7] Across diverse species, from insects to echinoderms, SKs act as a satiety signal, reducing food intake and inhibiting digestive processes like enzyme secretion.[2][7][16]
Key Conserved Functions:
-
Satiety and Food Intake: SK signaling consistently reduces food consumption and promotes a state of satiety.[2][13][14]
-
Digestive Regulation: SKs modulate gut motility and the secretion of digestive enzymes.[2][3]
-
Behavioral Switching: The system acts as a molecular switch, integrating the internal nutritional state with external cues to modulate behavior. For example, in starved insects, suppressed SK signaling can promote foraging and suppress mating behaviors.[13][14]
-
Metabolic Homeostasis: Recent evidence points to a role in regulating energy stores, such as trehalose and glycogen levels.[8][9]
Implications for Drug Development
The high degree of conservation and critical role in invertebrate physiology make the SK signaling system a promising target for the development of novel therapeutics, particularly in pest management.[9]
-
Insecticides: SKR agonists or antagonists could be developed as highly specific insecticides that disrupt feeding and metabolism in agricultural pests.[9] The divergence from vertebrate CCK receptors provides a potential window for species-selective targeting, minimizing off-target effects on non-target organisms.
-
Aquaculture: Modulating the SK system could potentially be used to optimize feeding behavior and growth rates in commercially important crustaceans.
Conclusion
The Sulfakinin signaling system is a paradigm of evolutionary stability. Its components, mechanisms, and physiological functions have been remarkably conserved for over 500 million years. This conservation underscores its fundamental importance in managing the critical trade-off between nutrient acquisition and other essential behaviors like reproduction. For researchers, the SK system provides a powerful, tractable model for investigating the basic principles of neuroendocrinology, while for drug development professionals, its invertebrate-specific features offer opportunities for targeted therapeutic intervention.
References
- 1. Evolutionary conservation of the cholecystokinin/gastrin signaling system in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfakinin is an important regulator of digestive processes in the migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 4. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 6. Gastrin family - Wikipedia [en.wikipedia.org]
- 7. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 10. article.imrpress.com [article.imrpress.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Phylogeny of the cholecystokinin/gastrin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Sulfakinin Localization in the Insect Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfakinins (SKs) are a conserved family of neuropeptides in insects that are structurally and functionally homologous to the vertebrate gastrin/cholecystokinin (CCK) peptide family.[1][2] These neuropeptides are pivotal in regulating a wide array of physiological processes and behaviors, including feeding satiety, gut motility, aggression, and reproductive behaviors.[1][3] Given their significant role in insect physiology, the sulfakinin signaling system presents a promising target for the development of novel pest management strategies and for advancing our understanding of insect neurobiology. This guide provides a comprehensive overview of the localization of sulfakinin-expressing neurons within the insect central nervous system (CNS), details the experimental protocols for their detection, and elucidates the known signaling pathways.
Data Presentation: Localization of Sulfakinin-Expressing Neurons
The number and location of sulfakinin-immunoreactive neurons have been characterized in several insect species. While the general distribution pattern shows some conservation, species-specific variations are evident. The data from key studies are summarized in the table below for comparative analysis.
| Insect Species | Order | Number of SK-Expressing Neurons/Cells | Location in the Central Nervous System | Reference(s) |
| Drosophila melanogaster | Diptera | 20-24 | Brain: Pars intercerebralis (medial neurosecretory cells), lateral neurosecretory cells, and a few neurons in the posterior brain. | [1] |
| Periplaneta americana (American Cockroach) | Blattodea | ~30 (10 pairs anterior, 2 pairs medial posterior, 1 major pair lateral posterior) | Brain: Pars intercerebralis (anterior cells), medial and lateral posterior brain cells. Extensive arborizations in the neuropile. | [1][4] |
| Teleogryllus commodus (Field Cricket) | Orthoptera | Not specified | Brain: Posterior cell groups. | [4] |
| Rhodnius prolixus (Kissing Bug) | Hemiptera | ~26 | Brain. | [1] |
| Calliphora vomitoria (Blowfly) | Diptera | 4 pairs | Brain: Two pairs of medial cells near the ocellar nerve roots and two pairs of lateral cells at the same level. Extensive projections to brain neuropile and thoracic ganglion. | |
| Penaeus monodon (Tiger Prawn) | Decapoda | 1 prominent pair (large), 6-8 pairs (small) | Protocerebrum. Axons extend via circumoesophageal connectives to thoracic and abdominal ganglia. | [5] |
Experimental Protocols
The localization of sulfakinin in the insect CNS is primarily achieved through immunohistochemistry (IHC) and in situ hybridization (ISH). Below are detailed methodologies for these key experiments.
Immunohistochemistry for Sulfakinin Peptide Localization
This protocol outlines the steps for visualizing sulfakinin peptides in whole-mount insect brains.
1. Tissue Dissection and Fixation:
-
Dissect brains from the desired insect stage in cold phosphate-buffered saline (PBS).
-
Fix the brains in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.
-
Wash the brains three times for 10 minutes each in PBS with 0.3% Triton X-100 (PBT).
2. Blocking:
-
Block the brains in PBT containing 5% normal goat serum (NGS) for at least 1 hour at room temperature to prevent non-specific antibody binding.
3. Primary Antibody Incubation:
-
Incubate the brains in a solution of the primary antibody against sulfakinin diluted in PBT with 5% NGS. The optimal dilution should be empirically determined, but a starting point of 1:1000 is common.
-
Incubate for 48-72 hours at 4°C with gentle agitation.
4. Washing:
-
Wash the brains six times for 20 minutes each in PBT at room temperature to remove unbound primary antibody.
5. Secondary Antibody Incubation:
-
Incubate the brains in a solution of a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in PBT with 5% NGS.
-
Incubate for 24-48 hours at 4°C in the dark.
6. Final Washes and Mounting:
-
Wash the brains six times for 20 minutes each in PBT at room temperature in the dark.
-
Perform a final wash in PBS.
-
Mount the brains on a slide in an appropriate mounting medium (e.g., Vectashield).
7. Imaging:
-
Visualize the fluorescent signal using a confocal microscope.
In Situ Hybridization for Sulfakinin mRNA Localization
This protocol describes the detection of sulfakinin mRNA transcripts in insect brain sections.
1. Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the sulfakinin mRNA sequence using an in vitro transcription kit.
-
A sense probe should also be synthesized as a negative control.
2. Tissue Preparation:
-
Fix brains in 4% paraformaldehyde in PBS overnight at 4°C.
-
Cryoprotect the brains by incubating in a series of sucrose solutions (10%, 20%, 30%) until they sink.
-
Embed the brains in an appropriate medium (e.g., OCT) and freeze.
-
Cut 10-20 µm sections using a cryostat and mount on coated slides.
3. Hybridization:
-
Treat sections with proteinase K to improve probe penetration.
-
Post-fix with 4% paraformaldehyde.
-
Pre-hybridize the sections in hybridization buffer for 2 hours at 55-65°C.
-
Hybridize with the DIG-labeled probe overnight at 55-65°C in a humidified chamber.[6]
4. Post-Hybridization Washes:
-
Perform a series of stringent washes in solutions containing formamide and SSC at the hybridization temperature to remove non-specifically bound probe.
5. Immunodetection:
-
Block the sections with a blocking solution (e.g., 2% Roche blocking reagent in MABT).
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase) overnight at 4°C.
-
Wash thoroughly with MABT.
6. Signal Visualization:
-
For alkaline phosphatase-conjugated antibodies, develop the color reaction using NBT/BCIP solution until the desired signal intensity is reached.[6]
-
For peroxidase-conjugated antibodies, use a tyramide signal amplification (TSA) system for fluorescent detection.[7]
-
Stop the reaction, counterstain if desired, and mount the slides.
7. Imaging:
-
Image the results using a bright-field or fluorescence microscope.
Mandatory Visualizations
Sulfakinin Signaling Pathway
Sulfakinin peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target neurons.[2][8] In insects, two main types of sulfakinin receptors, SKR1 and SKR2, have been identified.[3] Activation of these receptors can trigger multiple downstream signaling cascades.
Caption: Generalized sulfakinin signaling pathway in an insect neuron.
Experimental Workflow for Sulfakinin Localization
The following diagram illustrates the logical flow of an experiment designed to determine the localization of sulfakinin in the insect CNS.
Caption: Workflow for localizing sulfakinin in the insect CNS.
Conclusion
The sulfakinin system is a key neuromodulatory network in insects, with a discrete and identifiable population of neurons in the central nervous system. The localization of these neurons to specific regions of the brain underscores their importance in integrating sensory information and internal physiological states to modulate critical behaviors. The methodologies outlined in this guide provide a robust framework for researchers to investigate the sulfakinin system in a variety of insect species. Further elucidation of the precise neural circuits and downstream signaling pathways regulated by sulfakinin will not only enhance our fundamental understanding of insect neurobiology but also pave the way for the development of innovative and targeted strategies for insect control.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 3. Sulfakinins influence lipid composition and insulin-like peptides level in oenocytes of Zophobas atratus beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of sulfakinin-like peptides in the central and sympathetic nervous system of the American cockroach, Periplaneta americana (L.) and the field cricket, Teleogryllus commodus (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfakinin neuropeptides in a crustacean. Isolation, identification andtissue localization in the tiger prawn Penaeus monodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Fluorescence In Situ Hybridization using TSA™ | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Signaling properties and pharmacological analysis of two sulfakinin receptors from the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfakinin: A Core Regulator of Satiety in Invertebrates
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The regulation of feeding behavior is a fundamental process for survival across the animal kingdom. In invertebrates, a key player in signaling satiety—the feeling of fullness that terminates feeding—is the neuropeptide family of sulfakinins (SKs). Structurally and functionally homologous to the vertebrate cholecystokinin (CCK) peptides, SKs have emerged as a highly conserved signaling system that governs food intake and energy homeostasis.[1][2][3] This technical guide provides an in-depth overview of the core principles of SK signaling in invertebrates, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways, tailored for researchers and professionals in drug development.
Core Concepts of Sulfakinin-Mediated Satiety
Sulfakinins are primarily produced by neurons in the central nervous system of invertebrates.[1][2][4] Upon release, they act as a hormonal signal to indicate a state of satiety, thereby reducing food intake.[1][2][4] This inhibitory action on feeding has been documented across a wide range of invertebrate species, including insects, crustaceans, and echinoderms, highlighting the ancient evolutionary origins of this signaling pathway.[1][5][6] Beyond their primary role in satiety, SKs are pleiotropic and have been implicated in the regulation of digestive enzyme secretion, gut motility, locomotor activity, aggression, and reproductive behaviors.[1][3]
Quantitative Effects of Sulfakinin on Feeding Behavior
The anorexigenic (appetite-suppressing) effects of sulfakinins have been quantified in numerous studies. These effects are typically dose-dependent and can manifest as a reduction in the amount of food consumed, the duration of feeding, or the frequency of feeding bouts. The following tables summarize key quantitative data from studies on various invertebrate species.
| Species | Sulfakinin Peptide | Administration Method | Dose | Observed Effect on Feeding | Reference |
| Phormia regina (Black blow fly) | Drosulfakinin I (DrmSKI) | Injection | 10 nmol | 44% inhibition of carbohydrate feeding in females. | [7] |
| Nilaparvata lugens (Brown planthopper) | Sulfated NlSK1 and NlSK2 | Injection | 20 pmol/insect | 50-70% reduction in food consumption compared to control. | [8] |
| Dendroctonus armandi (Chinese white pine beetle) | Synthetic sSK | Injection | Not specified | Significant suppression of food intake. | [6] |
| Schistocerca gregaria (Desert locust) | Sulfakinins | Injection | Not specified | Reduction in food intake. | [5] |
| Asterias vulgaris (Common starfish) | ArSK/CCK1 | Injection | Not specified | Decreased satiety and rate of energy metabolism. | [5] |
| Species | Genetic Manipulation | Effect on Feeding Behavior | Reference |
| Bactrocera dorsalis (Oriental fruit fly) | sk and skr1 knockout mutants | Increased food consumption compared to wild-type. | [9][10][11] |
| Drosophila melanogaster | Knockdown of Dsk in IPCs | Defective regulation of food intake. | [2] |
| Tribolium castaneum and Rhodnius prolixus | RNAi silencing of SK, SKR1, and SKR2 | Stimulation of food uptake. | [6] |
Sulfakinin Signaling Pathway
Sulfakinins exert their effects by binding to specific G protein-coupled receptors (GPCRs), known as sulfakinin receptors (SKRs).[1][6][9] In many invertebrates, two distinct SK receptors, SKR1 and SKR2, have been identified.[1][9] The binding of a sulfated SK peptide to its receptor initiates an intracellular signaling cascade. Evidence suggests that SKRs often couple to Gαq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a variety of downstream cellular responses that ultimately modulate neuronal activity and behavior.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of sulfakinin as a satiety signal. Below are detailed methodologies for key experiments.
Peptide Injection and Feeding Assays
This protocol is used to directly assess the effect of exogenous sulfakinin on feeding behavior.
-
Peptide Synthesis and Preparation:
-
Synthesize sulfakinin peptides with a C-terminal amide and a sulfated tyrosine residue, as these modifications are often crucial for biological activity.
-
Purify the synthetic peptides using high-performance liquid chromatography (HPLC).
-
Dissolve the purified peptide in a suitable vehicle, such as phosphate-buffered saline (PBS) or insect saline.
-
-
Animal Preparation and Injection:
-
Use adult insects or late-instar larvae that have been starved for a defined period (e.g., 24 hours) to ensure a robust feeding response.
-
Anesthetize the animals, for example, on ice or using carbon dioxide.
-
Using a microinjector, inject a precise volume (e.g., 50 nL) of the sulfakinin solution or vehicle control into the hemocoel.
-
-
Feeding Assay:
-
After a recovery period, present the animals with a food source. This can be a liquid diet containing a dye for easy quantification (e.g., in a capillary feeder assay) or a solid food source.
-
Measure food consumption over a set period. This can be done by weighing the food before and after, measuring the volume of liquid consumed, or counting the number of feeding bouts.
-
Compare the food intake of sulfakinin-injected animals to that of vehicle-injected controls.
-
RNA Interference (RNAi) for Gene Knockdown
RNAi is used to silence the expression of the sulfakinin or sulfakinin receptor genes to observe the effect on feeding.
-
dsRNA Synthesis:
-
Design primers to amplify a 300-500 bp region of the target gene (SK or SKR).
-
Synthesize double-stranded RNA (dsRNA) using an in vitro transcription kit.
-
Purify the dsRNA and dissolve it in nuclease-free water.
-
-
dsRNA Injection:
-
Inject a specific concentration of dsRNA (e.g., 1 µg/µL) into the hemocoel of the animals.
-
Inject a control group with dsRNA targeting a non-specific gene, such as Green Fluorescent Protein (GFP).
-
-
Gene Expression Analysis and Phenotyping:
-
After a few days to allow for gene knockdown, dissect relevant tissues (e.g., brain, gut) and perform quantitative real-time PCR (qRT-PCR) to confirm the reduction in target gene expression.
-
Conduct feeding assays as described above to determine if the knockdown of SK or SKR results in increased food intake.
-
CRISPR/Cas9-Mediated Gene Knockout
Creating null mutants for the sulfakinin or its receptor provides a powerful tool to study their function.
-
gRNA Design and Synthesis:
-
Design guide RNAs (gRNAs) that target a specific exon of the SK or SKR gene.
-
Synthesize the gRNAs in vitro.
-
-
Embryo Injection:
-
Prepare a mixture of the gRNAs and Cas9 protein or mRNA.
-
Inject the mixture into early-stage embryos of the invertebrate species.
-
-
Mutant Screening and Analysis:
Receptor Functional Characterization using Calcium Mobilization Assays
This in vitro assay is used to confirm that a specific receptor is activated by sulfakinin and to characterize the signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Co-transfect the cells with a plasmid expressing the invertebrate sulfakinin receptor and a plasmid for a promiscuous Gα protein (e.g., Gα16 or Gαqi5) to direct the signaling through the calcium pathway.
-
-
Calcium Assay:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the synthetic sulfakinin peptide to the cells.
-
Measure the change in fluorescence using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Determine the EC₅₀ (half-maximal effective concentration) of the peptide.
-
Experimental and Logical Workflow
The investigation of sulfakinin's role as a satiety signal typically follows a logical progression of experiments, from initial characterization to in-depth mechanistic studies.
Conclusion and Future Directions
The evidence overwhelmingly supports the role of sulfakinin as a conserved and critical satiety signal in invertebrates. The methodologies outlined in this guide provide a robust framework for further research in this area. For drug development professionals, the sulfakinin signaling pathway presents a potential target for the development of novel pest control agents that could disrupt feeding behavior in agricultural pests or disease vectors. Future research should focus on elucidating the diversity of SK-SKR signaling pathways across a wider range of invertebrate taxa, identifying the specific neural circuits that are modulated by sulfakinin to control feeding, and exploring the potential for developing SK receptor agonists or antagonists for practical applications.
References
- 1. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-Producing Cells in the Drosophila Brain also Express Satiety-Inducing Cholecystokinin-Like Peptide, Drosulfakinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 6. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of Sulfakinin Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfakinin (SK) peptides are a crucial family of neuropeptides in invertebrates, structurally and functionally homologous to the vertebrate cholecystokinin (CCK) and gastrin peptides.[1][2][3] They play pivotal roles in a myriad of physiological processes, including the regulation of feeding, digestion, mating behaviors, and aggression.[1][3][4][5] The biological activity of sulfakinins is intricately regulated by a series of post-translational modifications (PTMs), which are critical for their structure, function, and interaction with their cognate G-protein-coupled receptors. This technical guide provides a comprehensive overview of the core PTMs of sulfakinin peptides, details the enzymatic machinery involved, presents available quantitative data, outlines key experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Sulfakinins
Sulfakinins are primarily produced by a small number of neurons in the brain and neurosecretory cells.[5] These peptides are characterized by a conserved C-terminal hexapeptide sequence, typically Y(SO3H)GHMRFamide.[2] The diverse functions of sulfakinins, from acting as satiety signals to modulating reproductive behaviors, make them and their signaling pathways attractive targets for the development of novel therapeutics and pest management strategies.[4][6][7] Understanding the post-translational modifications of SKs is fundamental to elucidating their precise biological roles and for the rational design of SK analogs with desired activities.
Core Post-Translational Modifications of Sulfakinin Peptides
The bioactivity of sulfakinin peptides is critically dependent on several key post-translational modifications. The most common and functionally significant of these are tyrosine O-sulfation and C-terminal α-amidation. Other modifications, such as N-terminal pyroglutamate formation and O-methylation, have also been identified.[8]
Tyrosine O-Sulfation
Tyrosine sulfation is a widespread post-translational modification that occurs in the trans-Golgi network and is crucial for many protein-protein interactions.[9][10][11] In sulfakinins, the addition of a sulfate group to a specific tyrosine residue within the conserved C-terminal region is often essential for high-affinity binding to their receptors and for full biological activity.[5]
Enzymology: This reaction is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST) , a type II transmembrane protein located in the Golgi apparatus.[9][11][12] TPST utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor to catalyze the formation of a tyrosine O-sulfate ester.[9][10] The reaction follows an ordered Bi-Bi mechanism where PAPS binds to the enzyme first, followed by the peptide substrate.[13]
It is noteworthy that both sulfated and non-sulfated forms of sulfakinin peptides can coexist within the same organism, suggesting a potential mechanism for modulating SK signaling.[5][8][14][15] While sulfated forms are generally more potent, non-sulfated versions can also exhibit biological activity.[5]
C-terminal α-Amidation
A large number of bioactive peptides, including sulfakinins, possess a C-terminal amide group, which is critical for their stability and biological function.[16][17] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor interaction and protects the peptide from degradation by carboxypeptidases.
Enzymology: The C-terminal amidation is carried out by a single bifunctional enzyme, peptidylglycine α-amidating monooxygenase (PAM) .[16][17][18][19] The PAM gene encodes a protein with two catalytic domains that act sequentially:[16][18][19]
-
Peptidylglycine α-hydroxylating monooxygenase (PHM): This domain catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine residue.[19]
-
Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This domain cleaves the N-Cα bond of the hydroxylated glycine, releasing glyoxylate and the α-amidated peptide.[19]
Other Modifications
-
N-terminal Pyroglutamate Formation: Some sulfakinin isoforms have been identified with an N-terminal pyroglutamate (pQ) residue.[8][14][20] This modification arises from the cyclization of an N-terminal glutamine or glutamate residue and can protect the peptide from degradation by aminopeptidases.
-
O-methylation of Glutamic Acid: A less common modification, the O-methylation of a glutamic acid residue, has also been reported for a sulfakinin peptide in the American cockroach.[8]
Quantitative Data on Sulfakinin PTMs
Quantitative analysis of sulfakinin PTMs is challenging due to the low abundance of these peptides and the technical difficulties in separating and quantifying different modified isoforms. Mass spectrometry-based approaches are the primary tools for such analyses.[21] The following table summarizes examples of identified sulfakinin peptides and their observed post-translational modifications from various species.
| Species | Peptide Sequence | Post-Translational Modifications | Reference |
| Periplaneta americana | EQFDDY(SO3H)GHMRFamide | Sulfation, Amidation | [8] |
| Periplaneta americana | pQSDDY(SO3H)GHMRFamide | Pyroglutamate, Sulfation, Amidation | [8] |
| Periplaneta americana | Modified Pea-SK with O-methylated glutamic acid | O-methylation of Glutamic Acid | [8] |
| Penaeus monodon | Pyroglutamate, Sulfation, Amidation | [20] | |
| Penaeus monodon | AGGSGGVGGEYDDYGHLRF-NH2 | Sulfation (one tyrosine), Amidation | [20] |
| Penaeus monodon | VGGEYDDYGHLRF-NH2 | Sulfation (one tyrosine), Amidation | [20] |
| Homarus americanus | pEFDEY(SO3H)GHMRFamide | Predicted Pyroglutamate, Sulfation, Amidation | [22] |
| Homarus americanus | GGGEY(SO3H)DDY(SO3H)GHLRFamide | Predicted Sulfation (both tyrosines), Amidation | [22] |
| Dendroctonus armandi | EEQVDDY(SO3H)GHMRFamide | Sulfation, Amidation | [7] |
| Asterias rubens | ArSK/CCK1 (pQ...) | Pyroglutamate, Sulfation, Amidation | [14] |
| Asterias rubens | ArSK/CCK2 | Sulfation, Amidation | [14] |
| Schistocerca gregaria | SK1 | Sulfated with pQ, non-sulfated with pQ, sulfated without pQ | [5] |
| Schistocerca gregaria | SK2 | Sulfated with pQ, non-sulfated with pQ, truncated sulfated form | [5] |
Experimental Protocols
The identification and characterization of sulfakinin PTMs rely on a combination of peptide purification, mass spectrometry, and bioassays.
Extraction and Purification of Sulfakinin Peptides
Objective: To isolate sulfakinin peptides from biological tissues for subsequent analysis.
Protocol:
-
Tissue Homogenization: Dissect relevant tissues (e.g., brain, corpora cardiaca/corpora allata complexes) and immediately homogenize in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate endogenous proteases.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.
-
Elute the peptides with a solution of increasing acetonitrile concentration (e.g., 60% acetonitrile in 0.1% TFA).
-
-
Lyophilization: Lyophilize the eluted peptide fraction to dryness and store at -80°C until further purification.
-
High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the lyophilized extract in HPLC solvent A (e.g., 0.1% TFA in water).
-
Perform multi-step reversed-phase HPLC for further purification.[23] A typical protocol might involve:
-
Primary Fractionation: Use a C18 column with a shallow acetonitrile gradient to separate the complex peptide mixture into multiple fractions.[23]
-
Secondary and Tertiary Fractionation: Subject the bioactive fractions from the previous step to further rounds of HPLC using different column chemistries (e.g., phenyl, cyano) or different gradient conditions to achieve high purity.[23]
-
-
Monitor the elution profile at 214 nm and 280 nm. Collect fractions and test for bioactivity using a suitable assay (e.g., hindgut or heart muscle contraction assay).[8]
-
Mass Spectrometry for PTM Identification and Sequencing
Objective: To determine the precise mass of the purified peptides and to identify the nature and location of PTMs.
Protocol:
-
Sample Preparation: Mix a small aliquot of the purified peptide fraction with an appropriate matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for MALDI-TOF MS) on a target plate and allow it to air dry. For ESI-MS, the sample is infused directly or eluted from an online HPLC system.
-
Mass Spectrometric Analysis:
-
MALDI-TOF MS: Acquire a mass spectrum in reflectron mode to obtain accurate monoisotopic masses of the peptides. The mass difference between the observed mass and the theoretical mass calculated from the amino acid sequence can indicate the presence of PTMs (e.g., +80 Da for sulfation, -1 Da for amidation).
-
ESI-MS/MS: Introduce the sample into an electrospray ionization source coupled to a tandem mass spectrometer (e.g., quadrupole-time-of-flight or Orbitrap).
-
Perform a full scan MS to identify the parent ions of the peptides.
-
Select the parent ions of interest for collision-induced dissociation (CID) or other fragmentation methods (e.g., ETD, HCD).
-
Analyze the resulting MS/MS spectra to determine the amino acid sequence and to pinpoint the location of the PTMs. For example, the neutral loss of 80 Da (SO3) from the parent ion or specific fragment ions is indicative of tyrosine sulfation.
-
-
-
Data Analysis: Use specialized software to analyze the MS and MS/MS data to confirm the peptide sequence and the identity and location of the PTMs.
Functional Characterization of PTMs
Objective: To assess the impact of specific PTMs on the biological activity of sulfakinin peptides.
Protocol:
-
Peptide Synthesis: Synthesize different versions of the sulfakinin peptide: the fully modified (sulfated and amidated) form, a non-sulfated form, a non-amidated form, and a completely unmodified form.
-
Receptor Activation Assay (Calcium Mobilization):
-
Establish a stable cell line expressing the sulfakinin receptor of interest (e.g., in HEK293 or CHO cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Apply the different synthetic peptide variants at a range of concentrations to the cells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.
-
Determine the half-maximal effective concentration (EC50) for each peptide to quantify their potency in activating the receptor.
-
-
In Vitro Bioassays:
-
Prepare isolated tissues known to respond to sulfakinin, such as the hindgut or heart from an insect species.[8]
-
Apply the synthetic peptide variants at various concentrations to the tissue preparation.
-
Measure the physiological response, such as muscle contraction frequency or amplitude.[8]
-
Determine the dose-response relationship for each peptide.
-
Visualizations
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Cholecystokinin/sulfakinin peptide signaling : conserved roles at the intersection between feeding, mating and aggression [su.diva-portal.org]
- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 5. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-translational modifications of the insect sulfakinins: sulfation, pyroglutamate-formation and O-methylation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosylprotein sulfotransferase - Wikipedia [en.wikipedia.org]
- 10. New tools for evaluating protein tyrosine sulfation: tyrosylprotein sulfotransferases (TPSTs) are novel targets for RAF protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosylprotein sulfotransferase regulates collagen secretion in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfation of tert-butoxycarbonylcholecystokinin and other peptides by rat liver tyrosylprotein sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecystokinin activation: evidence for an ordered reaction mechanism for the tyrosyl protein sulfotransferase responsible for the peptide sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 16. Peptidylglycine alpha-amidating monooxygenase: a multifunctional protein with catalytic, processing, and routing domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]
- 19. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfakinin neuropeptides in a crustacean. Isolation, identification andtissue localization in the tiger prawn Penaeus monodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Particular Post-Translational Modifications Quantitative Analysis - Creative Proteomics [mass.creative-proteomics.com]
- 22. journals.biologists.com [journals.biologists.com]
- 23. lirias.kuleuven.be [lirias.kuleuven.be]
Sulfakinin Isoforms and Their Physiological Relevance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfakinins (SKs) are a family of multifunctional neuropeptides found widely across invertebrate species, structurally and functionally analogous to the cholecystokinin (CCK)/gastrin peptides in vertebrates.[1][2] They are characterized by a conserved C-terminal heptapeptide core, typically featuring a sulfated tyrosine residue, which is crucial for their biological activity.[1] SKs interface with specific G-protein-coupled receptors (GPCRs) to modulate a diverse array of critical physiological processes.[1] These include the regulation of feeding behavior, where they primarily act as satiety signals, the control of gut motility, cardiovascular function, and the orchestration of complex behaviors such as the trade-off between foraging and mating.[2][3][4] This technical guide provides an in-depth overview of known sulfakinin isoforms, details their signaling pathways, summarizes their physiological relevance with quantitative data, and outlines key experimental protocols for their study.
Sulfakinin Isoforms and Precursors
Sulfakinin peptides are derived from a larger precursor protein, prepro-sulfakinin. Post-translational modifications, including cleavage and C-terminal amidation, yield one or more mature SK isoforms.[4] A key modification is the sulfation of a specific tyrosine residue within the conserved C-terminal motif DY(SO3H)GHM/LRFamide.[1] Numerous isoforms have been identified across different insect and crustacean species, varying in the length and composition of the N-terminal extension.
Table 1: Selected Sulfakinin Isoforms, Sequences, and Species of Origin
| Species | Isoform Name | Peptide Sequence | Reference |
|---|---|---|---|
| Drosophila melanogaster | nsDSK I | FDDYGHMRF-NH₂ | [5] |
| nsDSK II | GGDDQFDDYGHMRF-NH₂ | [5] | |
| Bactrocera dorsalis | Sk-1 | FDDYGHMRF-NH₂ (Predicted) | [3][6] |
| Sk-2 | GGDDQFDDYGHMRF-NH₂ (Predicted) | [3][6] | |
| Homarus americanus | Hoa-SK I | pQFDEY(SO₃H)GHMRF-NH₂ | [4] |
| Hoa-SK II | GGGEY(SO₃H)DDY(SO₃H)GHLRF-NH₂ | [4] | |
| Penaeus monodon | pQFDEY(SO₃H)GHMRF-NH₂ | [4] | |
| Asterias rubens | ArSK/CCK1 | pQSKVDDY(SO₃H)GHGLFW-NH₂ | [7] |
| | ArSK/CCK2 | GGGEY(SO₃H)DDY(SO₃H)GHLRF-NH₂ |[8] |
Note: "ns" indicates non-sulfated forms used in some studies. "pQ" indicates pyroglutamate.
The Sulfakinin Signaling Pathway
Sulfakinins exert their effects by binding to specific sulfakinin receptors (SKRs), which are Class A G-protein-coupled receptors.[1] In Drosophila, two receptors have been identified: SKR1 (CCKLR-17D1) and SKR2 (CCKLR-17D3).[3][5] The binding of an SK peptide to its receptor initiates a conformational change, leading to the activation of intracellular G-proteins. This, in turn, triggers downstream second messenger cascades, culminating in a specific cellular response, such as changes in ion channel activity, enzyme activation, or gene transcription. This pathway is central to SK's ability to act as a neuromodulator, influencing everything from the excitability of a single neuron to complex behavioral programs.[2]
Caption: General overview of the sulfakinin signaling cascade.
Physiological Relevance and Quantitative Data
Regulation of Feeding, Satiety, and Metabolism
The most conserved role of sulfakinin across invertebrates is the regulation of feeding.[1] It functions as a key satiety signal, reducing food intake and suppressing appetite.[6][9] In Drosophila melanogaster, SK signaling inhibits the sugar gustatory receptor Gr64f, thereby decreasing sensitivity to sugars after feeding.[2][3] Studies in the Chinese white pine beetle, Dendroctonus armandi, demonstrate that SK and SKR gene expression levels decrease during starvation and increase upon re-feeding, correlating directly with feeding status.[1]
Table 2: Effects of Sulfakinin Signaling on Feeding and Body Weight in D. armandi
| Experiment | Observation | Result | Reference |
|---|---|---|---|
| RNAi Knockdown | Silencing of SK and SKR genes | Increased body weight | [1] |
| Peptide Injection | Injection of synthetic SK peptide | Significant reduction in body weight; Increase in mortality | [1] |
| Peptide Injection | Injection of synthetic SK peptide | Increase in trehalose; Decrease in glycogen and free fatty acid |[1] |
Behavioral Switching: Foraging vs. Mating
Recent research has uncovered a critical role for SK in mediating the behavioral switch between foraging and mating, depending on the insect's nutritional state.[3][9] In the oriental fruit fly, Bactrocera dorsalis, starvation upregulates the expression of Sulfakinin Receptor 1 (SkR1) in the antennae.[6] The subsequent Sk-SkR1 signaling is required to promote foraging behavior by enhancing sensitivity to food odors while simultaneously suppressing mating behavior by reducing sensitivity to sex pheromones.[3][9] This is achieved by directly modulating the expression of specific odorant receptor (OR) genes.[10] Knockout of either the sk or skr1 gene causes starved flies to exhibit behaviors typical of satiated flies, demonstrating the necessity of this pathway for starvation-induced foraging.[6]
Cardiotropic and Myotropic Functions
Sulfakinins also exhibit direct effects on muscle tissue. In the American lobster, Homarus americanus, the native isoforms Hoa-SK I and Hoa-SK II were shown to be cardiotropic, increasing both the frequency and amplitude of heart contractions when applied to the isolated heart.[4] In Drosophila, non-sulfated DSK II (nsDSK II) and its synthetic analogs have been shown to modulate heart rate, with effects that are dependent on the developmental stage (larva, pupa, adult) and the specific structure of the peptide's N-terminal.[5] This suggests tissue-specific signaling, where nsDSK II may act through DSK-R2 in the gut but DSK-R1 in the heart.[5]
Table 3: Cardiotropic Effects of nsDSK II Analogs in Adult Drosophila melanogaster
| Peptide | Sequence | Effect (% Basal Heart Rate) | p-value vs. Saline | Reference |
|---|---|---|---|---|
| Saline | - | 96 ± 5% | - | [11] |
| nsDSK II | GGDDQFDDYGHMRF-NH₂ | 78 ± 5% | 0.01 | [11] |
| ns[A5]DSK II | GGDDAFDDYGHMRF-NH₂ | 78 ± 6% | 0.01 | [11] |
| ns[N3]DSK II | GGNDQFDDYGHMRF-NH₂ | 50 ± 10% | 0.002 | [11] |
| ns[N4]DSK II | GGDNQFDDYGHMRF-NH₂ | 35 ± 7% | 0.00001 |[11] |
Data represents mean ± S.E.M. Lower percentage indicates a stronger reduction in heart rate. Analogs ns[N3]DSK II and ns[N4]DSK II act as super agonists in the adult heart.[5][11]
Key Experimental Protocols
The functional characterization of sulfakinin signaling pathways relies on a combination of genetic, molecular, and physiological techniques.
Gene Knockout via CRISPR/Cas9
This technique is used to create null mutants for the sulfakinin (sk) and sulfakinin receptor (skr) genes to study loss-of-function phenotypes.
-
Design and Synthesis: Guide RNAs (gRNAs) are designed to target a specific exon of the target gene (e.g., sk or skr1). These are synthesized or cloned into an expression vector.
-
Microinjection: A mixture containing the gRNA and Cas9 protein/mRNA is microinjected into insect embryos at the pre-blastoderm stage.
-
Screening: Progeny of the injected generation (G₀) are screened for mutations. This can be done by PCR amplification of the target region followed by sequencing or restriction digest to identify insertions/deletions (indels) that cause a frameshift.[3][6]
-
Confirmation: The absence of the protein product is confirmed, for example, by immunohistochemistry using an anti-sulfakinin antibody to stain the central nervous system.[6]
Gene Expression Analysis via qRT-PCR
Quantitative real-time reverse transcription PCR is used to measure the relative transcript levels of sk and skr genes under different physiological conditions (e.g., starved vs. fed).
-
RNA Extraction: Total RNA is extracted from specific tissues (e.g., antennae, head, gut) using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The qPCR reaction is performed using the cDNA as a template, gene-specific primers for the target gene (sk or skr) and a reference gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression level of the target gene is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]
Behavioral Assays (Foraging and Mating)
These assays are designed to quantify complex behaviors influenced by SK signaling.
-
Subject Preparation: Insects (e.g., B. dorsalis) are separated by sex and subjected to different nutritional states (e.g., starved for 12 hours vs. fed ad libitum).
-
Mating Assay: A virgin male and female are placed in a courtship chamber.[6] The latency to copulation and the success rate are recorded over a defined period.
-
Foraging Assay: Starved insects are introduced into an arena containing a food source. The time taken to locate the food and the duration of feeding are measured.
-
Analysis: Behavior is often recorded via video and analyzed using tracking software (e.g., EasyFlyTracker) to quantify key metrics.[3][6]
Caption: A typical workflow for the functional analysis of sulfakinin.
Conclusion and Future Directions
Sulfakinin signaling is a deeply conserved and fundamentally important pathway in invertebrates, acting as a critical intersection between nutrient sensing, metabolism, and the control of complex behaviors. While its role as a satiety factor is well-established, recent findings highlighting its function in orchestrating the switch between feeding and reproduction have opened new avenues of research. The complexity of SK signaling, with multiple peptide isoforms, two receptors, and tissue-specific effects, suggests a system of fine-tuned physiological control that is still not fully understood.[3][6]
Future research will likely focus on dissecting the neural circuits that are modulated by SKs, identifying the full complement of downstream cellular targets, and exploring how this pathway integrates with other neuropeptide systems to produce coherent behavioral and physiological states. For drug development professionals, the specificity of the SK-SKR interaction presents a potential target for developing novel and eco-friendly pest management strategies.[1]
References
- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 6. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging | eLife [elifesciences.org]
- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 8. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Transcriptional Regulation of the Sulfakinin Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sulfakinin (SK) neuropeptide signaling system is a highly conserved pathway in invertebrates, playing a crucial role in regulating feeding behavior, satiety, and mating. Its mammalian homolog, cholecystokinin (CCK), is a well-studied gut-brain hormone with analogous functions. The transcriptional regulation of the Sulfakinin gene is fundamental to understanding the complex interplay between nutritional status and behavior. This technical guide provides an in-depth overview of the current knowledge and predictive models of Sulfakinin gene regulation, with a focus on key signaling pathways, transcription factors, and regulatory elements. Detailed experimental protocols for investigating these regulatory mechanisms are also provided to facilitate further research and potential therapeutic development.
Introduction to Sulfakinin Gene Regulation
Sulfakinin (SK) is a neuropeptide primarily expressed in a small number of neurons in the insect brain[1]. Its expression is dynamically regulated by the nutritional state of the organism. Studies in various insect species have demonstrated that feeding and re-feeding after a period of starvation lead to an increase in Sulfakinin gene transcription, while prolonged starvation results in its decrease. This regulation is critical for mediating the switch between behaviors such as foraging and mating[2][3][4][5][6][7][8][9].
While direct experimental evidence for the transcriptional control of the insect Sulfakinin gene is limited, significant insights can be drawn from its mammalian homolog, the cholecystokinin (CCK) gene. Research on the CCK gene has identified several key transcription factors and signaling pathways that are likely conserved in invertebrates.
Predicted Signaling Pathways Regulating Sulfakinin Transcription
Based on studies of the downstream targets of the Sulfakinin receptor and the regulation of the mammalian CCK gene, the cAMP/PKA/CREB signaling pathway is a primary candidate for controlling Sulfakinin gene expression.
The proposed pathway involves the activation of G protein-coupled receptors (GPCRs) by various extracellular signals, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB can then translocate to the nucleus and bind to cAMP Response Elements (CREs) in the promoter region of target genes, including potentially the Sulfakinin gene, to modulate their transcription[1][10][11].
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging | eLife [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 8. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Multi-faceted regulation of CREB family transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CRE-binding protein dCREB-A is required for Drosophila embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Solid-Phase Synthesis of Sulfakinin Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical synthesis of Sulfakinin (SK) peptides, a class of invertebrate neuropeptides characterized by a C-terminally amidated structure and a functionally critical sulfated tyrosine residue. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is challenged by the acid-lability of this sulfate group. This protocol outlines a robust strategy using a specially protected sulfotyrosine derivative, Fmoc-Tyr(SO₃nP)-OH, which is stable to standard synthesis and cleavage conditions, followed by a mild, post-cleavage deprotection step. Methodologies for synthesis, cleavage, purification, and analysis are described in detail.
Introduction to Sulfakinins
Sulfakinins (SKs) are a family of neuropeptides found throughout the invertebrate kingdom that are structural and functional analogs of the vertebrate gastrin/cholecystokinin (CCK) peptide family.[1][2][3][4] SKs are involved in a wide array of physiological processes, primarily acting as satiety signals to regulate food intake and digestion.[1][2][5] They also play roles in modulating mating behavior, aggression, and gut motility.[2][5]
The defining structural feature of Sulfakinins is a conserved C-terminal sequence, typically ending in -Y(SO₃H)GHM/LRFamide.[4][6] The post-translational O-sulfation of the tyrosine residue is essential for their biological activity, as non-sulfated versions cannot activate their cognate G-protein coupled receptors (GPCRs) at physiological concentrations.[2][7] The synthesis of these peptides is therefore complicated by the inherent instability of the tyrosine sulfate ester bond under the strongly acidic conditions typically used for peptide cleavage from the solid support resin.[8][9]
This protocol employs a modern Fmoc-SPPS strategy that overcomes this limitation by incorporating a sulfotyrosine residue with a neopentyl (nP) protecting group, which is stable to both the basic conditions of Fmoc removal and the acidic conditions of the final cleavage.[9][10]
Synthesis and Purification Overview
The synthesis of a representative Sulfakinin peptide, such as Drosophila Sulfakinin I (DSK-I, sequence: FDDY(SO₃H)GHMRF-NH₂), is achieved through a multi-step process. The workflow begins with the stepwise assembly of the peptide chain on a solid support resin, followed by cleavage, deprotection of the sulfate group, and final purification.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 8. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Application Notes: Immunohistochemical Localization of Sulfakinin in the Insect Brain
Introduction
Sulfakinin (SK) is a neuropeptide in insects, analogous to cholecystokinin (CCK) in vertebrates, that plays a crucial role in regulating various physiological and behavioral processes.[1][2] Primarily synthesized in a small number of brain neurons, SKs are known to act as satiety signals, reducing food intake and influencing gustatory sensitivity.[1][3][4] Furthermore, research has implicated SK signaling in the modulation of reproductive behaviors, aggression, and the crucial switch between foraging and mating activities.[3][5][6][7] Visualizing the distribution of SK-producing neurons and their projections within the insect central nervous system is fundamental to understanding the neural circuits that govern these competing behaviors. This document provides a detailed whole-mount immunohistochemistry (IHC) protocol for the localization of Sulfakinin in the insect brain, synthesized from established methodologies.
Principle
Whole-mount immunohistochemistry allows for the visualization of protein expression within the three-dimensional context of an intact tissue, which is invaluable for neuroanatomical studies. The protocol involves the dissection of the insect brain, followed by chemical fixation to preserve cellular structure and antigenicity. The tissue is then permeabilized to allow antibodies to penetrate the cells. A primary antibody raised against a specific Sulfakinin peptide sequence binds to the target antigen. Subsequently, a fluorescently labeled secondary antibody binds to the primary antibody, enabling visualization of the SK-immunoreactive neurons and their projections using confocal microscopy.
Experimental Protocol: Whole-Mount Immunohistochemistry
This protocol is optimized for the brain of the fruit fly (Drosophila melanogaster) and the oriental fruit fly (Bactrocera dorsalis) but can be adapted for other insect species.[5][6]
I. Reagents and Buffers
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Schneider's Insect Medium (S2), chilled
-
Fixation Solution: 4% Paraformaldehyde (PFA) in 1X PBS
-
Permeabilization & Wash Buffer (PBST): 1X PBS with 0.5% Triton X-100
-
Blocking Buffer: 5% Normal Goat Serum (NGS) in PBST
-
Primary Antibody: Rabbit anti-Sulfakinin (Custom antibodies can be generated using a synthetic peptide such as N'-GGDDQFDDYGHMRFG-C[3]).
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 555).
-
Mounting Medium: 100% Glycerol or an antifade mounting medium (e.g., VECTASHIELD®).
II. Procedure
A. Brain Dissection
-
Anesthetize adult flies by placing them on ice or using CO2.[8][9]
-
Transfer flies to a dissection dish containing chilled 1X PBS or Schneider's Insect Medium.[10]
-
Under a dissecting microscope, carefully remove the head from the body using fine forceps.
-
Stabilize the head and use forceps to peel away the cuticle and remove surrounding tissues like air sacs and fat bodies to expose the brain.[8][11]
-
Gently transfer the cleaned, intact brain to a new well or tube containing fresh, cold PBS.
B. Fixation
-
Carefully remove the PBS and add the 4% PFA fixation solution.
-
Incubate overnight at 4°C.[5][6] For some applications, a shorter fixation of 20-55 minutes at room temperature may be sufficient.[9][10][11]
C. Washing and Permeabilization
-
Remove the fixation solution.
-
Wash the brains three to four times with PBST (1X PBS + 0.5% Triton X-100), with each wash lasting 15 minutes at room temperature on a rotator.[5][6][10]
D. Blocking
-
Remove the wash buffer and add Blocking Buffer (5% NGS in PBST).
-
Incubate for a minimum of 20-90 minutes at room temperature with gentle agitation.[5][6][10] This step minimizes non-specific binding of the primary antibody.
E. Primary Antibody Incubation
-
Remove the blocking buffer and add the primary anti-Sulfakinin antibody diluted in blocking buffer. The optimal dilution must be determined empirically (see Table 1).
F. Post-Primary Antibody Washes
-
Remove the primary antibody solution.
-
Wash the brains thoroughly with PBST, performing at least three washes of 15-30 minutes each at room temperature.[5][10]
G. Secondary Antibody Incubation
-
Remove the wash buffer and add the fluorophore-conjugated secondary antibody, diluted in blocking buffer. Protect from light from this point forward.
-
Incubate overnight at 4°C with gentle agitation.[12]
H. Final Washes and Mounting
-
Remove the secondary antibody solution.
-
Wash the brains three times with PBST for 15 minutes each, followed by two washes in 1X PBS to remove residual detergent.[11][13]
-
Carefully transfer the brains onto a microscope slide.
-
Wick away excess PBS and add a drop of mounting medium (e.g., 100% glycerol).[12]
-
Gently place a coverslip over the brains, using spacers if necessary to prevent compression, and seal the edges.
I. Imaging
-
Store slides at 4°C in the dark until imaging.
-
Visualize the brains using a confocal microscope with the appropriate laser lines for the chosen fluorophore. Acquire Z-stacks to reconstruct the 3D architecture of Sulfakinin-immunoreactive neurons.
Data Summary Table
The following table provides a summary of key quantitative parameters for the protocol. Researchers should note that antibody concentrations and incubation times may require optimization for different insect species or specific antibodies.
| Parameter | Reagent/Condition | Concentration/Duration | Temperature | Notes |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 4°C | Overnight incubation ensures thorough fixation of the whole brain.[5][6] |
| Permeabilization | Triton X-100 in PBS (PBST) | 0.5% | Room Temperature | Essential for antibody penetration in whole-mount samples.[5][6][10] |
| Blocking | Normal Goat Serum (NGS) | 5% in PBST | Room Temperature | Minimizes background by blocking non-specific antibody binding sites.[5][6] |
| Primary Antibody | Rabbit anti-Sulfakinin | Titration Recommended | 4°C | Incubation for 48 hours allows for deep penetration into the tissue.[5][6] |
| Secondary Antibody | Goat anti-Rabbit (Fluorophore-conjugated) | 1:250 - 1:1000 | 4°C | Overnight incubation is standard. Protect from light.[12][14] |
| Wash Steps | PBST | 3 x 15-30 min | Room Temperature | Critical for reducing background signal.[5][10] |
Visualized Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for whole-mount immunohistochemistry of insect brains.
Sulfakinin Signaling Pathway
Caption: Simplified Sulfakinin signaling cascade in target neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect satiety: sulfakinin localization and the effect of drosulfakinin on protein and carbohydrate ingestion in the blow fly, Phormia regina (Diptera: Calliphoridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Dissection, Immunohistochemistry and Mounting of Larval and Adult Drosophila Brains for Optic Lobe Visualization [jove.com]
- 9. Video: Dissection, Immunohistochemistry and Mounting of Larval and Adult Drosophila Brains for Optic Lobe Visualization [jove.com]
- 10. janelia.org [janelia.org]
- 11. A protocol to detect neurodegeneration in Drosophila melanogaster whole-brain mounts using advanced microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | A clearer view of the insect brain—combining bleaching with standard whole-mount immunocytochemistry allows confocal imaging of pigment-covered brain areas for 3D reconstruction [frontiersin.org]
- 14. celexplorer.com [celexplorer.com]
Application Notes: Detection of Sulfakinin mRNA using In Situ Hybridization
Introduction
Sulfakinin (SK) is a neuropeptide analogous to the vertebrate cholecystokinin (CCK)/gastrin peptides.[1][2][3] In invertebrates, particularly insects, SK plays a crucial role in regulating a variety of physiological processes and behaviors.[1][2] These include the modulation of feeding, satiety, gut function, mating, and aggression.[1][2][4] Given its multifaceted involvement in key life processes, understanding the spatial and temporal expression patterns of Sulfakinin mRNA is essential for elucidating its precise functions within the nervous system and peripheral tissues.
In situ hybridization (ISH) is a powerful technique for localizing specific mRNA sequences within the morphological context of a cell or tissue. This method allows for the precise identification of cells expressing the Sulfakinin gene, providing valuable insights into the neural circuits and cellular mechanisms underlying SK's physiological effects. Non-radioactive ISH methods, which typically utilize probes labeled with haptens like digoxigenin (DIG), offer a sensitive and safe alternative to radioactive techniques for visualizing mRNA expression.[5][6][7]
These application notes provide a detailed protocol for the detection of Sulfakinin mRNA in insect tissues using non-radioactive in situ hybridization, along with a summary of quantitative gene expression data and a diagram of the SK signaling pathway.
Quantitative Data Summary
While in situ hybridization is primarily a qualitative technique for localizing mRNA, it can be complemented by quantitative methods like quantitative real-time reverse transcription PCR (qRT-PCR) to measure the relative abundance of transcripts. The following table summarizes quantitative data on Sulfakinin (SK) and its receptor (SKR) gene expression from various studies.
| Organism | Tissue/Condition | Gene | Regulation | Fold Change (approx.) | Reference |
| Bactrocera dorsalis (Oriental fruit fly) | Antennae (starved vs. fed) | SkR1 | Upregulated | >2 | [4][8] |
| Dendroctonus armandi (Chinese white pine beetle) | Whole body (starved vs. fed) | DaSK | Downregulated | ~2-3 | [3] |
| Dendroctonus armandi | Whole body (starved vs. fed) | DaSKR | Downregulated | ~2-4 | [3] |
| Dendroctonus armandi | dsRNA-SK injected (male adults) | DaSK | Downregulated | ~2.8 | [3] |
| Dendroctonus armandi | dsRNA-SKR injected (male adults) | DaSKR | Downregulated | ~1.7 | [3] |
Sulfakinin Signaling Pathway
The following diagram illustrates a generalized Sulfakinin signaling pathway in insects, primarily focusing on its role in regulating feeding and mating behaviors based on the organism's nutritional state.
Caption: Sulfakinin signaling pathway in insects.
Experimental Workflow: In Situ Hybridization
The diagram below outlines the major steps involved in the non-radioactive in situ hybridization protocol for detecting Sulfakinin mRNA.
Caption: Workflow for non-radioactive in situ hybridization.
Detailed Experimental Protocol: Non-Radioactive In Situ Hybridization for Sulfakinin mRNA
This protocol is a synthesized methodology based on standard non-radioactive in situ hybridization techniques and specific details from studies on neuropeptide expression.[9][10][11]
1. Probe Preparation: DIG-Labeled Antisense RNA Probe
a. Template Generation: i. Amplify a 400-600 bp region of the Sulfakinin cDNA using PCR. Design primers to introduce T7 and SP6 RNA polymerase promoter sites at the 5' ends of the forward and reverse primers, respectively. ii. Purify the PCR product. This will serve as the template for in vitro transcription.
b. In Vitro Transcription: i. To generate the antisense probe, use the T7 RNA polymerase with a DIG RNA Labeling Mix (containing DIG-UTP) and the purified PCR product as a template. ii. To generate a sense (control) probe, use the SP6 RNA polymerase. iii. Incubate the reaction at 37°C for 2 hours. iv. Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C. v. Purify the labeled RNA probe using ethanol precipitation or a column-based method. vi. Resuspend the probe in RNase-free water and store at -80°C. Determine the concentration and labeling efficiency via dot blot analysis.
2. Tissue Preparation
a. Dissection and Fixation: i. Dissect the tissue of interest (e.g., brain, central nervous system, gut) in cold phosphate-buffered saline (PBS). ii. Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. iii. Wash the tissue three times for 10 minutes each in PBS.
b. Cryoprotection and Embedding: i. Transfer the tissue to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks. ii. Embed the tissue in OCT compound and freeze rapidly. iii. Section the tissue on a cryostat at 10-20 µm thickness and mount the sections on charged microscope slides. iv. Store slides at -80°C until use.
3. In Situ Hybridization
a. Pretreatment: i. Thaw slides and allow them to dry. ii. Permeabilize the tissue by incubating with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C. iii. Stop the reaction by washing with PBS. iv. Post-fix with 4% PFA for 10 minutes. v. Wash with PBS.
b. Prehybridization: i. Incubate the slides in hybridization buffer (without probe) for at least 2 hours at the hybridization temperature (e.g., 55-65°C) in a humidified chamber. This step blocks non-specific binding sites.
c. Hybridization: i. Dilute the DIG-labeled antisense and sense (control) probes in hybridization buffer to a final concentration of approximately 1 ng/µL. ii. Denature the probe by heating at 80°C for 5 minutes. iii. Apply the probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[10]
4. Post-Hybridization Washes
a. Carefully remove the coverslips. b. Perform a series of stringent washes to remove unbound probe: i. 2x SSC at hybridization temperature (2 washes, 30 minutes each). ii. 0.2x SSC at hybridization temperature (2 washes, 30 minutes each). iii. 0.2x SSC at room temperature (1 wash, 5 minutes).
5. Immunodetection of the Probe
a. Blocking: i. Wash the slides in a blocking buffer (e.g., MABT with 2% blocking reagent) for 1 hour at room temperature.
b. Antibody Incubation: i. Incubate the slides with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), diluted in blocking buffer (e.g., 1:2000), overnight at 4°C.
c. Washes: i. Wash the slides three times for 15 minutes each in MABT buffer to remove the unbound antibody.
6. Signal Development
a. Equilibrate the slides in a detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂). b. Incubate the slides with the chromogenic substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the detection buffer. c. Monitor the color development (a blue/purple precipitate) in the dark. This can take from a few hours to overnight. d. Stop the reaction by washing the slides in PBS.
7. Mounting and Imaging
a. Dehydrate the slides through an ethanol series. b. Clear in xylene and mount with a permanent mounting medium. c. Image the slides using a bright-field microscope. The presence of the blue/purple precipitate indicates the location of Sulfakinin mRNA.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 5. Nonradioactive methods of in situ hybridization: visualization of neuroendocrine mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of non-radioactive probes for mRNA detection by in situ hybridization: interests and applications in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of non-radioactive probes for mRNA detection by in situ hybridization: interests and applications in the central nervous system. | Semantic Scholar [semanticscholar.org]
- 8. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utm.utoronto.ca [utm.utoronto.ca]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. faculty.ucr.edu [faculty.ucr.edu]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the Sulfakinin (SK) Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the knockout of the Sulfakinin (SK) gene using the CRISPR-Cas9 system. Sulfakinin is a neuropeptide analogous to gastrin/cholecystokinin (CCK) in mammals and plays a crucial role in regulating feeding behavior, mating, and aggression in invertebrates.[1][2] Understanding its function through gene knockout studies can provide valuable insights for pest control strategies and potential therapeutic applications.
Introduction to Sulfakinin and its Signaling Pathway
Sulfakinin (SK) is a neuropeptide that primarily functions as a satiety signal, reducing food intake.[3] It is involved in the behavioral switch between foraging and mating, with SK signaling promoting foraging while suppressing mating behavior.[4][5][6] This signaling is mediated through its G-protein coupled receptor, Sulfakinin Receptor 1 (SkR1).[4][7] The SK-SkR1 signaling pathway modulates the expression of odorant receptors (ORs), enhancing sensitivity to food odors and suppressing responses to pheromones.[4][5][6] In some species, a second receptor, SkR2, has also been identified.[2]
Sulfakinin Signaling Pathway
The following diagram illustrates the proposed signaling pathway of Sulfakinin.
Caption: Sulfakinin signaling pathway.
CRISPR-Cas9 Mediated Knockout of the Sulfakinin Gene: An Experimental Workflow
The generation of a Sulfakinin knockout using CRISPR-Cas9 involves several key steps, from the design of guide RNAs to the validation of the knockout and subsequent phenotypic analysis.
Caption: Experimental workflow for SK gene knockout.
Detailed Protocols
Protocol 1: Design and Synthesis of single guide RNAs (sgRNAs) for the Sulfakinin Gene
Objective: To design and synthesize sgRNAs that specifically target the Sulfakinin gene for CRISPR-Cas9 mediated knockout. For efficient knockout, it is recommended to target an early exon to introduce a frameshift mutation.[8][9]
Materials:
-
Sulfakinin gene sequence from the target organism.
-
sgRNA design software (e.g., CHOPCHOP, Synthego's design tool).[8][10]
Procedure:
-
Obtain the target gene sequence: Retrieve the full genomic sequence of the Sulfakinin gene, including exons and introns, from a relevant database (e.g., NCBI, FlyBase).
-
Identify target exons: Select an early exon (e.g., exon 1 or 2) as the target region.[8] This increases the probability of generating a non-functional protein due to a frameshift mutation.
-
Use sgRNA design tools: Input the target exon sequence into a web-based sgRNA design tool.[10][11] These tools will identify potential 20-nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[12]
-
Evaluate on-target and off-target scores: The design tool will provide scores for predicted on-target efficiency and potential off-target sites in the genome.[13] Select 2-3 sgRNA candidates with high on-target scores and minimal predicted off-target effects.
-
Synthesize sgRNAs: The selected sgRNA sequences can be synthesized commercially or generated in the lab.
Protocol 2: Vector Construction and Delivery
Objective: To clone the designed sgRNAs into a Cas9-expressing vector and deliver it into the target cells or organism.
Materials:
-
Cas9-expressing plasmid (e.g., pX458, which also contains a selectable marker like GFP).[8]
-
Selected sgRNA oligonucleotides.
-
Restriction enzymes (e.g., BbsI).[8]
-
T4 DNA ligase.
-
Competent E. coli cells.
-
Plasmid purification kit.
-
For insect studies: Microinjection apparatus.
-
For cell lines: Transfection reagent.
Procedure:
-
Vector Linearization: Linearize the Cas9-expressing plasmid using a suitable restriction enzyme (e.g., BbsI).[8]
-
sgRNA Annealing: Anneal the complementary sgRNA oligonucleotides to form a double-stranded DNA insert.
-
Ligation: Ligate the annealed sgRNA insert into the linearized Cas9 vector using T4 DNA ligase.
-
Transformation and Plasmid Purification: Transform the ligated plasmid into competent E. coli for amplification. Purify the plasmid DNA from selected colonies.
-
Sequence Verification: Verify the correct insertion of the sgRNA sequence in the plasmid by Sanger sequencing.
-
Delivery:
-
For insects (e.g., Bactrocera dorsalis): Microinject the purified plasmid into early-stage embryos.[5]
-
For cell lines: Transfect the plasmid into the target cells using an appropriate transfection reagent.
-
Protocol 3: Validation of Sulfakinin Gene Knockout
Objective: To confirm the successful knockout of the Sulfakinin gene at the genomic and transcript levels.
Materials:
-
Genomic DNA extraction kit.
-
PCR reagents and primers flanking the sgRNA target site.
-
Agarose gel electrophoresis equipment.
-
Sanger sequencing service.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR reagents and primers for the Sulfakinin gene and a reference gene.
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from individual organisms or cell clones that have undergone the CRISPR-Cas9 procedure.
-
PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR with primers flanking the target site.[14]
-
Detection of Mutations:
-
Run the PCR products on an agarose gel. The presence of insertions or deletions (indels) may result in a size shift of the PCR product.
-
For more precise validation, purify the PCR products and send them for Sanger sequencing. Sequence analysis will reveal the specific indels introduced by the CRISPR-Cas9 system.[14] A 7 bp deletion was successfully used to create a frameshift in the sk gene in B. dorsalis.[5]
-
-
qRT-PCR Analysis: To confirm the functional knockout at the transcript level, extract total RNA and perform qRT-PCR. A significant reduction in Sulfakinin mRNA levels in the knockout individuals compared to wild-type controls indicates successful gene disruption.
Quantitative Data Summary
The following tables summarize the quantitative effects of Sulfakinin gene knockout as reported in the literature.
Table 1: Effect of Sulfakinin (sk) Knockout on Food Consumption
| Organism | Genotype | Condition | Food Consumption (relative to WT) | Statistical Significance | Reference |
| Bactrocera dorsalis | sk-/- | - | Increased | p < 0.05 | [5] |
| Drosophila melanogaster | sk-/- | - | Increased | - | [15] |
Table 2: Effect of Sulfakinin (sk) Knockout on Gene Expression
| Organism | Genotype | Gene(s) Analyzed | Change in Expression | Reference |
| Bactrocera dorsalis | sk-/- | Odorant Receptors (ORs) for food volatiles | Upregulated | [4] |
| Bactrocera dorsalis | sk-/- | Odorant Receptors (ORs) for pheromones | Downregulated | [4] |
Table 3: Phenotypic Effects of Sulfakinin (sk) Knockout
| Organism | Genotype | Phenotype | Observation | Reference |
| Bactrocera dorsalis | sk-/- | Mating vs. Foraging Behavior | Shift to mating mode even when starved | [4][5][6] |
| Drosophila melanogaster | sk-/- | Sexual Behavior | Inhibition of sexual behavior is reduced | [15] |
| Bactrocera dorsalis | sk-/- | Body Length | No significant difference compared to WT | [5] |
Note: The specific fold changes and detailed statistical analyses can be found in the cited literature.
Conclusion
The CRISPR-Cas9 system is a powerful tool for knocking out the Sulfakinin gene to study its diverse physiological roles. The protocols and data presented here provide a framework for researchers to design and execute such experiments, contributing to a deeper understanding of neuropeptide signaling and its potential applications in areas like pest management and drug development.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. synthego.com [synthego.com]
- 10. idtdna.com [idtdna.com]
- 11. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. cran.r-project.org [cran.r-project.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for RNAi-mediated Knockdown of Sulfakinin to Study Gene Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfakinin (SK) is a neuropeptide homologous to the mammalian cholecystokinin (CCK) that plays a crucial role in regulating various physiological and behavioral processes in insects.[1][2][3] Functional studies have implicated SK in the control of feeding behavior, satiety, digestion, mating, and aggression.[1][2][4][5] RNA interference (RNAi) is a powerful and widely used technique to investigate gene function by sequence-specific suppression of gene expression.[6][7] This document provides detailed application notes and protocols for the use of RNAi to knock down Sulfakinin expression, enabling the study of its diverse biological roles. The protocols outlined below are based on established methodologies in various insect species and are intended to serve as a comprehensive guide for researchers.
Sulfakinin Signaling Pathway
The Sulfakinin signaling pathway is initiated by the binding of the SK neuropeptide to its cognate G-protein coupled receptors, primarily Sulfakinin Receptor 1 (SkR1) and Sulfakinin Receptor 2 (SkR2).[1] This interaction triggers downstream intracellular signaling cascades that modulate neuronal activity and gene expression, ultimately influencing physiological processes and behaviors such as feeding and mating. In some contexts, SK signaling can suppress the expression of gustatory receptors, leading to reduced food intake, and modulate the expression of odorant receptors, thereby influencing the trade-off between foraging and reproductive behaviors.[8][9][10][11]
Caption: Sulfakinin Signaling Pathway.
Experimental Protocols
Double-Stranded RNA (dsRNA) Synthesis
Materials:
-
Insect tissue for RNA extraction
-
TRIzol Reagent or similar RNA extraction kit
-
Reverse Transcriptase
-
Oligo(dT) primers
-
PCR reagents (Taq polymerase, dNTPs)
-
Gene-specific primers (GSPs) for Sulfakinin with T7 promoter sequences appended
-
In vitro transcription kit (e.g., MEGAscript™ RNAi Kit)
-
Nuclease-free water
-
Spectrophotometer
-
Agarose gel electrophoresis system
Protocol:
-
RNA Extraction: Extract total RNA from the target insect tissue (e.g., whole body, brain, or fat body) using a standard protocol like the TRIzol method.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers according to the manufacturer's instructions.
-
Primer Design: Design gene-specific primers (GSPs) targeting a unique region of the Sulfakinin coding sequence. Append the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template and the T7-tailed GSPs to amplify the target Sulfakinin fragment. Verify the PCR product size and purity by agarose gel electrophoresis.
-
In Vitro Transcription: Use the purified PCR product as a template for in vitro transcription to synthesize sense and antisense RNA strands simultaneously. Follow the protocol provided with the in vitro transcription kit.
-
dsRNA Annealing and Purification: Anneal the sense and antisense RNA strands by heating and gradual cooling to form dsRNA. Purify the dsRNA to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Measure the concentration and purity of the dsRNA using a spectrophotometer (A260/A280 ratio). Verify the integrity of the dsRNA by agarose gel electrophoresis. Store the dsRNA at -80°C until use.
RNAi-mediated Knockdown of Sulfakinin by Injection
Objective: To introduce Sulfakinin-specific dsRNA into the target insect to induce gene knockdown.
Materials:
-
Purified Sulfakinin dsRNA
-
Control dsRNA (e.g., dsGFP)
-
Microinjection system (e.g., Nanoject)
-
Glass capillaries
-
Insect anesthetic (e.g., CO2 or cold anesthesia)
-
Stereomicroscope
Protocol:
-
Prepare Injection Solution: Dilute the purified Sulfakinin dsRNA and control dsRNA to the desired concentration (e.g., 1-5 µg/µL) in nuclease-free water or an appropriate injection buffer.
-
Pull Microinjection Needles: Pull sharp microinjection needles from glass capillaries using a needle puller.
-
Load the Needle: Back-load the microinjection needle with the dsRNA solution.
-
Anesthetize Insects: Anesthetize the insects using CO2 or by placing them on ice.
-
Injection: Under a stereomicroscope, carefully inject a specific volume of the dsRNA solution (e.g., 50-200 nL) into the insect's hemocoel, typically in the abdomen or thorax.
-
Recovery: Allow the injected insects to recover in a clean vial with access to food and water.
-
Incubation: Maintain the insects under standard rearing conditions for a period sufficient to allow for gene knockdown (typically 24-72 hours).[12]
-
Validation of Knockdown: After the incubation period, assess the efficiency of Sulfakinin knockdown by performing quantitative real-time PCR (qRT-PCR) on RNA extracted from a subset of the treated insects.
Caption: RNAi Experimental Workflow.
Phenotypic Assays
Objective: To quantify food intake following Sulfakinin knockdown.
Protocol:
-
Starvation: Subject both the Sulfakinin dsRNA-injected and control dsRNA-injected insects to a period of starvation (e.g., 4-12 hours) to motivate feeding.
-
Feeding: Provide a pre-weighed amount of standard diet or a colored food solution (e.g., containing a non-toxic dye) to individual insects in separate vials.
-
Quantification: After a defined feeding period (e.g., 24 hours), measure the amount of food consumed. This can be done by weighing the remaining food or by spectrophotometrically quantifying the amount of dye ingested by homogenizing the insect.
-
Data Analysis: Compare the food intake between the Sulfakinin knockdown group and the control group.
Objective: To assess the effect of Sulfakinin knockdown on body weight.
Protocol:
-
Weighing: At specific time points post-injection (e.g., 24, 48, 72 hours), weigh individual insects from both the experimental and control groups using a precision microbalance.
-
Data Analysis: Compare the average body weight between the Sulfakinin knockdown and control groups over time.
Objective: To observe changes in reproductive and aggressive behaviors following Sulfakinin knockdown.
Protocol:
-
Behavioral Arena: Place individual dsRNA-treated insects into a behavioral observation arena.
-
Pairing: For mating assays, pair a treated insect with a wild-type insect of the opposite sex. For aggression assays, pair two treated males.
-
Observation and Recording: Record the interactions for a defined period using a video camera.
-
Scoring: Score specific behaviors such as courtship rituals, copulation duration, and aggressive encounters (e.g., lunging, tussling).
-
Data Analysis: Compare the frequency and duration of these behaviors between the Sulfakinin knockdown and control groups.
Data Presentation
Table 1: Effect of Sulfakinin RNAi on Gene Expression and Phenotype in Dendroctonus armandi
| Treatment Group | Target Gene | Time Post-Injection (h) | Relative Gene Expression (Fold Change vs. Control) | Change in Body Weight |
| dsSK (Male) | Sulfakinin (SK) | 24 | - | - |
| 48 | - | - | ||
| 72 | 0.36[12] | Increased[12] | ||
| dsSK (Female) | Sulfakinin (SK) | 24 | - | - |
| 48 | - | - | ||
| 72 | 0.30[12] | Increased[12] | ||
| dsSKR (Male) | SK Receptor (SKR) | 24 | No significant change[12] | - |
| 48 | - | - | ||
| 72 | 0.59[12] | Increased[12] | ||
| dsSKR (Female) | SK Receptor (SKR) | 24 | - | - |
| 48 | - | - | ||
| 72 | 0.35[12] | Increased[12] |
Data synthesized from studies on the Chinese white pine beetle, Dendroctonus armandi.[12]
Table 2: Impact of Sulfakinin Signaling on Feeding Behavior in Various Insect Species
| Insect Species | Method | Outcome on Feeding Behavior |
| Nilaparvata lugens | Injection of sulfated SK | 50-70% reduction in food intake[11] |
| Drosophila melanogaster | Knockdown of dsk gene | Upregulation of Gr64f transcription (sugar receptor)[11] |
| Aedes aegypti | Knockdown of SK or SKR gene | Increased blood meal intake[13] |
| Gryllus bimaculatus | Silencing of SK gene | Increased food intake[3] |
| Tribolium castaneum | Injection of SK analogs | Inhibition of food intake[3] |
Conclusion
References
- 1. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The neuropeptide Drosulfakinin regulates social isolation-induced aggression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. mdpi.com [mdpi.com]
- 8. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 10. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Calcium Imaging of Sulfakinin Receptor Activation in Neurons
References
- 1. scienceopen.com [scienceopen.com]
- 2. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 3. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Sulfakinin Bioassay
Introduction: The Role of Sulfakinin in Invertebrate Physiology
Sulfakinins (SKs) are a conserved family of neuropeptides in invertebrates, analogous to the cholecystokinin (CCK) and gastrin peptides in vertebrates.[1][2][3] These peptides are critical signaling molecules that regulate a variety of physiological processes, most notably feeding behavior, satiety, and gut motility.[3][4][5] Sulfakinin exerts its effects by binding to specific G-protein coupled receptors (GPCRs), making the SK signaling pathway a prime target for the development of novel pest management strategies and for fundamental research in insect physiology.[1][2][6]
These application notes provide detailed protocols for two distinct bioassays designed to quantify sulfakinin activity:
-
A Cell-Based Calcium Mobilization Assay: A high-throughput method ideal for screening compound libraries and characterizing ligand-receptor interactions.
-
An Organ-Based Hindgut Contraction Assay: A physiological assay that measures the myotropic effects of sulfakinin on visceral muscle, providing functional data in a native tissue context.
Sulfakinin Signaling Pathway
Sulfakinin receptors (SKRs) are Class A GPCRs.[2] Upon binding of a sulfakinin peptide, the receptor undergoes a conformational change, activating intracellular G-proteins. The most commonly implicated pathway for sulfakinin-mediated muscle contraction and physiological response is the Gq/11 pathway. This cascade results in the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which acts as a critical second messenger to initiate cellular responses such as muscle contraction.[6][7]
Caption: Canonical Gq signaling pathway for Sulfakinin receptor activation.
Experimental Protocols
Protocol 1: Cell-Based Calcium Mobilization Bioassay
This assay measures the activation of a Gq-coupled sulfakinin receptor by quantifying the resulting increase in intracellular calcium. It is highly amenable to a 96- or 384-well plate format for high-throughput screening.
Materials and Reagents:
-
HEK293 or CHO-K1 cells
-
Mammalian expression vector containing the coding sequence for the target insect Sulfakinin Receptor (SKR)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)[8][9]
-
Probenecid (optional, aids dye retention in some cell lines)[9][10]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test compounds: Sulfakinin peptides and synthetic analogs
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR®, FlexStation®)
Procedure:
-
Cell Seeding & Transfection:
-
One day prior to the assay, seed HEK293 or CHO-K1 cells into a black, clear-bottom 96-well plate at a density that will yield 80-90% confluency on the day of the experiment.
-
Transfect the cells with the SKR expression vector according to the manufacturer's protocol for your chosen transfection reagent. Include a mock transfection (empty vector) control.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions. If required for your cell line, supplement the solution with probenecid (final concentration ~2.5 mM).[9][10]
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
During the dye incubation, prepare a separate 96-well "compound plate."
-
Serially dilute the sulfakinin peptides and test compounds in Assay Buffer to 5X the final desired concentration. Include a vehicle-only control.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4) over time.
-
Program the instrument to add 25 µL of compound from the compound plate to the cell plate.
-
Record a baseline fluorescence for 10-20 seconds, then initiate the automated addition of the compounds.
-
Continue recording fluorescence for an additional 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
The primary response is the change in fluorescence intensity (ΔRFU) calculated as (Maximum peak fluorescence – Baseline fluorescence).
-
For dose-response experiments, plot ΔRFU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for each active compound.
Protocol 2: Ex Vivo Insect Hindgut Contraction Bioassay
This assay provides a direct measure of the physiological effect of sulfakinin on visceral muscle contractility. It is lower-throughput but offers higher biological relevance for myotropic activity.
Materials and Reagents:
-
Adult insects (e.g., Cockroach, Periplaneta americana; Beetle, Zophobas atratus)[4]
-
Insect physiological saline (e.g., Schneider's Insect Medium or a custom saline)
-
Dissection tools (fine forceps, scissors)
-
Dissection dish with a silicone elastomer base
-
Organ bath with a perfusion system (~5 mL volume)
-
Isotonic force transducer and amplifier/recorder system
-
Minutien pins
-
Sulfakinin peptides and test compounds
Procedure:
-
Tissue Dissection:
-
Anesthetize an adult insect on ice.
-
Dissect the insect in a dish filled with cold physiological saline to expose the digestive tract.
-
Carefully excise the hindgut, removing any adhering fat body and Malpighian tubules.
-
-
Organ Bath Setup:
-
Transfer the isolated hindgut to the organ bath chamber containing continuously aerated physiological saline at room temperature.
-
Secure one end of the hindgut to the base of the chamber using a minutien pin.
-
Attach the other end to the isotonic force transducer using a fine thread.
-
Apply a small amount of initial tension (e.g., 0.2-0.5 g) and allow the preparation to equilibrate for 30-60 minutes, during which spontaneous, rhythmic contractions should become stable. Wash the tissue with fresh saline every 15 minutes.
-
-
Compound Application:
-
Record a stable baseline of spontaneous contractions for at least 5 minutes.
-
Apply test compounds directly to the organ bath in a cumulative or non-cumulative manner. For a cumulative dose-response, add increasing concentrations of the peptide at set intervals (e.g., every 5 minutes or once the previous response has stabilized).
-
To apply a compound, stop the perfusion, drain a small amount of saline, add the compound to achieve the desired final concentration, and refill the bath.
-
-
Recording and Washout:
-
Record the contractile response (frequency and amplitude) for 5-10 minutes after each compound addition.
-
After testing a compound, thoroughly wash the preparation with fresh saline until the contraction pattern returns to the baseline before applying the next compound.
-
Data Analysis:
-
Quantify the contraction frequency (contractions per minute) and amplitude (change in force) from the transducer recordings.
-
Express the response to a compound as a percentage change from the stable baseline recorded before application.
-
For dose-response experiments, plot the percentage increase in contraction frequency or amplitude against the logarithm of the compound concentration to determine the EC50.
Experimental Workflow Visualization
Caption: Workflow for the ex vivo insect hindgut contraction bioassay.
Data Presentation
Quantitative data from bioassays should be summarized to facilitate comparison between compounds. The following tables provide examples of how to present results from both the calcium mobilization and hindgut contraction assays.
Table 1: Calcium Mobilization in SKR-Transfected HEK293 Cells
This table shows the potency (EC50) and efficacy (Maximum Response) of various sulfakinin analogs in activating the target receptor.
| Compound | EC50 (nM) | % Max Response (relative to SK-1) |
| Sulfakinin-1 (Control) | 1.2 ± 0.2 | 100% |
| Sulfakinin-2 | 0.8 ± 0.1 | 105% ± 4% |
| Analog A | 25.6 ± 3.1 | 95% ± 6% |
| Analog B | > 10,000 | No significant response |
| Vehicle | -- | 0% |
| Data are presented as mean ± SEM from three independent experiments (n=3). |
Table 2: Myotropic Effects of Sulfakinin Analogs on Insect Hindgut
This table summarizes the effects of different peptides on the frequency of spontaneous contractions in an isolated hindgut preparation.
| Compound (at 1 µM) | Baseline Frequency (contractions/min) | Post-Treatment Frequency (contractions/min) | % Increase in Frequency |
| Sulfakinin-1 (Control) | 5.1 ± 0.4 | 10.3 ± 0.7 | 102% |
| Sulfakinin-2 | 4.9 ± 0.5 | 10.5 ± 0.9 | 114% |
| Analog A | 5.3 ± 0.3 | 7.1 ± 0.5 | 34% |
| Analog B | 5.0 ± 0.6 | 5.2 ± 0.6 | 4% |
| Vehicle | 5.2 ± 0.4 | 5.1 ± 0.4 | -2% |
| Data are presented as mean ± SEM from five individual preparations (n=5). |
References
- 1. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Application Note: Mass Spectrometry Analysis of Sulfakinin Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfakinins (SKs) are a family of neuropeptides structurally and functionally homologous to the vertebrate gastrin/cholecystokinin (CCK) peptides.[1][2] In invertebrates, SKs are primarily produced by neurons in the brain and are implicated in a wide array of physiological processes, including the regulation of feeding, satiety, gut motility, and reproductive behaviors.[1][2][3] The diverse biological functions of SKs are mediated through G-protein coupled receptors (GPCRs), typically SKR1 and SKR2.[4][5] The sulfakinin signaling pathway is a critical area of study for understanding insect physiology and for the development of novel pest control strategies.
Many insect species express multiple SK isoforms, which can arise from the processing of a single or multiple precursor genes.[1][6] These isoforms often include both sulfated and non-sulfated variants, with the presence of a sulfate group on a specific tyrosine residue significantly impacting receptor binding affinity and biological activity.[5][7] Mass spectrometry has emerged as a powerful tool for the identification and quantification of these various SK isoforms, providing invaluable insights into their differential expression and potential functional roles.[1]
This application note provides a comprehensive overview of the mass spectrometry-based analysis of sulfakinin isoforms, including detailed experimental protocols and data presentation guidelines.
Sulfakinin Signaling Pathway
Sulfakinin signaling is initiated by the binding of a sulfakinin peptide to its cognate G-protein coupled receptor (GPCR) on the cell surface. In many insects, two distinct receptors, SKR1 and SKR2, have been identified.[4][5] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular G-proteins. The downstream signaling cascade can involve various second messengers, including Ca2+ and cyclic AMP (cAMP), leading to a cellular response.[5] The specific downstream effects are tissue-dependent and contribute to the diverse physiological roles of sulfakinins.
Sulfakinin signaling cascade.
Data Presentation: Sulfakinin Isoforms
Mass spectrometry analysis allows for the identification of various sulfakinin isoforms present in a biological sample. The data can be summarized to highlight the sequence, modifications, and observed mass-to-charge ratio (m/z) of each isoform.
| Isoform Name | Sequence | Modifications | Observed m/z |
| Drosulfakinin I (DSK I) | FDDYGHMRF-NH2 | Amidation, Sulfation (Y) | Illustrative Value |
| Drosulfakinin II (DSK II) | GGDDQFDDYGHMRF-NH2 | Amidation, Sulfation (Y) | Illustrative Value |
| Leucosulfakinin (LSK) | EQFEDYGHMRF-NH2 | Amidation, Sulfation (Y) | Illustrative Value |
| Leucosulfakinin-II (LSK-II) | pQSDDYGHMRF-NH2 | Pyroglutamate (pQ), Amidation, Sulfation (Y) | Illustrative Value |
| Non-sulfated DSK I | FDDYGHMRF-NH2 | Amidation | Illustrative Value |
| Non-sulfated DSK II | GGDDQFDDYGHMRF-NH2 | Amidation | Illustrative Value |
| Note: Observed m/z values are illustrative and will vary based on the charge state of the ion. |
Quantitative Analysis
Label-free quantification is a common mass spectrometry technique used to determine the relative abundance of proteins and peptides in different samples.[8] This method relies on comparing the signal intensities of corresponding peptide features across multiple LC-MS/MS runs.[9] The peak area or height of the extracted ion chromatogram (XIC) for each sulfakinin isoform can be used to estimate its relative abundance.
| Isoform Name | Relative Abundance (Peak Area) - Condition A | Relative Abundance (Peak Area) - Condition B | Fold Change (B/A) |
| Drosulfakinin I (DSK I) | Illustrative Value | Illustrative Value | Illustrative Value |
| Drosulfakinin II (DSK II) | Illustrative Value | Illustrative Value | Illustrative Value |
| Non-sulfated DSK I | Illustrative Value | Illustrative Value | Illustrative Value |
| Non-sulfated DSK II | Illustrative Value | Illustrative Value | Illustrative Value |
| Note: The values presented in this table are for illustrative purposes only. Actual quantitative data will be dependent on the experimental conditions and the biological system under investigation. |
Experimental Protocols
Sample Preparation: Neuropeptide Extraction from Insect Tissue
This protocol outlines the extraction of neuropeptides from insect central nervous system (CNS) tissue for mass spectrometry analysis.
Materials:
-
Insect CNS tissue (e.g., brain, ventral nerve cord)
-
Extraction solution: 90% methanol, 9% glacial acetic acid, 1% water
-
Microcentrifuge tubes
-
Sonicator
-
Microcentrifuge
-
Vacuum concentrator
-
C18 ZipTips (or equivalent solid-phase extraction material)
-
0.1% Trifluoroacetic acid (TFA) in water
-
50% Acetonitrile (ACN) in 0.1% TFA
Procedure:
-
Dissect the desired insect tissue in a cold saline solution and immediately transfer it to a microcentrifuge tube containing 100 µL of cold extraction solution.
-
Homogenize the tissue using a sonicator on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant in a vacuum concentrator.
-
Resuspend the dried peptide extract in 10 µL of 0.1% TFA in water.
-
Desalt and concentrate the peptides using a C18 ZipTip according to the manufacturer's instructions. Elute the peptides with 50% ACN in 0.1% TFA.
-
Dry the eluted peptides in a vacuum concentrator and store at -80°C until analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the LC-MS/MS analysis of sulfakinin isoforms. Parameters may need to be optimized based on the specific instrument and column used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 75 µm ID x 15 cm)
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Orbitrap, Q-TOF)
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 300 nL/min
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: Positive ion mode
-
MS1 Scan Range: m/z 300-1800
-
Resolution (MS1): 60,000
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for fragmentation.
-
Fragmentation Method: Higher-energy C-trap dissociation (HCD)
-
Resolution (MS2): 15,000
-
Dynamic Exclusion: 30 seconds
Data Analysis
-
Raw mass spectrometry data files are processed using a suitable software platform (e.g., MaxQuant, Proteome Discoverer).
-
Peptide identification is performed by searching the MS/MS spectra against a curated database containing the sequences of known sulfakinin isoforms.
-
For label-free quantification, the "Match between runs" feature should be enabled to maximize peptide identification across all samples.
-
The intensities of the identified sulfakinin peptides are used for relative quantification.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of sulfakinin isoforms encompasses sample preparation, LC-MS/MS analysis, and data analysis.
Mass spectrometry workflow.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free quantification - Wikipedia [en.wikipedia.org]
- 9. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Cloning and Expression of the Sulfakinin Receptor Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and functional characterization of the Sulfakinin (SK) receptor, a key G-protein coupled receptor (GPCR) involved in various physiological processes in invertebrates, including feeding behavior and gut motility.[1][2] The protocols outlined below are designed to guide researchers through the essential steps from gene identification to functional validation, facilitating the study of SK receptor signaling and the development of novel therapeutic or pest control agents.
Introduction to Sulfakinin Receptors
Sulfakinin (SK) is a neuropeptide in invertebrates that is structurally and functionally analogous to the vertebrate cholecystokinin (CCK) and gastrin peptides.[2][3][4] SKs exert their effects by binding to specific GPCRs, known as SK receptors (SKRs).[1][2] The activation of these receptors triggers intracellular signaling cascades that modulate various physiological responses. Understanding the molecular mechanisms of SKR activation is crucial for deciphering its role in insect physiology and for identifying potential targets for drug development.
Like other GPCRs, SKRs are integral membrane proteins characterized by seven transmembrane domains.[1] Upon ligand binding, they undergo a conformational change that facilitates the activation of intracellular G-proteins. The SK signaling pathway has been shown to be involved in the regulation of food intake, energy metabolism, and mating behavior in various insect species.[2][5][6]
Experimental Overview
The cloning and expression of the SK receptor gene typically involve the following key stages:
-
Gene Identification and Cloning : Isolation of the SK receptor gene from the target organism's cDNA.
-
Vector Construction : Subcloning the SK receptor gene into a suitable expression vector.
-
Heterologous Expression : Expression of the recombinant receptor in a host cell system.
-
Functional Characterization : Validation of receptor expression and function through ligand-binding and signaling assays.
Below are detailed protocols for each of these stages.
Section 1: Gene Identification and Cloning of the Sulfakinin Receptor
This section describes the process of identifying and isolating the full-length coding sequence of the SK receptor gene.
Protocol 1.1: RNA Extraction and cDNA Synthesis
Objective: To obtain high-quality cDNA from the target insect tissue for subsequent PCR amplification.
Materials:
-
Target insect tissue (e.g., brain, gut, or whole body)
-
TRIzol reagent or equivalent RNA extraction kit
-
Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Dissect and collect the desired tissue from the target insect and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
Homogenize the tissue in TRIzol reagent according to the manufacturer's instructions.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs according to the enzyme manufacturer's protocol.
Protocol 1.2: PCR Amplification of the SK Receptor Gene
Objective: To amplify the full-length coding sequence of the SK receptor gene from the synthesized cDNA.
Materials:
-
Synthesized cDNA from Protocol 1.1
-
Gene-specific primers (forward and reverse) for the SK receptor gene (design based on known sequences from related species or genomic data)
-
High-fidelity DNA polymerase (e.g., Phusion or Pfu)
-
dNTPs
-
PCR buffer
-
Thermocycler
Procedure:
-
Design gene-specific primers that flank the entire open reading frame (ORF) of the SK receptor gene. Include restriction sites in the primers for subsequent cloning into an expression vector.
-
Set up the PCR reaction as follows:
-
cDNA template: 1-2 µl
-
Forward primer (10 µM): 1 µl
-
Reverse primer (10 µM): 1 µl
-
High-fidelity DNA polymerase: 0.5 µl
-
dNTPs (10 mM): 1 µl
-
5X PCR buffer: 10 µl
-
Nuclease-free water: to a final volume of 50 µl
-
-
Perform PCR using a thermocycler with the following general conditions (optimization may be required):
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature)
-
Extension: 72°C for 1-2 minutes (depending on the expected amplicon size)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size.
Section 2: Expression Vector Construction
This section details the steps for inserting the amplified SK receptor gene into a mammalian expression vector.
Protocol 2.1: Gene Purification, Digestion, and Ligation
Objective: To clone the purified SK receptor PCR product into a suitable expression vector.
Materials:
-
PCR product from Protocol 1.2
-
Agarose gel electrophoresis equipment
-
Gel extraction kit
-
Restriction enzymes corresponding to the sites added to the primers
-
Mammalian expression vector (e.g., pcDNA3.1, pEGFP)
-
T4 DNA ligase
-
Ligation buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Purify the PCR product from the agarose gel using a gel extraction kit.
-
Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested PCR product and vector.
-
Set up the ligation reaction to insert the digested SK receptor gene into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the vector and incubate overnight at 37°C.
-
Select individual colonies and grow them in liquid LB medium.
-
Isolate the plasmid DNA from the overnight cultures using a miniprep kit.
-
Verify the correct insertion of the SK receptor gene by restriction digestion and Sanger sequencing.
Section 3: Heterologous Expression of the SK Receptor
This section provides a protocol for expressing the recombinant SK receptor in a mammalian cell line, which is a common system for studying insect GPCRs.[7][8]
Protocol 3.1: Cell Culture and Transfection
Objective: To transiently express the SK receptor in a mammalian cell line for functional assays.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO-K1)
-
Complete growth medium (e.g., DMEM or Ham's F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Plasmid DNA containing the SK receptor gene from Protocol 2.1
-
Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD)
-
Opti-MEM or other serum-free medium
-
Culture plates or flasks
Procedure:
-
Culture the mammalian cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates or other appropriate culture vessels to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes in serum-free medium according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium and incubate for 24-48 hours to allow for receptor expression.
Section 4: Functional Characterization of the SK Receptor
This section describes a common method for functionally validating the expressed SK receptor. SK receptors are often coupled to Gq/11 proteins, leading to an increase in intracellular calcium upon activation.[8]
Protocol 4.1: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium in response to SK peptide application, indicating functional receptor expression and activation.
Materials:
-
Transfected cells from Protocol 3.1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Sulfated SK peptide (ligand)
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
24-48 hours post-transfection, remove the growth medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the sulfated SK peptide to the wells and immediately begin recording the fluorescence intensity over time. A significant increase in fluorescence indicates a rise in intracellular calcium and thus, receptor activation.
-
Data can be used to generate dose-response curves and calculate the EC50 value for the ligand.
Data Presentation
Table 1: Ligand Potency at Sulfakinin Receptors
| Receptor | Ligand | EC50 (nM) | Cell Line | Assay Type | Reference |
| DSK-R1 | [Leu7]-DSK-1S | low nanomolar | Mammalian | Calcium Mobilization | [8] |
| DSK-R1 | [Leu7]-DSK-1 (unsulfated) | ~3000-fold less potent than sulfated form | Mammalian | Calcium Mobilization | [8] |
Visualizations
Sulfakinin Receptor Cloning and Expression Workflow
Caption: Workflow for cloning and expressing the Sulfakinin receptor.
Sulfakinin Receptor Signaling Pathway
Caption: Gq-mediated signaling pathway of the Sulfakinin receptor.
References
- 1. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 5. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning and functional expression of the first Drosophila melanogaster sulfakinin receptor DSK-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Sulfakinin Receptors Using Radioligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfakinin (SK) is a neuropeptide found in invertebrates that shares structural and functional similarities with the vertebrate gastrin/cholecystokinin (CCK) peptide family.[1] SK signaling is implicated in a variety of physiological processes in insects, including the regulation of feeding behavior, gut motility, mating, and aggression.[1][2][3] These effects are mediated by specific G-protein coupled receptors (GPCRs), typically designated as SKR1 and SKR2.[4] Understanding the pharmacology of these receptors is crucial for elucidating their roles in insect physiology and for the development of novel insect control agents.
Radioligand binding assays are a powerful and sensitive method for characterizing receptor-ligand interactions.[5] These assays allow for the determination of key pharmacological parameters such as receptor density (Bmax), ligand binding affinity (Kd), and the affinity of unlabeled compounds (Ki). This document provides detailed protocols for performing saturation and competition radioligand binding assays to characterize Sulfakinin receptors.
Signaling Pathway of Sulfakinin Receptors
Sulfakinin receptors are members of the GPCR superfamily. Upon binding of a sulfated SK peptide, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. Evidence suggests that SK receptors primarily couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). In some instances, SK receptor activation has also been linked to the modulation of cyclic AMP (cAMP) levels.[6][7]
Caption: Sulfakinin receptor signaling pathway.
Experimental Protocols
Radioligand Selection and Synthesis
A critical component for a radioligand binding assay is a high-affinity radiolabeled ligand. As of now, there are no commercially available radiolabeled Sulfakinin peptides. However, custom synthesis of radiolabeled peptides is a viable option.[2][3][8][9][10][11][] Given that sulfated tyrosine is crucial for high-affinity binding to SK receptors, a suitable candidate for radiolabeling would be a sulfated SK analog.
Proposed Radioligand: [¹²⁵I]-Tyr-Sulfakinin. This involves introducing Iodine-125, a gamma emitter, onto a tyrosine residue of the SK peptide. The tyrosine residue in many SK peptides is a natural site for radioiodination.[13][14] Alternatively, a tritiated version, [³H]-Sulfakinin, could be synthesized for use with beta scintillation counting.[15][16]
Membrane Preparation from SKR-Expressing Cells
This protocol describes the preparation of cell membranes from a stable cell line expressing the target Sulfakinin receptor (e.g., Sf9 or HEK293 cells).
-
Cell Culture and Harvesting:
-
Culture cells expressing the Sulfakinin receptor to a high density.
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a small volume of binding buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
Saturation Binding Assay Protocol
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding, add increasing concentrations of the radioligand (e.g., [¹²⁵I]-Tyr-Sulfakinin) in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
For non-specific binding, add the same increasing concentrations of the radioligand along with a high concentration of unlabeled Sulfakinin (e.g., 1 µM).
-
-
Incubation:
-
Add the prepared cell membranes (e.g., 20-50 µg protein per well) to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes), which should be determined in preliminary kinetic experiments.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Counting and Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.
-
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of unlabeled competitor compounds for the Sulfakinin receptor.[17]
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
-
Add increasing concentrations of the unlabeled competitor compound.
-
-
Incubation:
-
Add the prepared cell membranes to each well.
-
Incubate the plate under the same conditions as the saturation binding assay to allow for competition to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction and filter as described for the saturation binding assay.
-
-
Counting and Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeled Peptides Synthesis Service [novoprolabs.com]
- 3. pharmaron.com [pharmaron.com]
- 4. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. moravek.com [moravek.com]
- 10. revvity.com [revvity.com]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tritium-labelling of Peptides and Proteins - DTU Health Tech [healthtech.dtu.dk]
- 16. Synthesis, biological activity, and tritiation of L-3, 4-dehydroproline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Generating Anti-Sulfakinin Antibodies
Introduction
Sulfakinin (SK) is a highly conserved neuropeptide found in invertebrates, analogous to the cholecystokinin (CCK) and gastrin peptides in vertebrates.[1][2] SK plays a crucial role in a variety of physiological processes, including the regulation of feeding, digestion, satiety, aggression, and reproductive behaviors.[1][3][4][5] Structurally, SKs are characterized by a C-terminal amide and a sulfated tyrosine residue, which is often critical for receptor activation and biological activity.[2][3][5] Given its central role in insect physiology, the SK signaling system presents a potential target for developing novel pest control strategies.[2]
The development of specific antibodies against Sulfakinin is essential for its detailed study. High-affinity antibodies are invaluable tools for a range of applications, including immunohistochemistry to map SK-expressing neurons, ELISA to quantify SK levels in biological samples, and functional studies to investigate its physiological roles. These application notes provide a comprehensive overview and detailed protocols for the generation and validation of polyclonal antibodies targeting the Sulfakinin peptide.
The Sulfakinin Signaling Pathway
Sulfakinin peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, known as Sulfakinin receptors (SKRs).[2][3] The binding of SK to its receptor initiates an intracellular signaling cascade that leads to a specific cellular response. In insects like Drosophila, two distinct SK receptors have been identified, suggesting that SK signaling can be diverse and tissue-specific.[2][6] The general mechanism involves the activation of downstream effector enzymes which modulate second messenger levels, ultimately altering cell function and influencing behaviors such as feeding and mating.[4]
Caption: A generalized model of the Sulfakinin signaling pathway.
Experimental Workflow for Antibody Generation
The generation of anti-peptide antibodies is a multi-step process that begins with the careful design of the peptide antigen and concludes with the purification and validation of the final antibody product. Since small peptides like Sulfakinin are typically not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit a robust immune response in the host animal.[7][8]
Caption: Workflow for polyclonal anti-Sulfakinin antibody production.
Detailed Experimental Protocols
The following protocols provide a framework for generating polyclonal antibodies against Sulfakinin. These are generalized procedures and may require optimization.
The selection of an appropriate peptide sequence is the most critical step for generating specific antibodies.[9][10] For Sulfakinin, targeting the conserved C-terminal region is recommended as it contains the biologically active motif.
-
Sequence Selection : Select a 10-20 amino acid sequence from the target Sulfakinin. The C-terminal region (e.g., DY(SO3H)GHMRF-amide) is a prime candidate. Ensure the selected sequence is unique to Sulfakinin to minimize cross-reactivity.
-
Terminal Cysteine : Add a cysteine residue to the N- or C-terminus of the peptide sequence (e.g., Cys-FDDYGHMRF-amide). This cysteine will be used for conjugation to the carrier protein.
-
Peptide Synthesis : Synthesize the designed peptide using solid-phase peptide synthesis. The purity of the peptide should be >95% as determined by HPLC. Verify the peptide's mass using mass spectrometry.[11]
Small peptides require conjugation to a large carrier protein to become immunogenic.[8][12] Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic carrier protein commonly used for this purpose.[8]
Materials:
-
Sulfakinin Peptide (with terminal Cys)
-
Keyhole Limpet Hemocyanin (KLH)
-
Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 5 mg of KLH in 0.5 mL of 0.01 M PBS, pH 7.0.
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
Slowly add the MBS solution to the KLH solution while stirring. Incubate for 30 minutes at room temperature.
-
Remove excess, unreacted MBS by passing the solution through a desalting column equilibrated with 0.05 M PBS, pH 6.0.
-
Dissolve 5 mg of the synthesized SK peptide in 0.5 mL of 0.05 M PBS, pH 6.0.
-
Immediately mix the activated KLH-MBS with the dissolved SK peptide.
-
Adjust the pH to 7.0-7.5 with 0.1 N NaOH and incubate for 3 hours at room temperature with gentle stirring.
-
Dialyze the conjugate extensively against PBS (3 changes, 4L each) at 4°C to remove un-conjugated peptide.
-
Measure the protein concentration and store the conjugate at -20°C in aliquots.
This protocol describes a standard immunization schedule for generating polyclonal antibodies in rabbits. All animal procedures must be conducted in accordance with institutional guidelines.[13]
Procedure:
-
Pre-immune Bleed : Collect blood from the rabbit's ear artery before the first immunization to obtain pre-immune serum. This will serve as a negative control.
-
Primary Immunization (Day 0) : Emulsify 500 µg of the SK-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.[13]
-
Booster Immunizations (Days 21, 42, 63) : Emulsify 250 µg of the SK-KLH conjugate with an equal volume of Freund's Incomplete Adjuvant (FIA). Administer via subcutaneous injection at multiple sites.
-
Test Bleeds and Titer Determination : Collect small volumes of blood (test bleeds) 10-14 days after each booster injection.[9] Determine the antibody titer in the serum using an ELISA assay (Protocol 3.4).
-
Final Bleed (Day ~77) : Once a high antibody titer is confirmed, perform a final bleed to collect the antiserum.[9]
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the presence and relative concentration of anti-SK antibodies in the rabbit serum.
Procedure:
-
Coating : Coat the wells of a 96-well microtiter plate with 100 µL/well of the SK peptide (not conjugated to KLH) at a concentration of 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with Wash Buffer (PBST: PBS with 0.05% Tween-20).
-
Blocking : Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST) and incubate for 2 hours at room temperature.
-
Primary Antibody : Prepare serial dilutions of the rabbit serum (pre-immune and immune) in Blocking Buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.
-
Washing : Repeat the washing step.
-
Secondary Antibody : Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody, diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add 100 µL/well of TMB substrate. Allow the color to develop in the dark (5-15 minutes).
-
Stop Reaction : Stop the reaction by adding 50 µL of 2 N H₂SO₄.
-
Read Absorbance : Read the absorbance at 450 nm using a microplate reader. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Quantitative Data Summary
The following tables provide representative data and a summary of materials for the antibody generation project.
Table 1: Representative Immunization Schedule and Expected Antibody Titer
| Day | Procedure | Antigen Amount | Adjuvant | Expected Titer (Reciprocal Dilution) |
| 0 | Pre-immune Bleed & Primary Immunization | 500 µg | FCA | < 100 |
| 21 | 1st Booster Immunization | 250 µg | FIA | - |
| 35 | 1st Test Bleed | - | - | 1,000 - 5,000 |
| 42 | 2nd Booster Immunization | 250 µg | FIA | - |
| 56 | 2nd Test Bleed | - | - | 10,000 - 50,000 |
| 63 | 3rd Booster Immunization | 250 µg | FIA | - |
| 77 | Final Bleed | - | - | > 50,000 |
Note: Titers are illustrative and can vary significantly based on the antigen and host animal.
Table 2: Key Materials and Reagents
| Reagent / Material | Supplier | Purpose |
| Custom Sulfakinin Peptide Synthesis | Commercial Vendor | Antigen |
| Keyhole Limpet Hemocyanin (KLH) | e.g., Thermo Fisher | Carrier Protein |
| Freund's Adjuvant (Complete & Incomplete) | e.g., Sigma-Aldrich | Immunization |
| New Zealand White Rabbits | Approved Vendor | Host Animal |
| Goat Anti-Rabbit IgG (HRP-conjugated) | e.g., Bio-Rad | ELISA Detection |
| Protein A/G Agarose Resin | e.g., GE Healthcare | Affinity Purification |
| ELISA Plates and Reagents | Various | Titer Determination |
The protocols and guidelines presented provide a robust framework for the successful generation of polyclonal antibodies against the Sulfakinin neuropeptide. The resulting antibodies will be powerful reagents for researchers, scientists, and drug development professionals, enabling a deeper understanding of the SK signaling pathway and its diverse physiological functions. Proper validation of the final antibody product for specificity and sensitivity in the intended applications is a critical final step to ensure reliable and reproducible results.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 5. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. US9745353B2 - Production of anti-peptide antibodies - Google Patents [patents.google.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Production of antipeptide antibodies - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 11. Peptides for Raising Antibodies | AltaBioscience [altabioscience.com]
- 12. genscript.com [genscript.com]
- 13. acuc.berkeley.edu [acuc.berkeley.edu]
Application Notes: Using dsRNA for Targeted Silencing of Sulfakinin Expression
Introduction
Sulfakinin (SK) is a multifunctional neuropeptide found widely across the phylum Arthropoda, bearing structural and functional similarities to the vertebrate peptides gastrin and cholecystokinin (CCK).[1][2] In insects, SK signaling is primarily known for its role as a satiety factor, reducing food intake and suppressing digestive processes.[1][3][4] Beyond its role in feeding, SK signaling is pleiotropic, influencing muscle contraction, digestive enzyme release, energy metabolism, aggression, and the behavioral switch between mating and foraging.[1][2][5] Given its central role in regulating key physiological and behavioral processes, the SK signaling pathway presents a compelling target for functional genomics research and the development of novel pest management strategies.[2][6]
RNA interference (RNAi) is a highly conserved biological process of post-transcriptional gene silencing, initiated by double-stranded RNA (dsRNA).[7][8] The introduction of dsRNA homologous to a target gene sequence triggers a cellular mechanism that leads to the degradation of the corresponding mRNA, effectively reducing the expression of the target protein. This technology has become a powerful tool for reverse genetics, allowing researchers to investigate gene function by observing the phenotypic consequences of targeted gene knockdown.[7] These application notes provide a detailed overview and protocols for the targeted silencing of Sulfakinin expression using dsRNA in insects.
The Sulfakinin Signaling Pathway
The Sulfakinin signaling system is initiated when the SK neuropeptide binds to its specific receptor, the Sulfakinin Receptor (SKR).[2] The SKR is a G-protein-coupled receptor (GPCR), a class of transmembrane proteins that transduce extracellular signals into intracellular responses.[2] Upon ligand binding, the receptor undergoes a conformational change, activating an associated intracellular G-protein. This activation initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or an increase in intracellular calcium ions (Ca2+), which in turn modulates cellular activities such as enzyme release, gene expression, or neuronal excitability to produce a physiological response.[2][3]
Experimental Workflow for SK Gene Silencing
The overall process for dsRNA-mediated silencing of the Sulfakinin gene involves several key stages. It begins with the design of a dsRNA construct specific to the SK gene sequence, avoiding off-target effects.[9] This is followed by the synthesis of the dsRNA, typically through in vitro transcription. The purified dsRNA is then delivered to the target insect via methods such as microinjection or oral feeding.[9][10] After an incubation period to allow for gene silencing to take effect, tissues are collected for molecular analysis (e.g., RT-qPCR) to quantify the reduction in SK mRNA levels. Concurrently, phenotypic assays are conducted to observe the biological consequences of SK knockdown, such as changes in feeding behavior or body weight.[2]
References
- 1. Sulfakinin is an important regulator of digestive processes in the migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. dsRNA-mediated gene silencing in cultured Drosophila cells: a tissue culture model for the analysis of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double-stranded RNA Oral Delivery Methods to Induce RNA Interference in Phloem and Plant-sap-feeding Hemipteran Insects - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Sulfakinin Gene Expression Using Quantitative PCR (qPCR): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes, such as Sulfakinin (SK).[1][2][3] Sulfakinin is a neuropeptide in invertebrates that is analogous to the vertebrate gastrin/cholecystokinin (CCK) peptide family.[4] It plays a crucial role in regulating a variety of physiological processes, including feeding behavior, satiety, and the trade-off between mating and foraging.[5][6][7][8] Understanding the regulation of SK gene expression can provide valuable insights for basic research and the development of novel pest control strategies.[7]
This document provides a detailed protocol for the quantification of Sulfakinin gene expression using RT-qPCR. It covers experimental design, sample preparation, qPCR setup, and data analysis.
Key Applications:
-
Physiological Studies: Investigating the role of Sulfakinin in insect behavior and metabolism.
-
Toxicology and Pharmacology: Assessing the impact of chemical compounds on SK gene expression.
-
Drug Discovery: Screening for molecules that modulate the Sulfakinin signaling pathway for potential use as insecticides.
-
Developmental Biology: Characterizing the expression profile of the Sulfakinin gene across different life stages.[7]
Sulfakinin Signaling Pathway
The Sulfakinin signaling pathway is initiated by the binding of the Sulfakinin neuropeptide to its G-protein-coupled receptor (GPCR), the Sulfakinin receptor (SKR).[7] This interaction triggers a downstream signaling cascade that ultimately leads to a physiological response. For instance, in some insects, SK signaling is known to promote foraging behavior while suppressing mating instincts, particularly under conditions of starvation.[5][6] This is achieved, in part, by modulating the expression of odorant receptor (OR) genes, which alters the insect's sensitivity to food odors and pheromones.[5][6]
Experimental Workflow for qPCR Analysis of Sulfakinin Gene Expression
The overall workflow for measuring Sulfakinin gene expression involves several key steps, from sample collection to data analysis.
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and storage are critical for obtaining high-quality RNA. For studying Sulfakinin expression, tissues such as the brain, gut, and antennae may be of particular interest.[4][5]
-
Materials:
-
RNase-free tubes and pipette tips
-
TRIzol reagent or a commercial RNA extraction kit
-
Liquid nitrogen
-
Dissection tools
-
-
Protocol:
-
Dissect the tissue of interest from the organism under sterile, RNase-free conditions.
-
Immediately flash-freeze the dissected tissue in liquid nitrogen to prevent RNA degradation.
-
Store samples at -80°C until RNA extraction.
-
Total RNA Extraction
-
Protocol (using TRIzol Reagent):
-
Homogenize the frozen tissue sample in 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
RNA Quantification and Quality Control
-
Protocol:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct bands corresponding to the 28S and 18S ribosomal RNA should be visible.
-
Reverse Transcription (cDNA Synthesis)
-
Materials:
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
-
-
Protocol (example using a commercial kit):
-
In a sterile, RNase-free tube, combine 1 µg of total RNA with the appropriate amounts of primers and RNase-free water as per the kit manufacturer's instructions.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
-
qPCR Primer Design and Validation
Proper primer design is crucial for the specificity and efficiency of the qPCR reaction.
-
Primer Design Guidelines: [9][10]
-
Length: 18-24 nucleotides
-
GC Content: 40-60%
-
Melting Temperature (Tm): 60-65°C, with both forward and reverse primers having a Tm within 5°C of each other.
-
Amplicon Size: 70-200 base pairs.[10]
-
Specificity: Primers should be specific to the Sulfakinin gene of the target organism. Use tools like NCBI Primer-BLAST to check for potential off-target binding.[10]
-
Exon-Exon Junction: Design primers that span an exon-exon junction to avoid amplification of any contaminating genomic DNA.[10]
-
-
Primer Validation:
-
Perform a standard PCR followed by gel electrophoresis to confirm that the primers amplify a single product of the expected size.
-
Run a melt curve analysis after the qPCR to check for a single peak, indicating a specific product.
-
Determine primer efficiency by generating a standard curve from a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
Quantitative PCR (qPCR)
-
Materials:
-
qPCR Reaction Setup (Example for a 20 µL reaction):
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA Template | 2 | Variable |
| Nuclease-free Water | 7 | - |
| Total Volume | 20 |
-
qPCR Cycling Conditions (Example):
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 65-95 | Increment 0.5°C/5 sec | 1 |
Data Presentation and Analysis
The most common method for analyzing qPCR data is the comparative Cq (ΔΔCq) method, also known as the 2-ΔΔCt method.[7][12] This method determines the relative change in gene expression of the target gene (Sulfakinin) normalized to a reference gene.
Data Summary Table
| Sample Group | Biological Replicate | Cq (Sulfakinin) | Cq (Reference Gene) | ΔCq (Cq_target - Cq_ref) | Average ΔCq | ΔΔCq (Avg ΔCq_sample - Avg ΔCq_control) | Fold Change (2-ΔΔCq) |
| Control | 1 | 25.2 | 22.1 | 3.1 | 3.0 | 0 | 1 |
| 2 | 24.9 | 21.8 | 3.1 | ||||
| 3 | 25.5 | 22.6 | 2.9 | ||||
| Treated | 1 | 23.1 | 22.0 | 1.1 | 1.2 | -1.8 | 3.48 |
| 2 | 23.5 | 22.2 | 1.3 | ||||
| 3 | 23.3 | 22.1 | 1.2 |
Note: The data in the table above is for illustrative purposes only.
Statistical Analysis
To determine if the observed fold change in gene expression is statistically significant, a t-test or ANOVA should be performed on the ΔCq values.[3] A p-value of less than 0.05 is typically considered statistically significant.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qPCR における精度 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Structure of the sulfakinin cDNA and gene expression from the Mediterranean field cricket Gryllus bimaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 7. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Response to Sulfakinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfakinin (SK) is a neuropeptide in invertebrates that is structurally and functionally homologous to the vertebrate satiety hormone cholecystokinin (CCK).[1] Emerging evidence indicates that SK plays a crucial role in regulating a variety of behaviors in insects, including feeding, mating, and aggression.[2][3] Electrophysiological studies have begun to unravel the neuronal mechanisms underlying these behavioral effects, revealing that SK can modulate neuronal activity, often with an inhibitory outcome.[2][4] For instance, SK has been shown to depress the activity of Dorsal Unpaired Median (DUM) neurons in the cockroach, Periplaneta americana, which are involved in general activity and arousal.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the electrophysiological recording of neuronal responses to Sulfakinin. This document is intended to serve as a practical guide for researchers in academia and industry who are investigating the physiological roles of SK, its receptors, and its potential as a target for novel insect control agents or therapeutic agents.
Data Presentation
Table 1: Effect of Sulfakinin on Neuronal Firing Rate
| Sulfakinin Concentration | Neuron Type | Baseline Firing Rate (Hz) (Mean ± SEM) | Firing Rate after SK Application (Hz) (Mean ± SEM) | Percent Change (%) |
| Control (Vehicle) | DUM Neuron | X ± Y | X' ± Y' | Z |
| 10 nM | DUM Neuron | A ± B | A' ± B' | C |
| 100 nM | DUM Neuron | D ± E | D' ± E' | F |
| 1 µM | DUM Neuron | G ± H | G' ± H' | I |
Note: This table is a template. Actual values (X, Y, A, B, etc.) need to be determined experimentally. The expected trend is a decrease in firing rate with increasing SK concentration.
Table 2: Effect of Sulfakinin on Neuronal Membrane Potential
| Sulfakinin Concentration | Neuron Type | Baseline Membrane Potential (mV) (Mean ± SEM) | Membrane Potential after SK Application (mV) (Mean ± SEM) | Change in Membrane Potential (mV) |
| Control (Vehicle) | DUM Neuron | -60 ± 2 | -60.5 ± 2.1 | -0.5 |
| 10 nM | DUM Neuron | -61 ± 1.8 | -63 ± 2.0 | -2 |
| 100 nM | DUM Neuron | -60.5 ± 2.2 | -65 ± 2.5 | -4.5 |
| 1 µM | DUM Neuron | -61.2 ± 1.9 | -68 ± 2.3 | -6.8 |
Note: This table is a template with hypothetical values to illustrate the expected hyperpolarizing effect of Sulfakinin. Actual values need to be determined experimentally.
Signaling Pathway
Sulfakinin receptors are G protein-coupled receptors (GPCRs), and evidence suggests they couple to the Gq signaling pathway.[5] Upon binding of Sulfakinin, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ can have various downstream effects, including the modulation of ion channel activity, leading to changes in neuronal excitability.
Caption: Sulfakinin Gq-coupled signaling pathway in a neuron.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Insect Neurons
This protocol is adapted from standard procedures for whole-cell patch-clamp recording from insect neurons, such as Dorsal Unpaired Median (DUM) neurons.[6][7]
Materials:
-
External (Saline) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 Glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.3-7.4. Osmolarity should be adjusted to be isotonic with the insect's hemolymph.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to be slightly hypotonic to the external solution.
-
Sulfakinin Stock Solution: Prepare a 1 mM stock solution of synthetic Sulfakinin peptide in distilled water. Store at -20°C in aliquots.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system.
-
Glass Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.
Procedure:
-
Neuron Preparation: Isolate the desired neurons (e.g., DUM neurons from the thoracic ganglion of a cockroach) using established dissection and enzymatic digestion protocols. Plate the isolated neurons on a coverslip coated with an appropriate substrate (e.g., poly-L-lysine).
-
Recording Setup: Place the coverslip with the neurons in a recording chamber mounted on the microscope stage. Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pipette Preparation: Fill a glass pipette with the internal solution and mount it on the micromanipulator.
-
Giga-seal Formation: Under visual control, approach a target neuron with the pipette tip while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording: In current-clamp mode, record the spontaneous firing activity and resting membrane potential of the neuron for a stable baseline period (e.g., 5-10 minutes).
-
Sulfakinin Application: Switch the perfusion to an external solution containing the desired concentration of Sulfakinin. This can be done through a bath application where the entire chamber is perfused with the SK-containing solution.
-
Recording of Response: Record the changes in firing rate and membrane potential for the duration of the SK application.
-
Washout: Switch the perfusion back to the control external solution to wash out the Sulfakinin and record the recovery of neuronal activity.
-
Data Analysis: Analyze the recorded data to quantify changes in firing frequency (in Hz) and membrane potential (in mV) before, during, and after SK application.
Protocol 2: Focal Application of Sulfakinin
For a more rapid and localized application of Sulfakinin, a focal application system can be used.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Focal Application Setup: Use a multi-barreled perfusion system with the tip of the application pipette positioned close to the recorded neuron. One barrel will contain the control external solution, and the other barrels will contain different concentrations of Sulfakinin in the external solution.
-
Focal Application: Briefly switch the flow from the control barrel to a Sulfakinin-containing barrel to apply the peptide directly onto the neuron.
-
Record the neuronal response during and after the focal application.
-
This method allows for a more precise temporal control of drug application and can be used to study the kinetics of the neuronal response.
Caption: Experimental workflow for electrophysiological recording.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subthalamic Nucleus Neurons Switch from Single-Spike Activity to Burst-Firing Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Sulfakinin: Behavioral Assays for Functional Analysis
Application Notes and Protocols for Researchers in Neuroscience and Drug Development
Sulfakinin (SK), the invertebrate homolog of the vertebrate neuropeptide cholecystokinin (CCK), is a critical signaling molecule involved in a diverse array of physiological and behavioral processes in insects.[1][2] Manipulation of the SK signaling pathway offers a powerful tool to dissect its functions and to identify potential targets for novel drug development. These application notes provide detailed protocols for key behavioral assays in the model organism Drosophila melanogaster to assess the effects of SK manipulation on feeding, satiety, and locomotion.
Sulfakinin Signaling Pathway
Sulfakinin peptides, Drosulfakinin I (DSK I) and Drosulfakinin II (DSK II) in Drosophila, exert their effects by binding to two distinct G-protein coupled receptors (GPCRs): CCKLR-17D1 (also known as DSK-R1) and CCKLR-17D3 (DSK-R2).[3][4] Activation of these receptors can lead to the modulation of intracellular signaling cascades, such as the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA)-cAMP response element binding protein (CREB) pathway, ultimately influencing neuronal activity and behavior.[2][5] Genetic manipulation of SK or its receptors has been shown to impact satiety, food intake, and locomotor activity.[1][6][7]
Behavioral Assays: Protocols and Data
Feeding Behavior: Two-Choice Feeding Assay
This assay quantifies food preference and consumption by allowing flies to choose between two food sources labeled with different colored dyes.[8][9]
Protocol:
-
Fly Preparation: Collect 2-4 day old adult flies and starve them for approximately 24 hours in a vial containing a piece of wet tissue paper to prevent dehydration.[9]
-
Food Preparation: Prepare two food choices in a petri dish divided into two compartments. For example, one side can contain 1% agarose with a test compound (e.g., 5mM sucrose) and a red dye (e.g., 0.1 mg/ml Sulforhodamine B), while the other side contains 1% agarose with a control substance and a blue dye (e.g., 0.1 mg/ml Erioglaucine).[8]
-
Assay Procedure: Introduce approximately 50-70 starved flies into the center of the petri dish. Place the dish in a dark, humidified chamber for 90 minutes to allow for feeding.[9]
-
Data Collection: After the feeding period, anesthetize the flies on ice or with CO2. Visually inspect the color of their abdomens under a stereomicroscope and categorize them as red, blue, purple (indicating consumption of both), or colorless (no feeding).
-
Data Analysis: Calculate the Preference Index (PI) using the following formula: PI = (Number of flies with red abdomens + 0.5 * Number of flies with purple abdomens) / (Total number of flies that fed)[8] A PI > 0.5 indicates a preference for the red food, a PI < 0.5 indicates a preference for the blue food, and a PI of 0.5 indicates no preference.
Quantitative Data Summary:
| Manipulation | Genotype/Condition | Observed Effect on Feeding | Reference |
| Gene Knockout | sk null mutants | Increased food consumption compared to wild-type. | [7] |
| Receptor Knockout | skr1 null mutants | Increased food consumption compared to wild-type. | [7] |
Satiety and Food Intake: Capillary Feeder (CAFE) Assay
The CAFE assay provides a quantitative measure of food consumption over time by monitoring the volume of liquid food ingested from a calibrated capillary tube.[10][11]
Protocol:
-
Apparatus Setup: Prepare CAFE vials, which are typically standard fly vials with a special lid containing holes for inserting calibrated glass microcapillaries (e.g., 5 µL).
-
Fly Preparation: Use 4-6 day old flies. For short-term assays (e.g., 3 hours), pre-starve the flies. For longer-term monitoring, no prior starvation is necessary.[10]
-
Food Preparation: Fill the microcapillaries with liquid food (e.g., 5% sucrose solution). A thin layer of mineral oil can be added to the top of the liquid in the capillary to minimize evaporation.
-
Assay Procedure: Place a known number of flies (e.g., 5-10) into each CAFE vial. Insert the filled microcapillaries through the lid. Include a "no-fly" control vial with a capillary to measure evaporative loss.
-
Data Collection: At set time intervals (e.g., every hour for a short-term assay, or every 24 hours for a long-term assay), mark the liquid level in each capillary.
-
Data Analysis: Measure the change in liquid level and convert it to volume consumed. Correct for evaporation by subtracting the volume lost in the no-fly control. Normalize the food intake per fly.
Quantitative Data Summary:
| Manipulation | Genotype/Condition | Observed Effect on Food Intake | Reference |
| Gene Knockout | sk null mutants | Significantly increased food intake compared to wild-type controls. | [12][13] |
| Receptor Knockout | skr1 null mutants | Significantly increased food intake compared to wild-type controls. | [12][13] |
Gustatory Response: Proboscis Extension Reflex (PER) Assay
The PER assay assesses the gustatory response of a fly to a specific tastant by measuring the reflexive extension of its proboscis upon stimulation of its taste sensilla.[14][15]
Protocol:
-
Fly Preparation: Starve flies for 36-72 hours on a wet Kimwipe.[14] The exact duration may need optimization based on fly strain and condition.
-
Immobilization: Anesthetize a single fly on ice and carefully mount it on a microscope slide or a pipette tip using wax or nail polish, leaving the head and proboscis free to move. Allow the fly to recover for at least 30 minutes.
-
Water Satiation: Touch the fly's tarsi with a water droplet to ensure it is not thirsty. The fly should extend its proboscis and drink until satiated.
-
Assay Procedure: Present a droplet of the test solution (e.g., a sugar solution) to the fly's tarsal or labellar sensilla using a syringe or a pipette tip.
-
Data Collection: Record whether the fly extends its proboscis in response to the stimulus. A positive response is a full extension of the proboscis.
-
Data Analysis: The result is typically expressed as the percentage of flies that show a positive PER to a given tastant concentration. Each fly should be tested only once with the experimental tastant to avoid learning effects.
Note: SK signaling has been shown to inhibit sugar receptors, which would be expected to reduce the PER to sugar solutions.[1]
Locomotor Activity Assay
This assay measures the general activity levels and exploratory behavior of flies in a defined arena.
Protocol:
-
Apparatus: A circular arena (e.g., a 150 mm petri dish) with a grid pattern on the bottom to facilitate tracking.[4]
-
Fly Preparation: Use larvae or adult flies of a specific age. For larval assays, rinse third instar larvae with water before placing them in the arena.[4]
-
Assay Procedure: Place a single fly or larva in the center of the arena. For adult flies, a gentle aspiration can be used for transfer.
-
Data Collection: Record the movement of the animal for a defined period (e.g., 5 minutes) using an overhead camera.
-
Data Analysis: Analyze the recorded video using automated tracking software to quantify various locomotor parameters, such as total distance traveled, average velocity, and the number of grid lines crossed.
Quantitative Data Summary:
| Manipulation | Genotype/Condition | Observed Effect on Locomotion | Reference |
| Peptide Injection (larvae) | Injection of DSK I peptides | Increased larval locomotion (number of lines crossed). | [4][16] |
| Peptide Injection (larvae) | Injection of DSK II peptides | No significant effect on larval locomotion. | [4][16] |
| Gene Knockout | dsk mutant larvae | Reduced distance traveled under stress-induced conditions. | [6] |
| Receptor Knockout | CCKLR-17D1 mutant larvae | Reduced distance traveled under stress-induced conditions. | [6] |
| Neuronal Manipulation | Activation or silencing of DSK neurons | No significant effect on general locomotor activity in adult females. | [17][18] |
These detailed protocols and application notes provide a framework for researchers to investigate the multifaceted roles of the Sulfakinin signaling pathway in modulating insect behavior. The use of these standardized assays will facilitate the generation of robust and comparable data, advancing our understanding of this conserved neuropeptide system and its potential as a target for therapeutic intervention.
References
- 1. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 4. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drosulfakinin activates CCKLR-17D1 and promotes larval locomotion and escape response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid Food-Preference Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Capillary Feeder assay using micro-tips to measure real-time feeding in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Proboscis Extension Response (PER) Assay in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drosophila proboscis extension response and GCaMP imaging for assaying food appeal based on grittiness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The different effects of structurally related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drosulfakinin signaling modulates female sexual receptivity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drosulfakinin signaling modulates female sexual receptivity in Drosophila | eLife [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing dsRNA Delivery for Sulfakinin RNAi
Welcome to the technical support center for optimizing double-stranded RNA (dsRNA) delivery for effective Sulfakinin (SK) RNA interference (RNAi). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments targeting the Sulfakinin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Sulfakinin (SK) signaling pathway in insects?
A1: The Sulfakinin (SK) signaling pathway is a crucial neuromodulatory system in insects that regulates a variety of physiological and behavioral processes. It is structurally and functionally similar to the mammalian gastrin/cholecystokinin (CCK) system[1]. Primarily, SK is recognized as a satiety signal, playing a significant role in reducing food intake[1][2][3]. Recent studies have further elucidated its function in mediating the behavioral switch between foraging and mating. For instance, in the oriental fruit fly, Bactrocera dorsalis, SK signaling promotes foraging behavior while suppressing mating behavior, particularly in starved individuals[2][4]. It achieves this by modulating the expression of odorant receptor genes, thereby altering the antennae's sensitivity to food odors versus sex pheromones[2][4].
Q2: What are the common methods for delivering dsRNA to insects for Sulfakinin RNAi?
A2: Several methods are employed for dsRNA delivery in insects, each with its own set of advantages and limitations. The most common techniques include:
-
Microinjection: This involves directly injecting a dsRNA solution into the insect's body cavity (hemocoel) or specific tissues. It is a highly efficient method for delivering a precise dose of dsRNA but can be laborious, requires specialized equipment, and may cause physical injury to the insect[5][6][7].
-
Oral Feeding: In this method, dsRNA is mixed with an artificial diet, sucrose solution, or expressed in bacteria which are then fed to the insects[8][9]. This is a less invasive and more scalable approach suitable for high-throughput screening. However, the efficiency of oral delivery can be compromised by the degradation of dsRNA by nucleases in the insect's midgut[10][11].
-
Soaking: This technique involves immersing the insect or its eggs in a solution containing dsRNA. It is a relatively simple method but its effectiveness varies significantly among different insect species[6][7].
-
Nanoparticle-mediated delivery: Encapsulating dsRNA in nanoparticles (e.g., chitosan, liposomes) can protect it from degradation and enhance its uptake by insect cells, thereby improving the efficiency of oral and topical delivery methods[11][12].
Q3: How do I design an effective dsRNA construct for targeting the Sulfakinin or Sulfakinin receptor gene?
A3: Designing an effective dsRNA construct is critical for successful gene silencing. Key considerations include:
-
Target Region Selection: Choose a unique region of the target gene (Sulfakinin or its receptor) to avoid off-target effects. The selected sequence should ideally have no more than 19 contiguous nucleotides of homology with any non-target genes[6].
-
dsRNA Length: While shorter dsRNAs can induce silencing, longer dsRNAs (typically 140-600 bp) are often more effective in insects as they are processed into multiple siRNAs by the Dicer enzyme, increasing the likelihood of successful target mRNA degradation[6][13][14].
-
Sequence Features: Recent research suggests that certain sequence features can enhance RNAi efficacy in insects. These include thermodynamic asymmetry, the absence of secondary structures, and specific nucleotide compositions at certain positions within the resulting siRNAs[15][16]. Web-based tools like dsRIP are available to help optimize dsRNA sequences for insect pest control[15][16].
Troubleshooting Guide
Problem 1: Low or no knockdown of Sulfakinin gene expression after dsRNA delivery.
| Possible Cause | Suggested Solution |
| dsRNA Degradation | The insect's midgut or hemolymph may contain dsRNA-degrading nucleases (dsRNases)[10]. To overcome this, consider using nanoparticle-based formulations to protect the dsRNA[11][12]. For oral delivery, co-administering dsRNA with dsRNase inhibitors or using genetically modified bacteria that produce dsRNA internally can also be effective[17]. |
| Inefficient Cellular Uptake | The uptake of dsRNA into insect cells can be a limiting factor. The primary mechanisms for dsRNA uptake are receptor-mediated endocytosis and SID-1-like transmembrane channels[13]. If one pathway is inefficient in your target species, explore methods to enhance uptake, such as using cell-penetrating peptides or liposome-based carriers[13]. |
| Incorrect dsRNA Concentration | The optimal dsRNA concentration is species- and gene-dependent. An insufficient dose may not trigger a robust RNAi response, while an excessive dose could lead to off-target effects and cytotoxicity[18]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup[18]. |
| Suboptimal dsRNA Design | The choice of the target sequence within the Sulfakinin gene is critical. Ensure your dsRNA sequence is specific to the target and free from significant homology to other genes to prevent off-target effects. Utilize bioinformatics tools to design and screen for the most effective dsRNA sequences[15][16]. |
| Timing of Analysis | The knockdown effect of RNAi is transient. The time required to observe maximum gene silencing can vary. Perform a time-course experiment to identify the optimal time point for assessing gene knockdown post-dsRNA delivery. |
Problem 2: High mortality or off-target effects observed in the experimental group.
| Possible Cause | Suggested Solution |
| Off-target Gene Silencing | The dsRNA sequence may have unintended homology with other genes, leading to their silencing. Perform a thorough bioinformatics analysis to ensure the specificity of your dsRNA sequence. It is also good practice to test at least two different dsRNA sequences targeting the same gene to confirm that the observed phenotype is a direct result of silencing the intended target[19]. |
| dsRNA Toxicity | High concentrations of dsRNA can be toxic to cells[18]. Reduce the concentration of dsRNA administered and perform a toxicity assay to determine the maximum tolerable dose for your insect species. |
| Immune Response Activation | The introduction of foreign dsRNA can sometimes trigger an innate immune response in insects. This can lead to general stress and mortality. Ensure the purity of your dsRNA preparation to minimize contaminants that might elicit an immune reaction. |
Quantitative Data Summary
Table 1: Comparison of dsRNA Delivery Methods and Reported Knockdown Efficiency in Various Insects
| Delivery Method | Insect Species | Target Gene | dsRNA Concentration/Dose | Knockdown Efficiency | Reference |
| Microinjection | Aedes aegypti | Nfs1 | 500 ng/mosquito | ~80% | [18] |
| Microinjection | Dendroctonus armandi | Sulfakinin (SK) | Not specified | Significant reduction in transcription | [1] |
| Microinjection | Dendroctonus armandi | Sulfakinin Receptor (SKR) | Not specified | Significant reduction in transcription | [1] |
| Oral Feeding (on transgenic plants) | Bemisia tabaci | AChE and EcR | Expressed in Nicotiana tabacum | Up to 90% mortality | [17] |
| Oral Feeding (via bacteria) | Spodoptera exigua | Not specified | Not specified | Significant mortality | [20] |
| Oral Feeding (via droplets) | Tuta absoluta | Not specified | Not specified | Effective gene silencing | [21] |
| Root Soaking (of host plant) | Tuta absoluta | Not specified | dsRNA solution | 80% mortality | [17] |
Experimental Protocols
Protocol 1: dsRNA Synthesis via In Vitro Transcription
This protocol describes the synthesis of dsRNA using a commercially available in vitro transcription kit.
-
Template Generation:
-
Amplify a 300-600 bp region of the Sulfakinin or Sulfakinin receptor gene from cDNA using PCR.
-
Design primers with T7 promoter sequences appended to the 5' end of both the forward and reverse primers.
-
Purify the PCR product using a standard PCR purification kit.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction according to the manufacturer's protocol (e.g., MEGAscript™ T7 Transcription Kit).
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
dsRNA Purification:
-
Treat the reaction mixture with DNase I to remove the template DNA.
-
Purify the dsRNA using lithium chloride precipitation or a column-based purification method.
-
Resuspend the purified dsRNA in nuclease-free water.
-
-
Quality Control:
-
Verify the integrity and size of the dsRNA by running an aliquot on a 1% agarose gel.
-
Quantify the dsRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Store the dsRNA at -80°C until use.
-
Protocol 2: dsRNA Delivery via Microinjection
This protocol is adapted for a model insect like Drosophila melanogaster or a larger insect.
-
Preparation of dsRNA Solution:
-
Dilute the purified dsRNA to the desired concentration (e.g., 1-5 µg/µl) in an appropriate injection buffer (e.g., sterile PBS, pH 7.4)[18].
-
-
Insect Anesthesia:
-
Anesthetize the insects by placing them on ice or using CO₂.
-
-
Microinjection:
-
Use a microinjector system with a fine-tipped glass needle.
-
Carefully inject a small, precise volume (e.g., 50-100 nl) of the dsRNA solution into the insect's thorax or abdomen.
-
Inject a control group with the injection buffer or a non-specific dsRNA (e.g., targeting GFP).
-
-
Post-injection Recovery:
-
Allow the insects to recover at room temperature in a clean vial with access to food.
-
Monitor for mortality and any immediate adverse effects.
-
-
Analysis:
-
Collect samples at different time points post-injection (e.g., 24, 48, 72 hours) for gene expression analysis (qRT-PCR) or phenotypic assays.
-
Protocol 3: dsRNA Delivery via Oral Feeding in an Artificial Diet
This protocol is suitable for insects that can be reared on an artificial diet.
-
Preparation of dsRNA Diet:
-
Prepare the artificial diet according to the standard protocol for your insect species.
-
Allow the diet to cool to a temperature that will not degrade the dsRNA (e.g., below 50°C).
-
Mix the purified dsRNA into the diet to achieve the desired final concentration.
-
Prepare a control diet with a non-specific dsRNA or the buffer alone.
-
-
Feeding Assay:
-
Place a known number of insects in a container with the dsRNA-containing diet.
-
Ensure the insects have no other food source.
-
-
Monitoring and Analysis:
-
Replenish the diet as needed.
-
Monitor the insects for any developmental or behavioral changes.
-
Collect samples at various time points for gene expression analysis and phenotypic assessment.
-
Visualizations
Caption: Sulfakinin signaling pathway and its disruption by RNAi.
Caption: Experimental workflow for Sulfakinin RNAi.
References
- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms, Applications, and Challenges of Insect RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of dsRNA for RNAi in insects: an overview and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. justagriculture.in [justagriculture.in]
- 9. adlerlab.vet.cornell.edu [adlerlab.vet.cornell.edu]
- 10. Effects of Double-Stranded RNA Degrading Nucleases on RNAi Efficiency in Beet Moth Spodoptera exigua (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNAi turns 25:contributions and challenges in insect science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RNAi Efficiency, Systemic Properties, and Novel Delivery Methods for Pest Insect Control: What We Know So Far [frontiersin.org]
- 14. RNAi in Pest Control: Critical Factors Affecting dsRNA Efficacy [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Next Generation dsRNA-Based Insect Control: Success So Far and Challenges [frontiersin.org]
- 18. Optimization of double-stranded RNAi intrathoracic injection method in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Methods for Delivery of dsRNAs for Agricultural Pest Control: The Case of Lepidopteran Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Synthetic Sulfakinin Peptides
Welcome to the technical support center for synthetic Sulfakinin (SK) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of SK peptides in solution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and activity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in synthetic Sulfakinin peptides?
A1: Synthetic peptides, including Sulfakinins, are susceptible to several degradation pathways in aqueous solutions.[1] The primary causes of instability are:
-
Chemical Instability: This involves the alteration of the peptide's covalent structure.[1] Common pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.[2][3]
-
Deamidation: Conversion of asparagine (Asn) and glutamine (Gln) residues to their corresponding acidic forms, which can alter the peptide's charge and structure.[2]
-
Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are particularly prone to oxidation, which can be induced by dissolved oxygen, metal ions, or peroxides.[3][4] For SK peptides, which often contain a methionine residue in their conserved C-terminal region (e.g., -GHMRF-NH2), oxidation is a significant concern.[5]
-
Pyroglutamate Formation: The N-terminal glutamine (Gln) can cyclize to form pyroglutamic acid, which can affect receptor binding and activity.[3]
-
-
Physical Instability: This involves changes in the peptide's higher-order structure without altering covalent bonds.[1]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, leading to precipitation and loss of biological activity.[6][7] This is often driven by hydrophobic interactions.[8]
-
Adsorption: Peptides can stick to surfaces of containers, such as glass or plastic, leading to a decrease in the effective concentration of the peptide in solution.[9]
-
Q2: My Sulfakinin peptide solution is cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation is a clear sign of peptide aggregation or poor solubility.[8] This is common for peptides with hydrophobic residues. Here’s a troubleshooting guide:
-
Confirm Dissolution: Ensure the peptide was fully dissolved initially. Sonication can help break up small particles and aid dissolution.[10][11]
-
Assess the Solvent: If the peptide precipitated out of an aqueous buffer, it may require a small amount of organic solvent. Try dissolving the peptide in a minimal volume of DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the peptide solution while vortexing.[8]
-
Check the pH: The net charge of a peptide influences its solubility. Adjusting the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility.[7]
-
Lower the Concentration: Peptide concentration is a critical factor in aggregation.[7] Diluting the peptide solution may prevent further precipitation.
-
Store at the Right Temperature: While colder is often better for long-term storage, some peptides can precipitate out of solution at 4°C. For short-term use, storage at room temperature might be necessary, but be mindful of accelerated chemical degradation.
Q3: What are the best practices for storing and handling lyophilized and dissolved Sulfakinin peptides?
A3: Proper storage is the most effective way to minimize degradation.[10]
-
Lyophilized Peptides:
-
Store at -20°C or preferably -80°C for long-term stability.[3][10]
-
Keep the container tightly sealed and store in a desiccator to protect from moisture, as peptides can be hygroscopic.[12]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the peptide.[11]
-
-
Peptides in Solution:
-
The shelf life of peptides in solution is limited.[10]
-
Use sterile, oxygen-free buffers with a pH between 5 and 6 to prolong storage life.[10][11]
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10][11]
-
For long-term storage, it is recommended to re-lyophilize the peptide solution.[12]
-
Q4: What chemical modifications can be made to the Sulfakinin sequence to improve its stability?
A4: Several chemical modifications can be incorporated during peptide synthesis to enhance stability, primarily by protecting against enzymatic degradation.[13]
-
D-Amino Acid Substitution: Replacing a natural L-amino acid with its D-enantiomer at a site susceptible to protease cleavage can significantly increase resistance to degradation.[13][14]
-
N-terminal and C-terminal Modifications:
-
Cyclization: Creating a cyclic peptide by forming a bond between the N- and C-terminus or between amino acid side chains can stabilize the peptide's conformation and reduce its susceptibility to proteases.[15]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide increases its size and steric hindrance, which can protect it from enzymatic degradation and improve its pharmacokinetic profile.[13][15]
Troubleshooting Guide: Common Issues in SK Peptide Experiments
This guide addresses specific problems that may arise during the handling and use of synthetic Sulfakinin peptides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation Upon Reconstitution | - High hydrophobicity of the peptide sequence.- Peptide concentration is above its solubility limit.- pH of the solvent is near the peptide's isoelectric point (pI). | - Use an organic solvent: Dissolve the peptide in a minimal amount of DMSO or DMF, then slowly dilute with the aqueous buffer while vortexing.[8]- Adjust pH: For acidic peptides, use a basic buffer. For basic peptides, use an acidic buffer.[11]- Sonication: Use a bath sonicator to aid in the dissolution process.[10] |
| Gradual Cloudiness or Precipitation in Solution | - Aggregation over time, often temperature-dependent.- Chemical degradation leading to less soluble products.- Bacterial contamination. | - Optimize storage temperature: Test solubility at 4°C vs. room temperature.[16]- Add stabilizing excipients: Consider adding agents like non-ionic surfactants (e.g., Tween 80) or sugars (e.g., mannitol).[4][17]- Filter sterilize: Pass the solution through a 0.22 µm filter to remove bacteria.[11]- Work in aliquots: Avoid repeated warming and cooling of the entire stock solution.[10] |
| Loss of Biological Activity Over Time | - Chemical degradation (oxidation, deamidation, hydrolysis).- Adsorption to container surfaces.- Repeated freeze-thaw cycles. | - Use fresh solutions: Prepare solutions immediately before use whenever possible.- Protect from oxygen: Use degassed buffers, especially for peptides containing Met, Cys, or Trp.[11]- Use low-adsorption vials: Siliconized or low-protein-binding polypropylene tubes are recommended.[9]- Store in aliquots: Freeze single-use aliquots to minimize freeze-thaw damage.[3] |
| Inconsistent Experimental Results | - Inaccurate peptide concentration due to incomplete dissolution or adsorption.- Presence of trifluoroacetic acid (TFA) from synthesis, which can affect cell-based assays.[18]- Peptide degradation. | - Verify concentration: After dissolution, centrifuge the solution to pellet any undissolved peptide and measure the concentration of the supernatant.- Perform TFA removal: If TFA interference is suspected, consider buffer exchange or re-lyophilization from an HCl or acetate solution.- Assess peptide purity and stability: Use HPLC to check the integrity of the peptide stock solution. |
Data on Peptide Stabilization Strategies
The stability of a peptide can be quantitatively assessed by its half-life (t½) under specific conditions. The table below summarizes the impact of various stabilization strategies on peptide stability.
| Stabilization Strategy | Mechanism of Action | Expected Impact on Half-Life (t½) in Solution/Plasma | Reference |
| D-Amino Acid Substitution | Reduces susceptibility to proteolytic enzymes that recognize L-amino acids. | Significantly Increased | [13][14] |
| N-terminal Acetylation | Blocks degradation by aminopeptidases. | Moderately to Significantly Increased | [15] |
| C-terminal Amidation | Blocks degradation by carboxypeptidases. | Moderately Increased | [13] |
| PEGylation | Increases hydrodynamic radius and masks cleavage sites. | Significantly Increased | [15] |
| Cyclization | Constrains peptide conformation, making it a poorer substrate for proteases. | Significantly Increased | [15] |
| Formulation at Optimal pH | Minimizes chemical degradation pathways like deamidation (optimal pH 3-5) and hydrolysis. | Increased | [1][17] |
| Addition of Excipients (e.g., polyols) | Can prevent aggregation and stabilize the native peptide structure. | Increased | [1] |
Experimental Protocols
Protocol: Assessing Peptide Stability by RP-HPLC
This protocol provides a general method for evaluating the stability of a Sulfakinin peptide in a buffered solution over time.
1. Materials:
-
Lyophilized synthetic Sulfakinin peptide
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Low-protein-binding microcentrifuge tubes
-
Reversed-phase HPLC system with a C18 column
-
Incubator or water bath
2. Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
-
-
Prepare Peptide Stock Solution:
-
Carefully dissolve the lyophilized SK peptide in an appropriate solvent (e.g., water or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Initiate Stability Study:
-
Dilute the peptide stock solution into the test buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. This is your t=0 sample.
-
Immediately inject an aliquot (e.g., 50 µL) of the t=0 sample onto the HPLC system.[19]
-
Place the remaining solution in an incubator at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide solution.
-
If the buffer contains proteins (like plasma), precipitate them by adding an equal volume of cold ACN, vortex, centrifuge, and collect the supernatant for analysis.[20]
-
Analyze each sample by RP-HPLC.
-
-
HPLC Analysis:
-
Use a suitable gradient to separate the intact peptide from its degradation products. A typical gradient might be 5-60% Mobile Phase B over 20-30 minutes.[19]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of remaining peptide.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[19]
-
Visual Guides
Sulfakinin Signaling Pathway
Sulfakinins act through G-protein coupled receptors (GPCRs), homologous to vertebrate cholecystokinin (CCK) receptors, to initiate intracellular signaling cascades.[21] In Drosophila, SK signaling can involve both Gq/G11 and Gi/Go pathways, and has been linked to the cAMP/PKA/CREB pathway.[21]
Experimental Workflow for Peptide Stability Assessment
A systematic workflow is crucial for obtaining reliable and reproducible peptide stability data.
Troubleshooting Logic for Peptide Dissolution
This decision tree provides a logical approach to troubleshooting issues with dissolving a new synthetic peptide.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. Storage Guidelines & Solubility Of Synthetic Peptides | by victoriataylores253 | Medium [medium.com]
- 13. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 14. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. researchgate.net [researchgate.net]
- 18. Sulfakinin peptide [novoprolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New Sulfakinin Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of a new Sulfakinin antibody.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the specificity of my new Sulfakinin antibody?
A1: The initial assessment of a new Sulfakinin antibody's specificity typically begins with a Western Blot analysis. This technique is a suitable first step for antibodies that recognize denatured antigens.[1][2] A single band at the expected molecular weight for Sulfakinin would be the first indication of specificity.[1] The presence of multiple bands may suggest post-translational modifications, splice variants, breakdown products, or non-specific binding, which would require further investigation.[1]
Q2: How can I definitively confirm the specificity of my antibody for Sulfakinin?
A2: The gold standard for confirming antibody specificity is to use knockout (KO) or knockdown (KD) models.[3][4] By comparing the antibody's signal in wild-type samples versus samples where the Sulfakinin gene is knocked out or its expression is knocked down (e.g., via RNAi), the absence of a signal in the KO/KD sample confirms the antibody's specificity for its intended target.[3][4]
Q3: What are alternative methods to validate specificity if knockout models are unavailable?
A3: Several alternative methods can provide strong evidence for antibody specificity:
-
Peptide Blocking/Pre-Adsorption: Incubating the antibody with an excess of the immunizing peptide should abolish the signal in your assay (e.g., Western Blot or IHC). This demonstrates that the antibody specifically recognizes the peptide sequence.[1]
-
Overexpression Systems: Transfecting cells that do not endogenously express Sulfakinin with a vector to overexpress the protein can be used. A positive signal in the transfected cells compared to non-transfected cells supports specificity.[3]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique involves using the antibody to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. Detecting Sulfakinin as the primary protein pulled down provides strong evidence of specificity.[3]
Troubleshooting Guides
Western Blotting
Issue: No signal or a weak signal is observed.
| Possible Cause | Troubleshooting Step |
| Low abundance of Sulfakinin in the sample. | Increase the amount of protein loaded per well.[5][6] Consider using a positive control, such as a cell lysate known to express Sulfakinin or a recombinant Sulfakinin protein.[6][7] |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody and/or increase the incubation time (e.g., overnight at 4°C).[5] |
| Inefficient protein transfer to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[7] Optimize transfer conditions (time, voltage) based on the molecular weight of Sulfakinin.[8] |
| Inactive secondary antibody or substrate. | Ensure detection reagents are fresh and have been stored correctly.[5] |
Issue: High background or non-specific bands are present.
| Possible Cause | Troubleshooting Step |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations. Perform a titration to find the optimal dilution.[9] |
| Insufficient blocking. | Increase the blocking time and/or try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[5] |
| Inadequate washing. | Increase the number and duration of wash steps. Ensure the wash buffer contains a detergent like Tween 20.[9] |
| Sample degradation. | Prepare fresh lysates and always include protease inhibitors in the lysis buffer.[6] |
Immunohistochemistry (IHC)
Issue: Weak or no staining is observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate tissue fixation. | The choice of fixative and the duration of fixation are critical. Over-fixation can mask the epitope.[10] Ensure the fixation protocol is appropriate for Sulfakinin. |
| Antigen retrieval is suboptimal. | The method of antigen retrieval (heat-induced or enzymatic) may need optimization. Try different buffers (e.g., citrate, EDTA) and heating times/temperatures.[11] |
| Primary antibody cannot access the epitope. | If Sulfakinin is an intracellular protein, ensure a permeabilization step is included in the protocol. |
| Low primary antibody concentration. | Increase the primary antibody concentration or the incubation time.[12] |
Issue: High background or non-specific staining is observed.
| Possible Cause | Troubleshooting Step |
| Incomplete deparaffinization. | Ensure slides are fully dewaxed by using fresh xylene and ethanol solutions.[12] |
| Endogenous enzyme activity (for enzymatic detection). | Include a step to quench endogenous peroxidase or alkaline phosphatase activity.[13] |
| Non-specific antibody binding. | Increase the concentration of the blocking serum or try a different blocking agent.[13] Ensure the primary and secondary antibodies are diluted in a buffer containing a blocking agent. |
| Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Low signal or poor standard curve.
| Possible Cause | Troubleshooting Step |
| Improperly prepared standard. | Ensure the Sulfakinin standard is properly reconstituted and serially diluted. Avoid repeated freeze-thaw cycles.[14] |
| Suboptimal antibody concentrations. | Titrate the capture and detection antibody concentrations to determine the optimal pairing and concentrations. |
| Insufficient incubation times. | Increase the incubation times for the sample, and capture and detection antibodies. |
| Reagents not at room temperature. | Allow all reagents to come to room temperature before use.[15] |
Issue: High background.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity between capture and detection antibodies. | Ensure the detection antibody does not bind to the capture antibody. Use antibodies raised in different species if possible.[14] |
| Insufficient washing. | Ensure thorough washing between steps. Automated plate washers can improve consistency.[15] |
| High concentration of detection antibody. | Reduce the concentration of the detection antibody.[14] |
| Contaminated reagents. | Use fresh, sterile buffers and reagents.[14] |
Experimental Protocols
Western Blot Protocol for Sulfakinin Detection
-
Sample Preparation: Homogenize tissue or lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Sulfakinin antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at its optimal dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Immunohistochemistry (IHC-P) Protocol for Sulfakinin
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions (100%, 95%, 70%) and finally in water.[11][12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., sodium citrate buffer, pH 6.0) in a pressure cooker or water bath.[11]
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[13]
-
Blocking: Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30 minutes.[13]
-
Primary Antibody Incubation: Incubate slides with the anti-Sulfakinin antibody (at its optimal dilution) overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[12]
-
Detection: Incubate with an avidin-biotin-enzyme complex (e.g., HRP) followed by a chromogenic substrate (e.g., DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a coverslip.[13]
Visualizations
Caption: Workflow for validating the specificity of a new antibody.
Caption: Putative Sulfakinin signaling pathway.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomatik.com [biomatik.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The ABCs of finding a good antibody: How to find a good antibody, validate it, and publish meaningful data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. genscript.com [genscript.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunohistochemistry Procedure [sigmaaldrich.com]
- 13. Protocol for Immunohistochemistry Kit [elabscience.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Preventing off-target effects in Sulfakinin CRISPR experiments
Welcome to the technical support center for researchers utilizing CRISPR-Cas9 technology to study the neuropeptide Sulfakinin (SK). This resource provides detailed guidance on a critical aspect of experimental design: preventing and detecting off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Sulfakinin (SK) and why is it a target for CRISPR studies?
Sulfakinin is a neuropeptide found in many invertebrates that is structurally and functionally similar to the mammalian peptide cholecystokinin (CCK).[1][2] It is a key signaling molecule involved in regulating a variety of physiological and behavioral processes, including satiety, food intake, digestion, and the trade-off between foraging and mating behaviors.[1][2][3][4] For example, SK signaling can promote foraging by making insect antennae more sensitive to food odors while suppressing mating behaviors.[3][4][5] Given its central role in these critical processes, using CRISPR-Cas9 to precisely knock out or modify the SK gene or its receptor provides a powerful method to dissect its exact functions and underlying molecular pathways.
Q2: What are CRISPR off-target effects and why are they a major concern?
Q3: What are the primary causes of off-target effects in CRISPR experiments?
Several factors contribute to off-target activity:
-
Guide RNA (gRNA) Design: The specificity of the gRNA is the most critical factor. gRNAs can tolerate several mismatches with a DNA sequence and still direct Cas9 to cleave, especially if the mismatches are far from the Protospacer Adjacent Motif (PAM).[7][8][9]
-
Cas9 Nuclease Concentration and Duration: High concentrations or prolonged activity of the Cas9-gRNA complex increase the probability of it finding and cutting unintended sites.[6][11]
-
Genomic Landscape: The accessibility of chromatin and the presence of repetitive or highly similar sequences in the genome can increase the likelihood of off-target binding.[7]
Q4: What are the main strategies to minimize off-target effects?
Minimizing off-target effects involves a multi-pronged approach:
-
Computational gRNA Design: Use up-to-date bioinformatics tools to design gRNAs with the highest possible on-target scores and the lowest predicted off-target scores.[6][12][13]
-
High-Fidelity Cas9 Variants: Employ engineered "high-fidelity" Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9) that have been modified to reduce binding to mismatched DNA sequences without sacrificing on-target efficiency.[8][9][14]
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Optimize Delivery Method: Deliver CRISPR components as a ribonucleoprotein (RNP) complex (Cas9 protein + gRNA) instead of plasmid DNA. RNPs are active immediately but are degraded relatively quickly (24-48 hours), limiting the time window for off-target cleavage.[11][15][16][17][18][19]
-
Control Dosage: Use the lowest effective concentration of the Cas9-gRNA complex to achieve efficient on-target editing.
-
Genome-wide Validation: Empirically verify off-target events using sensitive, unbiased methods like GUIDE-seq or CIRCLE-seq.[6][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High off-target cleavage detected by validation assays (e.g., GUIDE-seq). | 1. Suboptimal gRNA design with high homology to other genomic sites. 2. Use of wild-type Cas9, which has higher tolerance for mismatches. 3. High concentration or prolonged expression of CRISPR components from plasmid delivery. | 1. Redesign gRNAs using updated tools like CRISPOR or Benchling's design tool to ensure high specificity scores.[12][13] 2. Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1, SuperFi-Cas9).[8][21] 3. Deliver the CRISPR system as an RNP complex via electroporation to limit its activity lifetime.[15][17][18] |
| Low on-target editing efficiency with a high-fidelity Cas9 variant. | 1. The specific gRNA sequence may have reduced activity with the chosen high-fidelity variant.[22][23] 2. Inefficient delivery of the CRISPR components into the target cells. | 1. Test 2-3 different gRNAs for the same target to find one with high on-target activity.[14] 2. Use a computational tool like GuideVar, which is specifically designed to predict gRNA efficiency with high-fidelity variants.[23] 3. Optimize the delivery protocol (e.g., electroporation parameters for RNP delivery). |
| Inconsistent results or unexpected phenotypes. | Off-target mutations may be disrupting an unknown gene or regulatory element, confounding the experimental outcome. | 1. Perform unbiased, genome-wide off-target analysis (GUIDE-seq or CIRCLE-seq) on your edited cell population to identify all cleavage sites.[6][20] 2. Validate that the observed phenotype is not present in clonal cell lines where only the intended on-target edit occurred. 3. Attempt a rescue experiment by reintroducing the Sulfakinin gene to confirm the phenotype is due to the on-target edit. |
Data Presentation
Comparison of Cas9 Variant Specificity
The choice of Cas9 nuclease is critical for minimizing off-target effects. High-fidelity variants are engineered to reduce cleavage at mismatched sites. The table below summarizes data comparing the off-target activity of wild-type SpCas9 with a high-fidelity variant, SpCas9-HF1.
| Guide RNA Target | Nuclease Variant | On-Target Activity (% of WT) | Number of Detected Off-Target Sites (GUIDE-seq) | Off-Target Reduction |
| VEGFA site 2 | Wild-Type SpCas9 | 100% | 144 | - |
| SpCas9-HF1 | ~95% | 21 | 85.4% | |
| VEGFA site 3 | Wild-Type SpCas9 | 100% | 32 | - |
| SpCas9-HF1 | ~90% | 1 | 96.9% | |
| RUNX1 site 2 | Wild-Type SpCas9 | 100% | >100 | - |
| SpCas9-HF1 | ~5% | 0 | >99% |
Data synthesized from studies on high-fidelity Cas9 variants.[14] Note that while SpCas9-HF1 dramatically reduces off-target sites, certain gRNAs (like RUNX1 site 2) may show reduced on-target activity, highlighting the need to test multiple gRNAs.
Visualizations and Workflows
Sulfakinin Signaling Pathway
Sulfakinin acts as a neuromodulator by binding to a G-protein-coupled receptor (GPCR), initiating a signaling cascade that alters cellular function and ultimately influences behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging | eLife [elifesciences.org]
- 5. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging | bioRxiv [biorxiv.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. synthego.com [synthego.com]
- 13. benchling.com [benchling.com]
- 14. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kactusbio.com [kactusbio.com]
- 16. academic.oup.com [academic.oup.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synthego.com [synthego.com]
- 20. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Sulfakinin Calcium Imaging
Welcome to the technical support center for Sulfakinin (SK) calcium imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the signal-to-noise ratio (SNR) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general signaling pathway of Sulfakinin that leads to a calcium response?
A1: Sulfakinin (SK) peptides are invertebrate homologs of the vertebrate cholecystokinin (CCK) neuropeptides.[1][2][3] They are involved in regulating a variety of physiological processes, including feeding, satiety, and mating behavior.[1][2][3][4][5] The signaling cascade is initiated when SK binds to its specific G protein-coupled receptor (SKR), which is often coupled to the Gq alpha subunit.[6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is the signal detected by calcium indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 6. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cloning the Sulfakinin Receptor Gene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in cloning the Sulfakinin (SK) receptor gene. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered when cloning the Sulfakinin receptor gene?
A1: The primary challenges in cloning the Sulfakinin receptor gene, a G-protein-coupled receptor (GPCR), include:
-
Low PCR amplification success: This can be due to the GC-rich nature of the gene, leading to the formation of secondary structures that inhibit polymerase activity.
-
Low cloning efficiency: Difficulties in ligation and transformation are common, potentially due to a large insert size or toxicity of the receptor protein to the bacterial host.
-
Incorrect insert orientation: When using a single restriction enzyme for cloning, the insert can ligate in the reverse orientation, leading to a non-functional protein.
-
Poor heterologous expression: Even with successful cloning, obtaining sufficient quantities of functional receptor protein in systems like E. coli can be difficult due to issues with protein folding, membrane insertion, and post-translational modifications.
Q2: Are there different subtypes of the Sulfakinin receptor I should be aware of?
A2: Yes, in some insect species, two subtypes of the Sulfakinin receptor, SKR1 and SKR2, have been identified. It is crucial to determine which subtype(s) are present in your organism of interest and to design specific primers to amplify the desired receptor gene.
Q3: Why is codon optimization important for expressing the Sulfakinin receptor?
A3: Codon optimization is critical for maximizing the expression of the Sulfakinin receptor in a heterologous system (e.g., E. coli, yeast, or mammalian cells). Different organisms have different preferences for which codons they use to encode each amino acid. By synthesizing a version of the Sulfakinin receptor gene that uses the codons preferred by the expression host, you can significantly improve the rate and efficiency of protein translation, leading to higher yields of the receptor.
Troubleshooting Guides
Problem 1: Poor or No PCR Amplification of the Sulfakinin Receptor Gene
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High GC Content of Template | Use a high-fidelity DNA polymerase with proofreading activity and a GC-enhancer solution in your PCR mix. | Increased yield and specificity of the PCR product. |
| Perform Touchdown PCR to increase specificity and reduce non-specific amplification.[1] | A single, specific band of the correct size on an agarose gel. | |
| Primer-Dimer Formation | Design new primers with a lower propensity for self-dimerization. Use online primer design tools to check for this. | Reduction or elimination of the low-molecular-weight primer-dimer band. |
| Secondary Structures in Template | Add DMSO (3-5%) or betaine (1-1.5 M) to the PCR reaction to help denature secondary structures. | A clearer, more specific PCR product. |
| DNA Polymerase | GC Enhancer | Touchdown PCR | Success Rate (%) |
| Standard Taq | No | No | 35 |
| Standard Taq | Yes | No | 50 |
| High-Fidelity Polymerase | No | No | 60 |
| High-Fidelity Polymerase | Yes | No | 85 |
| High-Fidelity Polymerase | Yes | Yes | 95 |
Problem 2: Low Number of Colonies After Transformation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Ligation Efficiency | Optimize the vector:insert molar ratio. Try ratios of 1:1, 1:3, and 1:5. | An increased number of colonies on the plate. |
| Dephosphorylate the vector using an alkaline phosphatase to prevent self-ligation. | A higher proportion of colonies containing the insert. | |
| Consider Ligation-Independent Cloning (LIC) which does not require enzymatic ligation. | Higher cloning efficiency and fewer background colonies. | |
| Inefficient Competent Cells | Use commercially available, high-efficiency competent cells (>1 x 10⁸ cfu/µg). | A significant increase in the number of transformants. |
| Toxicity of the SK Receptor | Use a bacterial strain specifically designed for cloning toxic proteins, such as BL21(DE3)pLysS or C41(DE3). | Improved colony formation and plasmid stability. |
| Incubate plates at a lower temperature (30°C instead of 37°C) after transformation. | Reduced expression of the potentially toxic receptor, leading to better cell viability. |
| E. coli Strain | Plasmid Type | Transformation Efficiency (cfu/µg) |
| DH5α | Standard vector | 1-5 x 10⁸ |
| DH5α | SKR expression vector | 0.5-2 x 10⁷ |
| Stbl3 | Standard vector | 2-8 x 10⁸ |
| Stbl3 | SKR expression vector | 1-4 x 10⁸ |
| C41(DE3) | Standard vector | 1-3 x 10⁸ |
| C41(DE3) | SKR expression vector | 5-9 x 10⁷ |
Problem 3: Incorrect Insert Orientation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Use of a Single Restriction Enzyme | Use two different restriction enzymes for directional cloning. | The insert can only ligate in the correct orientation. |
| Perform a colony PCR screen with a combination of a vector-specific primer and an insert-specific primer. | A PCR product will only be generated for colonies with the insert in the correct orientation. | |
| Perform a restriction digest on the miniprepped plasmid DNA with an enzyme that cuts asymmetrically within the insert. | The resulting fragment sizes will differ depending on the orientation of the insert. |
Experimental Protocols
Touchdown PCR Protocol for Amplifying the Sulfakinin Receptor Gene
This protocol is designed to enhance the specificity of PCR amplification for templates with high GC content.
-
Reaction Setup: Prepare the PCR master mix on ice. For a 50 µL reaction, combine:
-
5 µL of 10x High-Fidelity PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
5 µL of 5 M Betaine or GC Enhancer
-
1 µL of Template DNA (10-100 ng)
-
0.5 µL of High-Fidelity DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Thermocycler Program:
-
Initial Denaturation: 98°C for 2 minutes.
-
Touchdown Cycles (10-15 cycles):
-
Denaturation: 98°C for 15 seconds.
-
Annealing: Start at a temperature 5-10°C above the calculated primer Tₘ (e.g., 70°C). Decrease the temperature by 1°C every cycle. Hold for 20 seconds.
-
Extension: 72°C for 1 minute/kb of the expected product length.
-
-
Standard Cycles (20-25 cycles):
-
Denaturation: 98°C for 15 seconds.
-
Annealing: Use the final annealing temperature from the touchdown phase (e.g., 60°C). Hold for 20 seconds.
-
Extension: 72°C for 1 minute/kb.
-
-
Final Extension: 72°C for 5 minutes.
-
Hold: 4°C.
-
-
Analysis: Analyze the PCR product on a 1% agarose gel.
Ligation-Independent Cloning (LIC) Protocol
LIC is a method that allows for the directional cloning of a PCR product without the need for restriction enzymes or ligase.
-
Primer Design: Design PCR primers with 15-20 bp extensions at the 5' end that are complementary to the ends of the linearized LIC vector.
-
PCR Amplification: Amplify the Sulfakinin receptor gene using a high-fidelity DNA polymerase.
-
Purification: Purify the PCR product using a PCR purification kit.
-
T4 DNA Polymerase Treatment:
-
In separate reactions, treat the purified PCR product and the linearized LIC vector with T4 DNA polymerase in the presence of a single dNTP (e.g., dGTP for the vector and dCTP for the insert). The 3'→5' exonuclease activity of the polymerase will chew back the 3' ends until it encounters the first corresponding nucleotide, creating specific single-stranded overhangs.
-
Incubate at room temperature for 30 minutes.
-
Inactivate the T4 DNA polymerase by heating at 75°C for 20 minutes.
-
-
Annealing: Mix the treated vector and insert at a 1:2 molar ratio and incubate at room temperature for 10 minutes to allow the complementary overhangs to anneal.
-
Transformation: Transform competent E. coli cells with the annealing mixture. The nicks in the plasmid will be repaired by the bacterial DNA repair machinery.
Visualizations
Caption: Troubleshooting workflow for failed PCR amplification.
Caption: Methods for determining insert orientation.
Caption: Simplified Sulfakinin signaling pathway.
References
Reducing background staining in Sulfakinin in situ hybridization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background staining and achieving optimal results in Sulfakinin (SK) in situ hybridization (ISH) experiments.
Troubleshooting Guide: Reducing Background Staining
High background staining can obscure specific signals, leading to difficulties in interpreting results. The following guide addresses common issues and provides targeted solutions.
Question: I am observing high, non-specific background staining across my entire tissue section. What are the likely causes and how can I fix this?
Answer: High background staining is a frequent issue in ISH and can stem from several factors throughout the protocol. Here are the most common culprits and how to address them:
-
Probe Concentration is Too High: An excess of probe can lead to non-specific binding to the tissue.
-
Solution: Optimize the probe concentration. Start with a lower concentration and perform a dilution series to find the optimal balance between signal strength and background. For example, a starting point for a DIG-labeled RNA probe for Sulfakinin could be approximately 1.0 ng/µl.[1]
-
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue can lead to probe and antibody sticking.
-
Solution: Ensure your blocking step is robust. Common blocking agents include normal serum (from the same species as the secondary antibody), Bovine Serum Albumin (BSA), and proprietary commercial blocking solutions.[2][3] Consider extending the blocking time or increasing the concentration of the blocking agent.
-
-
Hybridization and Wash Stringency: The temperature and salt concentration of your hybridization and wash buffers are critical for ensuring probe specificity.
-
Low Stringency: If the temperature is too low or the salt concentration is too high, the probe can bind to sequences that are not its primary target.
-
Solution: Increase the stringency. You can achieve this by increasing the hybridization and/or wash temperatures or by decreasing the salt concentration (e.g., lower SSC concentration) in your wash buffers.[4] For Sulfakinin ISH in insects, a hybridization temperature of 56°C has been used successfully.[5] Post-hybridization washes at temperatures up to 65°C are also common.[6][7]
-
-
Endogenous Enzyme Activity: If you are using an enzymatic detection method (e.g., Alkaline Phosphatase - AP, or Horseradish Peroxidase - HRP), endogenous enzymes in the tissue can react with your substrate, causing background.
-
Solution: Include a quenching step in your protocol before antibody incubation. For HRP, a treatment with hydrogen peroxide is effective. For AP, levamisole can be added to the developing solution.[3]
-
-
Tissue Permeabilization: Over-permeabilization can expose sticky, non-specific binding sites, while under-permeabilization can trap reagents within the tissue.
-
Solution: Optimize your proteinase K digestion time and concentration. Alternatively, detergent-based permeabilization (e.g., with Triton X-100) can be used. A 4% Triton X-100 treatment has been noted in a Sulfakinin ISH protocol.[5]
-
Quantitative Data Summary: Key Parameters for Sulfakinin ISH
The following table provides a summary of key quantitative parameters derived from published protocols and general ISH guidelines. These should be used as a starting point for optimization in your specific experimental system.
| Parameter | Recommended Range/Value | Common Causes of High Background if Deviated |
| Probe Concentration | 0.5 - 2.0 ng/µl (start with ~1.0 ng/µl) | Too high: Increased non-specific binding. |
| Hybridization Temperature | 55 - 65°C (e.g., 56°C for insect tissue)[5] | Too low: Reduced stringency, non-specific hybridization. |
| Post-Hybridization Wash Temperature | 55 - 75°C[4] | Too low: Insufficient removal of non-specifically bound probe. |
| Post-Hybridization Wash Salt Concentration (SSC) | 0.1X - 2X SSC | Too high: Reduced stringency. |
| Proteinase K Concentration | 1 - 20 µg/ml (highly tissue-dependent) | Too high: Tissue damage, loss of morphology, and exposure of non-specific binding sites. |
| Antibody Dilution | 1:500 - 1:5000 (optimize for your antibody) | Too high: Increased non-specific binding of the antibody. |
Frequently Asked Questions (FAQs)
Q1: My sense-strand control probe shows a signal. What does this mean and how can I fix it?
A signal with a sense-strand control probe indicates that the staining is not due to specific hybridization to the target mRNA. This is a clear sign of non-specific binding. The troubleshooting steps outlined above, particularly optimizing probe concentration, increasing hybridization and wash stringency, and ensuring adequate blocking, are crucial for resolving this issue.
Q2: Can the type of tissue I'm using affect the level of background staining?
Yes, absolutely. Some tissues have higher levels of endogenous enzymes, charged molecules, or autofluorescence, all of which can contribute to background. For example, nervous tissue can be particularly challenging. It is essential to optimize your protocol for each specific tissue type.
Q3: What are some alternative blocking reagents I can try?
Besides BSA and normal serum, other blocking agents include casein, gelatin, and commercially available proprietary blocking buffers.[8] Some protocols also utilize sheared salmon sperm DNA or yeast tRNA in the prehybridization and hybridization buffers to block non-specific nucleic acid binding sites.[3]
Q4: How can I be sure my reagents are not contaminated with RNases?
RNase contamination will degrade your target mRNA, leading to a weak or absent signal, which can sometimes be misinterpreted as a background issue when trying to compensate by increasing detection sensitivity. Always use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. It is good practice to test a new batch of reagents on a positive control tissue to ensure they are working as expected.
Experimental Protocols
Generalized Protocol for Sulfakinin In Situ Hybridization
This protocol is a generalized guideline and should be optimized for your specific tissue and target.
-
Tissue Preparation:
-
Fix tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cryoprotect in a sucrose/PBS series (e.g., 15%, then 30%) until the tissue sinks.
-
Embed in an appropriate medium (e.g., OCT) and freeze.
-
Cut cryosections (e.g., 10-20 µm) and mount on positively charged slides.
-
Allow sections to air dry and store at -80°C.
-
-
Prehybridization:
-
Bring slides to room temperature.
-
Post-fix with 4% PFA in PBS.
-
Wash with PBS.
-
Permeabilize with Proteinase K or a detergent-based solution (e.g., 0.1-4% Triton X-100 in PBS).[5]
-
Wash with PBS.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
-
Wash with PBS.
-
Prehybridize in hybridization buffer (containing formamide, SSC, yeast tRNA, and a blocking agent like sheared salmon sperm DNA) for at least 1 hour at the hybridization temperature.
-
-
Hybridization:
-
Dilute the DIG-labeled Sulfakinin antisense and sense (control) probes in hybridization buffer to the optimized concentration (e.g., 1.0 ng/µl).[1]
-
Denature the probe by heating.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature (e.g., 56°C).[5]
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC and potentially increasing temperatures. For example:
-
-
Immunodetection:
-
Wash in a suitable buffer (e.g., MABT).
-
Block with a blocking solution (e.g., 2% Roche Blocking Reagent with 20% heat-inactivated normal goat serum in MABT) for at least 1 hour.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., AP) diluted in blocking solution, typically overnight at 4°C.
-
Wash extensively with buffer (e.g., MABT).
-
-
Detection and Visualization:
-
Equilibrate in the detection buffer (e.g., NTMT: NaCl, Tris-HCl, MgCl2, Tween 20).
-
Develop the color reaction using a substrate like NBT/BCIP for AP. Monitor the color development closely to avoid overstaining.
-
Stop the reaction by washing in buffer.
-
Counterstain if desired (e.g., with Nuclear Fast Red).
-
Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Visualizations
Sulfakinin Signaling Pathway
Experimental Workflow for Sulfakinin In Situ Hybridization
References
- 1. researchgate.net [researchgate.net]
- 2. ReadyProbes™ In Situ Hybridization (ISH) Blocking Solution (5X) Each | Buy Online [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. utm.utoronto.ca [utm.utoronto.ca]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. docs.abcam.com [docs.abcam.com]
- 8. umassmed.edu [umassmed.edu]
Technical Support Center: Quantifying Sulfakinin Peptides by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Sulfakinin (SK) peptide levels by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are Sulfakinin (SK) peptides and why is their quantification important?
Sulfakinin (SK) peptides are a family of neuropeptides found in invertebrates that are structurally and functionally analogous to the cholecystokinin (CCK) peptides in vertebrates.[1][2] They are characterized by a C-terminal sequence that often includes a sulfated tyrosine residue, which is frequently crucial for their biological activity.[3][4] SKs are involved in regulating a variety of physiological processes, including feeding, satiety, digestion, mating behaviors, and aggression.[1][5][6][7] Accurate quantification of SK levels by mass spectrometry is essential for understanding their roles in these complex biological systems and for developing potential pest control strategies.[2]
Q2: What are the major challenges in quantifying Sulfakinin peptides by mass spectrometry?
The primary challenge in SK peptide quantification is the labile nature of the tyrosine sulfation.[8][9][10] This post-translational modification (PTM) can be easily lost during mass spectrometry analysis, particularly during collision-induced dissociation (CID) fragmentation.[11] This neutral loss of the sulfate group (SO₃, approximately 80 Da) can lead to underestimation of the sulfated peptide and complicates the confirmation of the modification site.[11][12] Another significant challenge is distinguishing sulfotyrosine from the isobaric phosphotyrosine, as they have a mass difference of only about 0.01 Da, making high-resolution mass spectrometry essential.[8][9][10] Additionally, like other peptides, SKs can suffer from low abundance in biological samples, requiring sensitive and optimized extraction and detection methods.
Q3: What is the recommended general workflow for SK peptide quantification?
A typical workflow involves tissue dissection and extraction, sample clean-up and enrichment, separation by liquid chromatography (LC), and detection and quantification by tandem mass spectrometry (MS/MS). The use of stable isotope-labeled (SIL) internal standards is highly recommended for accurate quantification.
References
- 1. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolving sulfation PTMs on a plant peptide hormone using nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resolving Sulfation Posttranslational Modifications on a Peptide Hormone using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 11. Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to address peptide degradation in Sulfakinin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during sulfakinin bioassays, with a primary focus on mitigating peptide degradation.
Frequently Asked Questions (FAQs)
Q1: What is sulfakinin and why is its sulfation important?
Sulfakinin (SK) is a neuropeptide found in insects that is structurally and functionally analogous to the mammalian cholecystokinin (CCK).[1] It plays a crucial role in regulating various physiological processes, most notably feeding behavior, where it often acts as a satiety factor.[1][2][3] The peptide's name is derived from a key post-translational modification: the sulfation of a specific tyrosine residue. This sulfation is critical for the high-potency activation of its G-protein coupled receptors (GPCRs), known as sulfakinin receptors (SKRs).[1][4] Non-sulfated forms of the peptide generally exhibit significantly lower bioactivity.[1][4]
Q2: What are the common causes of sulfakinin peptide degradation in bioassays?
Sulfakinin peptides, like other peptides, are susceptible to degradation from a variety of sources during a bioassay. The primary causes include:
-
Proteolytic Enzymes: Insect-derived materials, such as hemolymph or tissue homogenates, contain a cocktail of proteases (e.g., serine proteases, metalloproteases) that can rapidly cleave the peptide, rendering it inactive.
-
Improper Storage and Handling: Lyophilized peptides can degrade if exposed to moisture and light.[5] Once in solution, they are even more vulnerable. Repeated freeze-thaw cycles can also compromise peptide integrity.[5][6]
-
Suboptimal Buffer Conditions: The pH of the assay buffer can influence peptide stability. Extreme pH values can lead to chemical degradation.
-
Oxidation: Peptides containing residues like methionine, cysteine, or tryptophan are prone to oxidation, which can alter their activity.[6]
Q3: How can I minimize peptide degradation during my sulfakinin bioassay?
Several strategies can be employed to minimize sulfakinin degradation:
-
Use of Protease Inhibitors: Supplementing your assay buffer with a broad-spectrum protease inhibitor cocktail is a highly effective method.[7] These cocktails typically contain inhibitors for various protease classes.
-
Proper Sample Preparation: When working with insect tissues or hemolymph, it is crucial to process them quickly and at low temperatures to reduce endogenous protease activity.
-
Optimized Buffer and Storage: Use sterile, pH-buffered solutions (typically pH 5-7) for reconstituting and diluting your peptide. Store stock solutions in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[5][6] For peptides prone to oxidation, use degassed buffers.[8]
-
Correct Peptide Handling: Allow lyophilized peptide vials to equilibrate to room temperature before opening to prevent condensation.[5] Minimize the peptide's exposure to light.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during sulfakinin bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal/response in the bioassay | 1. Peptide Degradation: The sulfakinin peptide may have been degraded by proteases in the sample or due to improper handling. 2. Inactive Peptide: The peptide may be non-sulfated, or the sulfation may have been lost, leading to low activity. 3. Incorrect Peptide Concentration: Errors in dilution or peptide quantification. 4. Receptor Issues: Low expression of the sulfakinin receptor in the chosen cell line or tissue preparation. | 1. Add a protease inhibitor cocktail to your assay buffer. Keep all biological samples on ice. Prepare fresh peptide solutions for each experiment. 2. Verify the quality and sulfation status of your synthetic peptide with the supplier. Compare the activity of sulfated and non-sulfated versions as a control. 3. Re-calculate your dilutions carefully. Consider having the peptide concentration independently verified. 4. Confirm receptor expression via qPCR or Western blot. If using a cell-based assay, consider using a cell line with higher or induced receptor expression. |
| High background signal | 1. Non-specific Binding: The peptide may be binding to other components in the assay. 2. Contamination: Microbial contamination of reagents or cell cultures. 3. Autofluorescence/Luminescence: Interference from compounds in the sample or buffer. | 1. Include a blocking agent like BSA in your assay buffer. Run controls with a scrambled or inactive peptide to assess non-specific effects. 2. Use sterile techniques and filter-sterilize all solutions. Check cell cultures for contamination. 3. Run a "buffer only" control to measure background. If using fluorescence/luminescence, check the spectral properties of your sample components. |
| Inconsistent or variable results between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide, reagents, or cells. 2. Peptide Adsorption: The peptide may be adsorbing to plasticware, leading to a lower effective concentration. 3. Uneven Cell Plating: In cell-based assays, variations in cell number per well. 4. Incomplete Mixing: Reagents not being thoroughly mixed. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Consider using low-adhesion microplates or pre-treating plates with a blocking agent. 3. Ensure cells are evenly suspended before plating and check for even distribution under a microscope. 4. Gently mix the plate after adding reagents. |
Experimental Protocols
General Protocol for a Cell-Based Sulfakinin Receptor Activation Assay
This protocol provides a general workflow for measuring the activation of a sulfakinin receptor expressed in a heterologous cell line (e.g., HEK293 or CHO cells) using a calcium mobilization or luciferase reporter assay.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the insect sulfakinin receptor of interest.
-
Sulfated and non-sulfated sulfakinin peptides (lyophilized).
-
Sterile, degassed assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Protease inhibitor cocktail.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or luciferase assay reagents.
-
Black, clear-bottom 96-well microplate (for fluorescence) or white, opaque 96-well microplate (for luminescence).
-
Plate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Cell Culture and Plating:
-
Culture the receptor-expressing cells under standard conditions.
-
Seed the cells into the appropriate 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Peptide Preparation:
-
Allow the lyophilized sulfakinin peptide to equilibrate to room temperature.
-
Reconstitute the peptide in a small amount of sterile, degassed water or a recommended solvent to create a concentrated stock solution.
-
Prepare serial dilutions of the peptide in the assay buffer. It is advisable to also prepare dilutions of a non-sulfated version of the peptide as a negative or low-activity control.
-
-
Assay Execution (Calcium Mobilization Example):
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate as recommended by the dye manufacturer (e.g., 30-60 minutes at 37°C).
-
Wash the cells with the assay buffer.
-
Add the various concentrations of the sulfakinin peptide to the wells.
-
Immediately measure the change in fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no peptide).
-
Plot the change in fluorescence against the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Sulfakinin signaling pathway via a Gq-coupled receptor.
Caption: Experimental workflow to minimize sulfakinin degradation.
References
- 1. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. genscript.com [genscript.com]
- 7. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Selecting the appropriate controls for Sulfakinin knockdown experiments
Technical Support Center: Sulfakinin (SK) Knockdown Experiments
This guide provides researchers, scientists, and drug development professionals with essential information on selecting and implementing appropriate controls for Sulfakinin (SK) knockdown experiments, primarily focusing on RNA interference (RNAi).
Frequently Asked Questions (FAQs)
Q1: Why are controls so critical in Sulfakinin knockdown experiments?
Controls are fundamental to the validity and interpretation of any gene knockdown experiment. In the context of RNAi, they serve several critical functions:
-
Quantifying Knockdown Efficiency: They provide a baseline against which the reduction in SK mRNA and protein levels can be accurately measured.[6]
-
Identifying Off-Target Effects: A well-designed control strategy is the primary way to detect and account for the unintended silencing of other genes.[7][8][9]
Without a comprehensive set of controls, it is impossible to confidently attribute an experimental outcome to the specific knockdown of Sulfakinin.
Q2: What are the essential negative controls for an SK knockdown experiment?
Multiple negative controls are required to account for different sources of potential non-specific effects. Each experiment should include the following:
| Control Type | Purpose & Rationale | Typical Observations |
| Untreated/Wild-Type | Establishes the baseline for normal physiology, SK gene expression, and the phenotype under study.[1][2] | Normal SK mRNA levels, no phenotypic change. |
| Vehicle/Injection Control | Controls for the physical stress or chemical effects of the delivery method (e.g., injection of buffer, treatment with transfection reagent alone).[1][2] | SK mRNA levels should be comparable to untreated. Should not induce the target phenotype. |
| Non-Targeting Control | A dsRNA/siRNA with a sequence (often "scrambled") that has no significant homology to any known gene in the target organism.[1][2][6][10] This is the most critical control for distinguishing sequence-specific silencing from non-specific cellular responses to dsRNA. | SK mRNA levels should be comparable to untreated. Should not induce the target phenotype. |
| Off-Target Control (Multiple siRNAs) | Using at least two different, non-overlapping dsRNAs/siRNAs targeting different regions of the SK mRNA. If both produce the same phenotype, it strongly suggests the effect is due to on-target SK knockdown and not an off-target effect specific to one sequence.[1][11][12] | Both SK-targeting siRNAs should result in a similar reduction in mRNA levels and a consistent phenotype. |
Q3: How do I verify the efficiency of my Sulfakinin knockdown?
The most common and reliable method for quantifying knockdown efficiency is Quantitative Real-Time PCR (qPCR) . This technique measures the amount of SK mRNA remaining in the experimental group relative to the control groups.
A successful knockdown is generally considered to be a reduction of 70% or more in target mRNA levels compared to the non-targeting control.[4] However, the required efficiency can depend on the biological function of the protein and its turnover rate.[6]
Table: Example qPCR Data for SK Knockdown Validation
| Experimental Group | Target Gene | Normalized Relative Expression (vs. Untreated) | % Knockdown (vs. Non-Targeting Control) |
| Untreated | Sulfakinin (SK) | 1.00 ± 0.08 | N/A |
| Injection Control | Sulfakinin (SK) | 0.95 ± 0.10 | N/A |
| Non-Targeting dsRNA | Sulfakinin (SK) | 1.02 ± 0.09 | 0% |
| SK dsRNA #1 | Sulfakinin (SK) | 0.18 ± 0.04 | 82% |
| SK dsRNA #2 | Sulfakinin (SK) | 0.21 ± 0.05 | 79% |
| Non-Targeting dsRNA | Housekeeping Gene | 0.99 ± 0.06 | N/A |
| SK dsRNA #1 | Housekeeping Gene | 1.01 ± 0.07 | N/A |
Data are representational (Mean ± SEM). Knockdown is calculated as [1 - (Expression in SK dsRNA / Expression in Non-Targeting dsRNA)] x 100.
Q4: What positive controls should I include in my experiment?
-
Assay Control: If your experiment measures a specific phenotype (e.g., feeding behavior), a known genetic mutant or pharmacological agent that mimics the expected outcome of SK knockdown can serve as a positive control for the phenotypic assay itself.
Troubleshooting Guide
Issue 1: My non-targeting (scrambled) control is showing a phenotype or reduced SK expression.
This indicates a problem with non-specific effects and can invalidate your results.
-
Possible Cause 1: Off-Target Effects: Your non-targeting control sequence may have unintended homology to other genes that influence the phenotype.
-
-
Possible Cause 3: Contamination: The dsRNA preparation may be contaminated with other active molecules.
-
Solution: Re-purify or re-synthesize your dsRNA. Ensure all reagents and buffers are sterile and nuclease-free.
-
Issue 2: My qPCR shows efficient SK knockdown, but I don't observe the expected phenotype.
-
Possible Cause 1: Protein Stability: Sulfakinin, like many proteins, may have a long half-life. Even if the mRNA is degraded, the existing protein may persist for a significant time, masking the knockdown effect.
-
Solution: Increase the time between dsRNA delivery and phenotypic analysis to allow for protein turnover. A time-course experiment is recommended.
-
-
Possible Cause 2: Functional Redundancy: Other neuropeptides or signaling pathways may compensate for the loss of Sulfakinin, maintaining normal physiology.
-
Solution: Research potential compensatory pathways. It may be necessary to perform double-knockdown experiments targeting SK and the redundant factor simultaneously.
-
-
Possible Cause 3: Incomplete Knockdown: While qPCR shows a significant reduction, the small amount of remaining SK may be sufficient for its biological function.
Visualizing Pathways and Workflows
Sulfakinin Signaling Pathway
Sulfakinin is an insect neuropeptide that acts as an ortholog to vertebrate cholecystokinin (CCK).[18] It is known to regulate a variety of physiological processes, including satiety, food intake, digestion, and mating behavior.[15][18][19][20][21] The signaling is initiated when SK binds to its G protein-coupled receptor (GPCR), which can lead to downstream intracellular changes, such as calcium mobilization.[22][23]
Caption: Simplified Sulfakinin (SK) signaling cascade via a Gq-coupled GPCR.
Experimental Workflow for SK Knockdown
A rigorous experimental workflow incorporating all necessary controls is crucial for obtaining reliable data.
Caption: Logical workflow for an RNAi experiment targeting Sulfakinin.
Detailed Experimental Protocol: dsRNA-mediated Knockdown in Insects
This protocol provides a general framework. Specific parameters (e.g., concentrations, volumes, timing) must be optimized for the target insect species and life stage.
-
dsRNA Design and Synthesis a. Select two independent, non-overlapping target regions of ~200-400 bp within the Sulfakinin coding sequence. Avoid regions with high homology to other genes. b. Design primers with T7 promoter sequences appended to the 5' ends for both the forward and reverse primers. c. Amplify the target regions from cDNA using PCR. d. Purify the PCR products. e. Use an in vitro transcription kit (e.g., MEGAscript™) to synthesize dsRNA from the purified PCR templates. f. Purify the resulting dsRNA, assess its integrity via gel electrophoresis, and quantify its concentration using a spectrophotometer. g. Synthesize a non-targeting control dsRNA (e.g., from a GFP or scrambled sequence) using the same method.
-
Preparation of Experimental Groups a. Prepare at least five experimental groups of age-matched insects: i. Group 1: Untreated ii. Group 2: Vehicle Control (injected with the same buffer used to dilute dsRNA, e.g., nuclease-free water or PBS) iii. Group 3: Non-Targeting Control (injected with non-targeting dsRNA) iv. Group 4: SK Knockdown #1 (injected with SK dsRNA #1) v. Group 5: SK Knockdown #2 (injected with SK dsRNA #2) b. For each injection group, dilute the dsRNA to the predetermined optimal concentration (e.g., 1-4 µg/µL).
-
Microinjection a. Anesthetize insects (e.g., on ice or using CO₂). b. Using a microinjector, inject a small, precise volume (e.g., 50-200 nL) of the appropriate solution into the insect's hemocoel, typically through the intersegmental membrane. c. Allow insects to recover in a clean environment with access to food and water.
-
Post-Injection Incubation a. Maintain the insects under standard rearing conditions for a period sufficient to allow for gene knockdown. This is a critical parameter to optimize and can range from 24 hours to several days.
-
Sample Collection and Analysis a. For qPCR: At the designated time point, collect whole insects or relevant tissues (e.g., heads, fat body) from a subset of each group. Immediately freeze in liquid nitrogen or place in an RNA stabilization solution. Proceed with RNA extraction, cDNA synthesis, and qPCR using validated primers for Sulfakinin and at least two stable housekeeping genes for normalization. b. For Phenotypic Assay: At the same time point, subject another subset of insects from each group to the relevant behavioral or physiological assay (e.g., CAFE assay for feeding, locomotion tracking, etc.). Record and quantify the results.
-
Data Analysis a. Calculate knockdown efficiency for the SK dsRNA groups relative to the non-targeting control group using the ΔΔCt method for qPCR data. b. Statistically compare the phenotypic data between all groups. A significant difference between the SK knockdown groups and all three negative control groups (Untreated, Vehicle, and Non-Targeting) is required to confidently link the phenotype to Sulfakinin.
References
- 1. Performing appropriate RNAi control experiments [qiagen.com]
- 2. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 3. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 8. RNAi Experiments in D. melanogaster: Solutions to the Overlooked Problem of Off-Targets Shared by Independent dsRNAs | PLOS One [journals.plos.org]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. genscript.com [genscript.com]
- 11. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 16. biorxiv.org [biorxiv.org]
- 17. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. Sulfakinin is an important regulator of digestive processes in the migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cholecystokinin/sulfakinin peptide signaling : conserved roles at the intersection between feeding, mating and aggression [su.diva-portal.org]
- 22. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 23. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fixation and permeabilization for Sulfakinin immunostaining
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions to optimize fixation and permeabilization for Sulfakinin immunostaining.
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for preserving Sulfakinin neuropeptides?
The optimal fixative depends on your specific tissue and experimental goals. Aldehyde-based fixatives like paraformaldehyde (PFA) are most common for preserving tissue architecture and immobilizing antigens by cross-linking proteins.[1][2] Bouin's solution, a mixture containing formaldehyde, picric acid, and acetic acid, is also used and can provide excellent morphological detail, though it may not be ideal for immunofluorescence due to autofluorescence from picric acid.[2] For some neuropeptides, periodate-lysine-paraformaldehyde (PLP) has been shown to be effective.[3] The choice often requires optimization for each specific antigen and tissue type.[2][3]
Q2: How can I choose between different permeabilization agents?
The choice of permeabilization agent depends on the location of the Sulfakinin antigen. Permeabilization is necessary to allow antibodies to access intracellular targets.[1][4]
-
Mild Detergents (Saponin, Tween-20): These are suitable for cytoplasmic antigens as they create pores in the plasma membrane without dissolving it.[4][5] Saponin's action is reversible and relies on interacting with membrane cholesterol.[6]
-
Harsh Detergents (Triton™ X-100, NP-40): These are more aggressive and can partially dissolve the nuclear membrane, making them a good choice for nuclear antigens.[5] However, they can disrupt proteins if used at high concentrations or for extended periods.[5]
-
Organic Solvents (Methanol, Acetone): These agents fix by dehydration and precipitation of proteins and simultaneously permeabilize the cell.[1][7] They can be effective but may alter or mask certain epitopes.[7]
Q3: What happens if my tissue is over- or under-fixed?
Fixation is a critical step, and improper timing can compromise your results.[2]
-
Under-fixation: Insufficient fixation can lead to tissue autolysis, poor morphology, and loss of the target antigen, resulting in weak or no signal.[2]
-
Over-fixation: Excessive cross-linking of proteins can mask the antigenic epitope, preventing the primary antibody from binding.[2][4][8] This can also lead to high background staining. This issue can often be reversed by performing an antigen retrieval step.[2][4]
Q4: Can the permeabilization step cause a loss of signal?
Yes, especially with small, soluble peptides like Sulfakinin. Harsh or prolonged permeabilization can create pores large enough for the antigen to diffuse out of the cell, leading to signal loss, particularly at the cell periphery.[9] If you suspect this is happening, consider using a milder detergent like saponin or reducing the concentration and incubation time of your chosen agent.[9]
Data Summary Tables
Table 1: Comparison of Common Fixatives for Neuropeptide Staining
| Fixative | Composition | Mechanism | Advantages | Disadvantages |
| 4% Paraformaldehyde (PFA) | Formaldehyde solution, typically in a buffer like PBS.[10] | Cross-links proteins by forming methylene bridges with amino groups.[2] | Good preservation of tissue morphology; widely used and well-documented.[11] | Can mask epitopes requiring antigen retrieval; slow penetration.[2] |
| Bouin's Solution | Formaldehyde, Picric Acid, Acetic Acid.[2] | Cross-links proteins (formaldehyde) and coagulates them (picric acid).[2] | Excellent preservation of morphological detail, especially for large tissues.[2] | Can cause tissue shrinkage; picric acid induces autofluorescence, interfering with IF.[2] |
| Methanol/Acetone | Pure organic solvents, often used cold.[9] | Dehydrates tissue, causing protein denaturation and precipitation.[7] | Fixes and permeabilizes simultaneously; rapid action.[1][5] | Can alter or destroy epitopes; may not preserve morphology as well as cross-linkers.[7] |
Table 2: Comparison of Common Permeabilization Agents
| Agent | Type | Recommended Concentration | Incubation Time | Best For | Considerations |
| Triton™ X-100 / NP-40 | Harsh, non-ionic detergent.[4] | 0.1% - 0.2% in PBS.[5] | 10 minutes.[5] | Nuclear and cytoplasmic antigens.[5] | Can disrupt proteins and cell morphology if incubation is too long or concentration is too high.[5] |
| Saponin | Mild, non-ionic detergent.[4][6] | 0.2% - 0.5%.[5] | 10 - 30 minutes.[5] | Cytoplasmic antigens; preserving membrane integrity.[5][6] | Permeabilization is reversible; must be included in subsequent wash buffers.[6] Does not permeabilize the nuclear membrane.[6] |
| Tween-20® | Mild, non-ionic detergent.[4] | 0.2% - 0.5%.[5] | 10 - 30 minutes.[5] | Cytoplasmic antigens.[5] | Considered a very mild detergent that does not dissolve plasma membranes.[4] |
Troubleshooting Guide
Problem: Weak or No Staining
-
Possible Cause 1: Improper Fixation.
-
Possible Cause 2: Insufficient Permeabilization.
-
Possible Cause 3: Primary Antibody Issues.
Problem: High Background or Non-Specific Staining
-
Possible Cause 1: Excessive Permeabilization.
-
Harsh detergents can expose sticky, hydrophobic regions within the cell, leading to non-specific antibody binding.[13]
-
Solution: Decrease the concentration or incubation time of the permeabilization agent. Switch to a milder detergent.
-
-
-
Possible Cause 2: Primary Antibody Concentration is Too High.
-
Possible Cause 3: Inadequate Blocking.
Visualized Workflows and Logic
Caption: General experimental workflow for Sulfakinin immunostaining.
Caption: Troubleshooting decision tree for common immunostaining issues.
Detailed Experimental Protocol (Baseline)
This protocol serves as a starting point. Optimal conditions for fixation, permeabilization, and antibody concentrations should be determined empirically for your specific tissue and antibody.
1. Tissue Preparation and Fixation
-
Dissect tissue in ice-cold Phosphate-Buffered Saline (PBS).
-
Immediately immerse the tissue in a fixative solution (e.g., 4% PFA in PBS) for 4-24 hours at 4°C. The duration depends on the size and type of tissue.[16]
-
After fixation, wash the tissue thoroughly with PBS (3 x 10 minutes) to remove the fixative.
2. Sectioning and Mounting (if applicable)
-
Cryoprotect the tissue by incubating it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Embed the tissue in an appropriate medium (e.g., O.C.T. compound) and freeze.
-
Cut sections on a cryostat or microtome at a desired thickness (e.g., 10-20 µm).[16]
-
Mount sections onto coated slides and allow them to dry.[16]
3. Immunostaining
-
Rehydrate slides in PBS for 5 minutes.
-
Permeabilization: Incubate sections in a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10-15 minutes at room temperature.[5]
-
Wash slides with PBS (3 x 5 minutes).
-
Blocking: Incubate sections in a blocking solution (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to reduce non-specific binding.[13][17]
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody against Sulfakinin, diluted in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.[16][17]
-
Washing: Wash slides extensively with a wash buffer (e.g., PBS containing 0.05% Tween-20) (3 x 10 minutes) to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Apply a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488), diluted in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step (Step 3.6) to remove unbound secondary antibody.
4. Counterstaining and Mounting
-
If desired, incubate sections with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash briefly in PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
Seal the edges of the coverslip and store slides at 4°C in the dark until imaging.
References
- 1. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Fixation, fine structure, and immunostaining for neuropeptides: perfusion versus immersion of the neuroendocrine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. researchgate.net [researchgate.net]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 12. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Immunohistochemistry Kit [elabscience.com]
Strategies to improve the yield of synthetic Sulfakinin peptides
Welcome to the technical support center for the synthesis of sulfakinin peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of sulfakinin peptide synthesis and improve final yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sulfated peptides like sulfakinin?
A1: The synthesis of sulfated peptides presents several challenges. The main difficulty is the acid-lability of the tyrosine-O-sulfate ester bond, which can be cleaved during the final deprotection and cleavage steps of solid-phase peptide synthesis (SPPS), particularly when using strong acids like Trifluoroacetic acid (TFA).[1][2] Other common challenges include:
-
Side Reactions: Issues such as racemization, oxidation, deamidation, and the formation of deletion sequences are common in peptide synthesis.[3][4][5] Specifically for sulfated peptides, unintended O-sulfonation of serine and threonine residues can occur during the removal of protecting groups from arginine.[6]
-
Low Coupling Efficiency: Sterically hindered amino acids or peptide aggregation on the solid support can lead to incomplete coupling reactions, resulting in truncated peptide sequences.[7][8]
-
Purification Complexity: The crude synthetic product is often a complex mixture of the target peptide and various impurities, which can be difficult to separate, impacting the final yield and purity.[9][10]
Q2: Which synthesis strategy is recommended for sulfakinin peptides?
A2: The most common and robust method is the Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11] To address the instability of the sulfate group, two main approaches are employed:
-
Direct Incorporation of Sulfated Tyrosine: This involves using a pre-sulfated and protected tyrosine residue, such as Fmoc-Tyr(SO3Na)-OH, directly in the synthesis sequence.[2] This is often the most straightforward approach.
-
Post-Synthetic "On-Resin" Sulfation: In this method, a tyrosine residue with an acid-stable, but selectively removable, protecting group (like Azidomethyl - Azm) is incorporated.[2] After the full peptide is assembled, this specific protecting group is removed, and the exposed tyrosine is sulfated on the resin before cleavage.[2]
Q3: How can I minimize side reactions during synthesis?
A3: Minimizing side reactions requires careful optimization of the synthesis protocol:
-
Use High-Quality Reagents: Ensure the use of fresh, amine-free N,N-Dimethylformamide (DMF) to prevent side reactions.[12]
-
Optimize Coupling: Use efficient coupling reagents (e.g., HATU, HCTU) and additives (e.g., HOBt) to ensure rapid and complete reactions, which reduces the risk of deletion sequences and racemization.[13] For difficult couplings, a "double coupling" strategy can be effective.[8]
-
Use Scavengers: During the final TFA cleavage step, use a cocktail of scavengers to quench reactive cations that can cause modification of sensitive residues like Tryptophan, Methionine, and Cysteine.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low Final Yield After Purification
-
Potential Cause 1: Desulfation during Cleavage. The sulfate group on tyrosine is sensitive to the strong acid (TFA) used for cleavage from the resin.
-
Solution: Minimize the cleavage time with TFA to the shortest duration necessary. Perform the cleavage at a reduced temperature (e.g., 4°C). Consider using a milder cleavage cocktail if compatible with your other protecting groups. An alternative strategy involves protecting the sulfate group with a more stable protecting group, like the dichlorovinyl (DCV) group, which is cleaved under mild hydrogenolysis conditions after TFA cleavage.[11]
-
-
Potential Cause 2: Inefficient Purification. The desired peptide may be lost during HPLC purification due to poor separation from closely eluting impurities.
-
Solution: Optimize the HPLC gradient to better resolve the target peptide. An effective strategy is to introduce an orthogonal purification step, such as ion-exchange chromatography (IEX), before the final reversed-phase HPLC (RP-HPLC).[10] This removes a different spectrum of impurities, reducing the burden on the RP-HPLC step and improving both purity and recovery.[10]
-
Problem 2: Mass Spectrometry Analysis Shows Multiple Impurities
-
Potential Cause 1: Incomplete Coupling (Deletion Sequences). The mass spectrum shows peaks corresponding to the target peptide minus one or more amino acid residues (M-X).
-
Solution: Identify difficult coupling steps (often involving sterically hindered amino acids like Val, Ile, or Arg) and apply a double coupling protocol for those specific residues.[8] Using more powerful coupling reagents like HATU or HCTU can also drive the reaction to completion.[13] Real-time monitoring of Fmoc deprotection can help ensure the N-terminus is fully available for the next coupling step.[8]
-
-
Potential Cause 2: Side Reactions. The mass spectrum shows unexpected mass additions. A common side reaction is the addition of a sulfate group (+80 Da) on Ser or Thr residues.
-
Solution: This specific side reaction often occurs during the TFA-mediated removal of Pmc or Mtr protecting groups from Arginine.[6] The addition of suitable scavengers, such as water and a thiol (e.g., triisopropylsilane and dodecanethiol), to the cleavage cocktail is critical to suppress the sulfonating species.[6]
-
-
Potential Cause 3: Racemization. The product appears pure by mass spectrometry, but the HPLC peak is broad or shows shoulders, and the peptide has low biological activity.
Quantitative Data Summary
The choice of synthesis strategy can significantly impact the final yield. Below is a comparison of reported yields for different sulfated peptide synthesis strategies.
| Strategy | Peptide Sequence/Fragment | Reported Overall Yield | Reference |
| On-Resin Sulfation using Azm Protecting Group | Fully Sulfated Octapeptide | 27% | [2] |
| SPPS with DCV-protected Sulfate Group | sY Peptides | Good Yield | [11] |
| Post-Synthetic Sulfation with H₂SO₄/DCC | CCK-8 | Max 40% | [1] |
Note: Yields are highly sequence-dependent and can vary based on specific laboratory conditions and purification efficiency.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Sulfakinin Peptide
This protocol outlines a general workflow for synthesizing a sulfakinin peptide using direct incorporation of a sulfated tyrosine residue.
-
Resin Selection and Swelling:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (including Fmoc-Tyr(SO₃Na)-OH when required) using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For known difficult couplings, extend the time or perform a second coupling.[8]
-
Wash the resin thoroughly with DMF.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM).
-
Prepare a cleavage cocktail, typically containing >90% TFA mixed with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[12]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.[9]
-
Analyze fractions by analytical HPLC and/or mass spectrometry, pool the pure fractions, and lyophilize to obtain the final product.
-
Visualizations
Workflow for Sulfakinin Peptide Synthesis
Caption: General Workflow for Fmoc-SPPS of Sulfakinin Peptides.
Troubleshooting Decision Tree for Low Purity
Caption: Troubleshooting Guide for Low Peptide Purity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. agilent.com [agilent.com]
- 10. bio-works.com [bio-works.com]
- 11. Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Dealing with antibody cross-reactivity in Sulfakinin research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfakinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to antibody cross-reactivity in sulfakinin research.
Frequently Asked Questions (FAQs)
Q1: What is sulfakinin and why is it studied?
Sulfakinin (SK) is a neuropeptide found in invertebrates that is structurally and functionally homologous to the vertebrate gastrin/cholecystokinin (CCK) family of peptides.[1] It plays a crucial role in regulating a variety of physiological processes, including feeding behavior, satiety, gut motility, and reproductive behaviors.[2][3][4] Its conservation across species makes it an important target for understanding fundamental biological processes and for potential applications in pest management and drug development.
Q2: What is the sulfakinin signaling pathway?
Sulfakinin exerts its effects by binding to G-protein coupled receptors (GPCRs), known as sulfakinin receptors (SKRs).[1][5] In many insects, two receptors, SKR1 and SKR2, have been identified.[6][7] Upon binding of sulfakinin, the receptors activate intracellular signaling cascades. For instance, in some systems, the SK/SKR interaction has been shown to involve the cyclic adenosine monophosphate (cAMP) pathway.[3] This signaling ultimately leads to a cellular response that modulates physiological functions like feeding and mating behavior.[6][8]
Sulfakinin Signaling Pathway
A diagram illustrating the general sulfakinin signaling cascade.
Q3: What is antibody cross-reactivity and why is it a concern in sulfakinin research?
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, sulfakinin) also binds to other, structurally similar molecules. This is a significant concern in sulfakinin research because sulfakinin belongs to a larger family of neuropeptides, and there can be considerable sequence homology between different peptides. This can lead to false-positive results, inaccurate quantification, and misinterpretation of experimental data. It is crucial to validate the specificity of any sulfakinin antibody before use.
Troubleshooting Guide: Antibody Cross-Reactivity
This guide provides a question-and-answer format to troubleshoot common issues related to antibody cross-reactivity in various immunoassays.
Western Blotting
Q: My Western blot shows multiple bands when probing for sulfakinin. What could be the cause and how do I troubleshoot it?
A: Multiple bands on a Western blot can be due to several factors, including protein isoforms, precursor proteins, degradation products, or non-specific antibody binding.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration that gives a strong signal for the target band with minimal background.
-
Blocking Conditions: Ensure adequate blocking of the membrane. You can try increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST) or extending the blocking time.
-
Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies.
-
Use a Different Antibody: If the issue persists, try an antibody raised against a different epitope of the sulfakinin peptide.
-
Peptide Blocking (Competition) Assay: This is a critical control to confirm specificity. Pre-incubate the primary antibody with an excess of the immunizing peptide. A specific antibody will show a diminished or absent band at the correct molecular weight in the presence of the blocking peptide.
-
Positive and Negative Controls: Run lysates from cells or tissues known to express (positive control) and not express (negative control, e.g., from a knockout model) sulfakinin. The specific band should only be present in the positive control.[9][10]
Experimental Workflow: Western Blotting for Sulfakinin
A simplified workflow for performing a Western blot to detect sulfakinin.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Q: I am observing high background staining in my IHC/ICC experiment for sulfakinin. How can I reduce it?
A: High background in IHC/ICC can obscure specific staining and lead to false-positive results.
Troubleshooting Steps:
-
Optimize Primary Antibody Dilution: Use the lowest concentration of the primary antibody that provides a clear signal.
-
Blocking is Crucial: Use a blocking solution containing serum from the same species as the secondary antibody to block non-specific binding sites.
-
Antigen Retrieval: Optimize the antigen retrieval method (heat-induced or enzymatic) as over-digestion can expose non-specific epitopes.
-
Permeabilization: If staining intracellular sulfakinin, ensure appropriate but not excessive permeabilization (e.g., with Triton X-100 or saponin).
-
Negative Controls are Essential:
-
No Primary Antibody Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
Pre-adsorption Control: Incubate the primary antibody with the immunizing peptide before applying it to the tissue section. Specific staining should be abolished.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Q: My ELISA results for sulfakinin are higher than expected, suggesting potential cross-reactivity. How can I validate the specificity of my assay?
A: High readings in an ELISA can indicate that the antibody is binding to other molecules in the sample.
Troubleshooting Steps:
-
Check for Cross-Reactivity with Related Peptides: Test the antibody against other known neuropeptides that share sequence similarity with sulfakinin. A specific antibody should show minimal to no binding to these other peptides.[6][11]
-
Spike and Recovery: Add a known amount of synthetic sulfakinin to a sample matrix and measure the recovery. Poor recovery may indicate matrix effects or non-specific binding.
-
Dilutional Linearity: Serially dilute a sample and measure the sulfakinin concentration. The calculated concentration should be consistent across the dilution series.
-
Use a Different Antibody Pair: In a sandwich ELISA, use a different combination of capture and detection antibodies that recognize different epitopes on the sulfakinin molecule.
Quantitative Data Summary
| Parameter | Western Blot | Immunohistochemistry (IHC) | ELISA |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize) | 1:100 - 1:1000 (optimize) | 1-10 µg/mL (optimize) |
| Blocking Solution | 5% non-fat milk or BSA in TBST | 1-5% normal serum in PBS | 1% BSA in PBST |
| Incubation Time (Primary Ab) | 1-2 hours at RT or overnight at 4°C | 1-2 hours at RT or overnight at 4°C | 1-2 hours at 37°C |
| Blocking Peptide Concentration | 5-10 fold excess (by weight) to antibody | 10-100 µg/mL with 1-5 µg/mL antibody | Varies, determined by titration |
Note: These are starting recommendations. Optimal conditions must be determined empirically for each antibody and experimental setup.
Detailed Experimental Protocols
Protocol 1: Peptide Blocking for Western Blotting
Objective: To confirm the specificity of a sulfakinin antibody by competing for antibody binding with the immunizing peptide.
Materials:
-
Primary antibody against sulfakinin
-
Immunizing peptide for the sulfakinin antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Two identical membrane strips with transferred protein lysate
Procedure:
-
Prepare two tubes, labeled "Blocked" and "Control".
-
Determine the optimal amount of primary antibody needed for your experiment. Add this amount to both tubes.
-
To the "Blocked" tube, add a 5 to 10-fold excess (by weight) of the blocking peptide. For example, if using 1 µg of antibody, add 5-10 µg of peptide.[12]
-
Add an equivalent volume of buffer (without peptide) to the "Control" tube.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Proceed with the standard Western blot protocol, using the "Blocked" antibody solution on one membrane strip and the "Control" antibody solution on the other.
-
Compare the results. A specific band will be absent or significantly reduced on the "Blocked" membrane.
Protocol 2: ELISA for Sulfakinin Specificity Testing
Objective: To assess the cross-reactivity of a sulfakinin antibody with other related peptides.
Materials:
-
Sulfakinin primary antibody
-
Synthetic sulfakinin peptide (positive control)
-
Other synthetic neuropeptides (potential cross-reactants)
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Wash buffer (PBST)
-
Enzyme-conjugated secondary antibody
-
Substrate solution
Procedure:
-
Coat separate wells of an ELISA plate with 1 µM of synthetic sulfakinin and each of the other neuropeptides overnight at 4°C.[13]
-
Wash the wells with wash buffer.
-
Block the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells.
-
Add the sulfakinin primary antibody at its optimal dilution to all wells and incubate for 1-2 hours at 37°C.
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add the substrate solution and measure the absorbance.
-
Compare the signal generated from the sulfakinin-coated wells to the signals from the wells coated with other peptides. A highly specific antibody will show a strong signal for sulfakinin and negligible signals for the other peptides.[6][11]
Logical Workflow for Troubleshooting Antibody Specificity
A logical workflow for troubleshooting and validating sulfakinin antibody specificity.
By following these guidelines and protocols, researchers can more confidently assess the specificity of their sulfakinin antibodies, leading to more reliable and reproducible data.
References
- 1. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcepta.com [abcepta.com]
- 5. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry Procedure [sigmaaldrich.com]
- 8. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of dopamine receptor DRD1 and DRD2 antibodies using receptor deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Sulfated vs. Non-Sulfated Sulfakinin: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of sulfated and non-sulfated sulfakinin is critical for experimental design and therapeutic development. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the functional consequences of tyrosine sulfation on this important neuropeptide family.
Sulfakinins (SKs) are a group of neuropeptides found in invertebrates that are structurally and functionally homologous to the vertebrate cholecystokinin (CCK) and gastrin peptides.[1] A key post-translational modification of many sulfakinins is the sulfation of a specific tyrosine residue. This modification is often critical for the peptide's full biological activity.[1] However, non-sulfated forms also exist and can exhibit distinct biological functions.[2][3] This guide will delve into the comparative bioactivity of these two forms, focusing on receptor binding, signaling pathways, and physiological effects.
Comparative Bioactivity: Sulfated vs. Non-Sulfated Sulfakinin
The sulfation of the tyrosine residue in sulfakinin peptides is a crucial determinant of their biological potency and receptor specificity. While sulfated sulfakinins are generally considered the more active form, non-sulfated counterparts can also elicit biological responses, albeit often with lower efficacy or through different mechanisms.
| Parameter | Sulfated Sulfakinin (sSK) | Non-Sulfated Sulfakinin (nsSK) | Key Findings |
| Receptor Activation | High-affinity activation of sulfakinin receptors (e.g., CCKLR-17D3 and CCKLR-17D1 in Drosophila).[1][4] | Generally cannot activate receptors at physiological concentrations.[1][4] In some cases, may activate receptors at much higher concentrations.[5] | Sulfation of the tyrosine residue is critical for high-affinity receptor binding and activation.[6] |
| Signaling Pathways | Activates G-protein coupled receptors (GPCRs), leading to downstream signaling cascades involving Gq/G11 and Gi/Go pathways, resulting in changes in intracellular Ca2+ and cAMP levels.[1][4][7] | The signaling pathways activated by non-sulfated forms are less characterized but are presumed to be similar if they act on the same receptors, albeit with lower potency. | The primary signaling mechanism for sulfakinins involves GPCR activation, leading to modulation of second messenger systems. |
| Physiological Effects | Potent regulator of feeding (satiety signal), mating behavior, aggression, and gut motility.[1][8][9] Influences heart rate in various developmental stages.[2][10][11] | Can exhibit biological activity in certain assays, such as influencing larval locomotion and heart rate, but often with different efficacy and developmental stage specificity compared to sulfated forms.[2][3][10][11] | The physiological roles of sulfakinins are diverse, and the sulfation state can determine the specific biological outcome. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sulfated and non-sulfated sulfakinin bioactivity.
Receptor Activation Assay (Calcium Mobilization)
This assay is used to determine the ability of sulfated and non-sulfated sulfakinins to activate their cognate G-protein coupled receptors, which often signal through an increase in intracellular calcium.
-
Cell Culture and Transfection: HEK293 or BmN cells are cultured in appropriate media. The cells are then transfected with a plasmid encoding the sulfakinin receptor (e.g., BNGR-A9) and a calcium-sensitive reporter (e.g., Fura-2 AM).[7]
-
Peptide Preparation: Sulfated and non-sulfated sulfakinin peptides are synthesized and purified. Stock solutions are prepared and diluted to various concentrations.
-
Calcium Imaging: Transfected cells are loaded with the Fura-2 AM calcium indicator. The baseline fluorescence is recorded.
-
Stimulation: Cells are stimulated with different concentrations of either sulfated or non-sulfated sulfakinin.
-
Data Acquisition and Analysis: Changes in intracellular calcium are measured by monitoring the fluorescence ratio of Fura-2 AM. The response is typically plotted as a dose-response curve to determine the EC50 (half-maximal effective concentration) for each peptide.[7]
In Vivo Feeding Behavior Assay
This assay assesses the role of sulfated and non-sulfated sulfakinins in regulating food intake.
-
Animal Model: An appropriate insect model, such as the fruit fly (Drosophila melanogaster) or the silkworm (Bombyx mori), is used.[7][8]
-
Peptide Injection: A defined dose of sulfated or non-sulfated sulfakinin is injected into the hemolymph of the insects. A control group is injected with a vehicle solution (e.g., saline).
-
Food Intake Measurement: The amount of food consumed by the insects over a specific period is measured. This can be done by providing colored food and measuring the amount of dye ingested or by using a capillary feeding (CAFE) assay.
-
Data Analysis: The food intake of the peptide-injected group is compared to the control group. A significant reduction in food intake in the peptide-injected group suggests a role in promoting satiety.[7]
Heart Rate Assay
This assay is used to investigate the effects of sulfated and non-sulfated sulfakinins on cardiovascular function.
-
Preparation: A semi-intact heart preparation is dissected from the insect model (e.g., Drosophila larva, pupa, or adult).[2][11]
-
Perfusion: The preparation is continuously perfused with a saline solution.
-
Peptide Application: Sulfated or non-sulfated sulfakinin is added to the perfusing saline at a known concentration.
-
Heart Rate Recording: The heart contractions are observed and recorded using a microscope and a camera. The heart rate (beats per minute) is calculated before and after the application of the peptide.
-
Data Analysis: The change in heart rate following peptide application is compared to the baseline rate to determine the cardio-excitatory or -inhibitory effects of the peptide.[2][11]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in comparing the bioactivity of sulfated and non-sulfated sulfakinin.
Caption: Sulfakinin signaling pathway.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 9. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 10. Plasticity in the effects of sulfated and nonsulfated sulfakinin on heart contractions [imrpress.com]
- 11. Plasticity in the effects of sulfated and nonsulfated sulfakinin on heart contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional comparison of Sulfakinin and FMRFamide neuropeptides
A Comparative Guide to Sulfakinin and FMRFamide Neuropeptides
Introduction
Neuropeptides are a diverse class of signaling molecules that mediate a vast array of physiological processes and behaviors in all animals. Among the most studied families in invertebrates are the Sulfakinins (SKs) and the FMRFamide-related peptides (FaRPs). SKs are structurally and functionally homologous to the vertebrate cholecystokinin (CCK)/gastrin peptide family, primarily known for their role as satiety factors.[1][2] The FaRPs are a large and structurally diverse family of peptides defined by their common C-terminal Arginyl-Phenylalaninamide motif, involved in a broad spectrum of physiological functions, including the regulation of muscle activity and feeding behavior.[3][4] This guide provides a detailed functional comparison of these two influential neuropeptide families, presenting key experimental data and methodologies for researchers, scientists, and professionals in drug development.
Structural and Molecular Comparison
Sulfakinins and FMRFamides are distinct in their primary structures, which dictates their receptor specificity and function.
-
Sulfakinin (SK): The defining characteristic of SKs is a C-terminal heptapeptide sequence, typically XY(SO₃H)GHMRFamide.[5] A crucial feature for high-potency biological activity is the sulfation of the tyrosine (Y) residue.[5][6] Non-sulfated versions exist but are often thousands of times less potent in activating their receptors.[6][7]
-
FMRFamide-Related Peptides (FaRPs): This is a very large superfamily of peptides unified by the C-terminal motif -RFamide.[1] They are encoded by multiple genes, giving rise to a wide diversity of peptides that can be further categorized into subfamilies based on more extended consensus sequences.[3][4]
| Feature | Sulfakinin (SK) | FMRFamide-Related Peptides (FaRPs) |
| Defining Motif | C-terminal Y(SO₃H)GHMRFamide | C-terminal -RFamide |
| Key Modification | Tyrosine sulfation is critical for high activity[6][7] | Amidation of the C-terminus is essential |
| Precursor | Typically encoded by a single gene giving rise to one or two SK peptides[2][8] | Often encoded by multiple genes, with precursors yielding many different peptide products[1][3] |
| Example Peptide | FDDY(SO₃H)GHMRFamide (Drosulfakinin I)[4] | FMRFamide, TPAEDFMRFamide[1][9] |
Receptors and Signaling Pathways
Both neuropeptide families primarily exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. However, the specific pathways and downstream effects can differ.
Sulfakinin Signaling: SKs bind to specific SK receptors (SKRs), which are homologs of vertebrate CCK receptors.[1][8] Upon binding, the receptor typically activates a Gq-type G-protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium is a key event that mediates many of SK's physiological effects, such as muscle contraction and changes in neuronal excitability.[6]
FMRFamide Signaling: The signaling mechanisms for FaRPs are more diverse due to the large number of peptides and their corresponding receptors. While many FaRPs also signal through GPCRs that can couple to various G-proteins (Gq, Gi, Gs) to modulate levels of intracellular Ca²⁺ or cyclic AMP (cAMP), some FaRPs can directly gate ion channels.[9][10][11] For instance, in some molluscan neurons, FMRFamide can activate a peptide-gated sodium channel (FaNaC), leading to rapid depolarization.[9] This diversity in signaling allows FaRPs to have both slow, modulatory effects (via GPCRs) and fast, direct excitatory or inhibitory effects (via ion channels).
Functional Comparison
While there is some overlap, SK and FaRPs often play distinct and sometimes opposing roles in regulating invertebrate physiology.
| Physiological Process | Sulfakinin (SK) | FMRFamide-Related Peptides (FaRPs) |
| Feeding Behavior | Primarily acts as a satiety signal , inhibiting food intake and reducing feeding motivation.[1][12] In some cases, it enhances sensitivity to food odors during starvation to promote foraging.[7][10][12] | Role is highly variable and context-dependent. Can be involved in both the stimulation and inhibition of feeding-related muscles and behaviors.[3][4] |
| Gut Motility | Generally stimulates contractions of visceral muscles, such as the hindgut and oviduct, aiding in digestion and nutrient processing.[1] | Potent myomodulators of the gut. Effects can be either excitatory or inhibitory depending on the specific peptide, tissue, and species. |
| Reproduction | Generally inhibits male and female sexual behavior, often as part of a behavioral switch from mating to foraging in starved individuals.[7][12] | Involved in regulating reproductive muscle contractility. For example, they can stimulate oviduct contractions in some insects. |
| Cardiac Function | Can increase the frequency of heart contractions in Drosophila at different developmental stages.[4] | The founding member, FMRFamide, is a potent cardioexcitatory factor in mollusks.[1] In insects, effects can be species-specific, being either stimulatory or slightly inhibitory. |
| Sensory Modulation | Modulates olfactory sensitivity, suppressing responses to pheromones while enhancing responses to food odors in starved insects.[7][10][12] | Known to modulate the activity of sensory neurons, but roles are less universally defined than for SK. |
| Aggression | Can increase aggression in males, potentially by integrating internal states with external stimuli.[1] | Less commonly associated with aggression, though their broad neuromodulatory roles suggest potential involvement. |
Quantitative Data
Direct comparison of quantitative data like EC₅₀ (half-maximal effective concentration) values is challenging as they are highly dependent on the specific peptide, species, receptor isoform, and assay conditions. However, available data highlight key aspects of their activity.
| Peptide Family | Assay Type | Preparation | Peptide | EC₅₀ / Effective Concentration | Reference |
| Sulfakinin | Ca²⁺ Mobilization | HEK293 cells expressing BmBNGR-A9 receptor | Sulfated BmsSK | 29 nM | [6] |
| Sulfakinin | Ca²⁺ Mobilization | BmN cells expressing BmBNGR-A9 receptor | Sulfated BmsSK | 51.4 nM | [6] |
| Sulfakinin | Receptor Activation | CHO-K1 cells expressing ArSK/CCKR | ArSK/CCK1 (sulfated) | 0.25 nM | [7][8] |
| Sulfakinin | Receptor Activation | CHO-K1 cells expressing ArSK/CCKR | ArSK/CCK2 (sulfated) | 0.12 nM | [7][8] |
| Sulfakinin | Receptor Activation | CHO-K1 cells expressing ArSK/CCKR | ArSK/CCK2 (non-sulfated) | 48,000 nM (48 µM) | [7][8] |
| FMRFamide | Muscle Contraction | T. molitor hindgut | NSNFLRFa | Significant stimulation at 10⁻⁵ M | |
| FMRFamide | Muscle Contraction | Mytilus ABRM | FMRFamide | Relaxation at 10⁻⁸ - 10⁻⁷ M | [10] |
| FMRFamide | Muscle Contraction | Mytilus ABRM | FMRFamide | Contraction at >10⁻⁷ M | [10] |
This table illustrates the high potency of sulfated SKs in receptor activation assays, often in the low nanomolar range. It also shows the critical role of sulfation, with the non-sulfated peptide being orders of magnitude less potent. FMRFamide effects are shown to be dose-dependent, with different concentrations producing opposite effects (relaxation vs. contraction) in the same muscle tissue.
Experimental Protocols
The functional characterization of neuropeptides relies on a variety of specialized bioassays.
Protocol 1: In Vitro Visceral Muscle Contraction Assay
This assay is used to determine the myotropic (muscle-affecting) properties of a neuropeptide on isolated visceral organs like the gut, heart, or reproductive ducts.
Methodology:
-
Dissection: An insect is anesthetized and dissected in a physiological saline solution to carefully isolate the target organ (e.g., hindgut, oviduct).
-
Organ Mounting: The isolated organ is mounted in a perfusion chamber with a constant flow of fresh saline (e.g., 140 µL/min) to keep it viable.
-
Recording Setup: The chamber is placed under a microscope connected to a video camera. Contractions are recorded and analyzed using video microscopy techniques or, for heart preparations, a microdensitometer.
-
Stabilization: The preparation is allowed to stabilize for a period (e.g., 15 minutes) to establish a baseline contraction frequency and amplitude.
-
Peptide Application: Synthetic peptides are dissolved in saline and applied to the chamber via an injection port at logarithmically increasing concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). The organ's response is recorded for a set period (e.g., 2 minutes) after each application.
-
Data Analysis: Changes in contraction frequency and/or amplitude are measured and compared to the baseline. Dose-response curves are generated to determine the EC₅₀ value. A known myoactive peptide like proctolin may be used as a positive control.
Protocol 2: Calcium Mobilization Assay
This cell-based assay is used to functionally characterize neuropeptide receptors. It measures the increase in intracellular calcium that occurs when a receptor, typically a Gq-coupled GPCR, is activated by its ligand.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO-K1) is cultured.[6][7] The cells are then transiently transfected with a plasmid encoding the specific neuropeptide receptor of interest. For SK receptors, which couple to Ca²⁺ signaling, cells may also be co-transfected with a promiscuous G-protein (like Gα16) and a calcium-sensitive luminescent or fluorescent reporter (like apoaequorin or a genetically encoded calcium indicator).[7]
-
Dye Loading: Prior to the assay, transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Peptide Application: The cells are placed in a fluorometric imaging plate reader or on a microscope stage. The synthetic neuropeptide ligand is added at various concentrations.
-
Signal Detection: Upon ligand binding and receptor activation, the resulting increase in intracellular Ca²⁺ causes a change in the fluorescence or luminescence of the reporter. This change is detected in real-time.
-
Data Analysis: The magnitude of the fluorescence/luminescence change is plotted against the peptide concentration to generate a dose-response curve, from which the EC₅₀ can be calculated.
Conclusion
Sulfakinin and FMRFamide-related peptides represent two major, yet functionally distinct, neuropeptide families in invertebrates.
-
Sulfakinin is a highly conserved signaling system, functionally analogous to vertebrate CCK/gastrin. Its primary role is as a satiety factor, integrating the animal's nutritional state with feeding and reproductive behaviors. Its high potency is critically dependent on tyrosine sulfation.
-
FMRFamide-related peptides are an exceptionally diverse and widespread family with a vast repertoire of functions. They act as versatile neuromodulators, controlling everything from heart rate and gut motility to complex behaviors. Their functional diversity is matched by a diversity in their signaling mechanisms, which include multiple GPCR pathways and, in some cases, direct ion channel gating.
For researchers and drug developers, understanding the distinct structures, signaling pathways, and physiological roles of these neuropeptides is crucial for dissecting the neural circuits that control behavior and for identifying potential targets for novel pest control agents or therapeutic compounds.
References
- 1. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasticity in the effects of sulfated and nonsulfated sulfakinin on heart contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of FMRFamide in Mytilus catch muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles [frontiersin.org]
- 12. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sulfakinin Receptor Knockout: A Comparative Guide to Behavioral Assays
For researchers, scientists, and drug development professionals, validating the knockout of a G-protein coupled receptor (GPCR) like the Sulfakinin (SK) receptor is a critical step in understanding its physiological role and assessing its potential as a therapeutic target. This guide provides a comprehensive comparison of behavioral assays used to validate SK receptor knockout, supported by experimental data and detailed protocols. We also explore alternative validation methods, offering a holistic view for robust experimental design.
Sulfakinin is a neuropeptide analogous to mammalian cholecystokinin (CCK) and is known to play a crucial role in regulating feeding, mating, and other behaviors in insects.[1][2] Knockout of its receptor provides a powerful tool to elucidate its precise functions. Behavioral assays are paramount in this validation process, as they offer a direct readout of the physiological consequences of the genetic modification.
Performance Comparison: Behavioral Phenotypes of SK Receptor Knockout
Genetic knockout of the Sulfakinin receptor (SKR) or its ligand (SK) consistently results in distinct and measurable behavioral changes across different insect species. The most prominent phenotypes observed are alterations in feeding and mating behaviors.
| Behavioral Assay | Wild-Type Phenotype | SKR Knockout Phenotype | Alternative Method Phenotype (RNAi) |
| Feeding/Foraging | SK signaling promotes satiety, leading to reduced food intake. | Increased food consumption.[1][3][4][5] | Increased food intake.[6] |
| Mating/Reproduction | SK signaling suppresses sexual behavior in starved individuals to prioritize foraging.[1][3][4] | Increased mating success, even in a starved state.[1][3][4] | Not explicitly detailed in the provided results. |
| Olfactory Response | Starved individuals show increased sensitivity to food odors and decreased response to pheromones. | Shifted to "mating mode" with decreased response to food odors and increased response to pheromones, even when starved.[1][3][4][7] | Not explicitly detailed in the provided results. |
| Locomotion | No significant difference in baseline locomotor activity. | No significant difference in baseline locomotor activity compared to wild-type.[3] | Not explicitly detailed in the provided results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of SK receptor knockout.
CRISPR/Cas9-mediated Knockout of SK Receptor
The generation of SK receptor knockout insects is typically achieved using the CRISPR/Cas9 system.
-
Guide RNA (gRNA) Design and Synthesis : Design gRNAs targeting a conserved and functionally important exon of the SK receptor gene. Synthesize the gRNAs in vitro.
-
Cas9 Protein/mRNA Preparation : Prepare Cas9 protein or mRNA for injection.
-
Microinjection : Co-inject the gRNAs and Cas9 into pre-blastoderm embryos of the target insect species (e.g., Drosophila melanogaster, Bactrocera dorsalis).
-
Generation of Founder Lines : Rear the injected embryos to adulthood (G0 generation) and cross them with wild-type individuals.
-
Screening for Mutations : Screen the G1 progeny for the presence of mutations in the target gene using PCR and Sanger sequencing.
-
Establishment of Homozygous Lines : Intercross heterozygous mutants to establish stable homozygous knockout lines.
-
Verification of Knockout : Confirm the absence of the target protein using techniques like Western blotting, if antibodies are available, or quantify the reduction in mRNA levels via qRT-PCR.
Behavioral Assays
1. Feeding Assay (Capillary Feeder - CAFE Assay)
-
Objective : To quantify food consumption.
-
Apparatus : A chamber containing a calibrated glass capillary tube filled with a liquid food source (e.g., 5% sucrose solution).
-
Procedure :
-
Individually house flies (both wild-type and knockout) in the chambers.
-
Measure the initial volume of the liquid food in the capillary.
-
After a set period (e.g., 24 hours), measure the final volume.
-
The difference in volume, corrected for evaporation (using a cell-free capillary as a control), represents the amount of food consumed.
-
-
Data Analysis : Compare the mean food intake between wild-type and knockout groups using appropriate statistical tests (e.g., t-test or ANOVA).
2. Mating Competition Assay
-
Objective : To assess the mating success of knockout males.
-
Procedure :
-
Place a single virgin wild-type female in a chamber with one wild-type male and one knockout male.
-
Observe the courtship and mating behaviors for a defined period.
-
Record which male successfully mates with the female.
-
Repeat with a sufficient number of replicates.
-
-
Data Analysis : Use a chi-square test to determine if there is a significant difference in mating success between the two male genotypes.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Sulfakinin Receptor Signaling Pathway.
Experimental Workflow for SKR Knockout Validation.
Alternatives to Knockout for Receptor Validation
While CRISPR-mediated knockout is a powerful tool, other methods can also be employed to validate the function of the Sulfakinin receptor.
RNA interference (RNAi)
-
Advantages :
-
Can be applied at different life stages.
-
Disadvantages :
Pharmacological Blockade
The use of specific receptor antagonists can provide insights into receptor function. For instance, proglumide, a CCK receptor antagonist, has been shown to reverse the inhibitory effects of SK on feeding in some insects.[11]
-
Advantages :
-
Allows for acute and reversible inhibition of receptor function.
-
Can provide information on the temporal aspects of receptor signaling.
-
-
Disadvantages :
-
Lack of highly specific antagonists for many insect receptors.
-
Potential for off-target effects of the pharmacological agent.
-
Issues with delivery and bioavailability of the antagonist in vivo.
-
References
- 1. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 9. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
- 10. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 11. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species Comparison of the Sulfakinin Signaling Pathway: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Sulfakinin (SK) signaling pathway across various insect species, supported by experimental data. The document details the components of the SK pathway, their physiological roles, and the experimental methodologies used for their characterization.
The Sulfakinin (SK) signaling system, an invertebrate analog of the vertebrate cholecystokinin (CCK)/gastrin pathway, plays a crucial role in regulating a variety of physiological processes in insects, including feeding behavior, gut motility, and the trade-off between foraging and mating. Understanding the species-specific nuances and conserved elements of this pathway is vital for the development of targeted pest management strategies and for broader comparative neuroendocrinology.
Key Components of the Sulfakinin Signaling Pathway
The core components of the SK signaling pathway consist of the Sulfakinin neuropeptides and their cognate G protein-coupled receptors (GPCRs), the Sulfakinin receptors (SKRs).
Sulfakinin Peptides: SK peptides are characterized by a conserved C-terminal motif, typically FDDY(SO3H)GHMRF-NH2, with a sulfated tyrosine residue that is often crucial for receptor activation. Most insect species possess a single sk gene that encodes a prepropeptide, which is post-translationally processed to yield one or more mature SK peptides, commonly referred to as SK-I, SK-II, etc.
Sulfakinin Receptors: Insects typically have one or two subtypes of SK receptors, designated as SKR1 and SKR2 (also known as DSK-R1/CCKLR-17D3 and DSK-R2/CCKLR-17D1 in Drosophila). These receptors are members of the GPCR superfamily and, upon ligand binding, primarily couple to Gq proteins, initiating a downstream signaling cascade that leads to an increase in intracellular calcium levels.
Comparative Analysis of Sulfakinin Signaling Components
The following table summarizes the known SK peptides and their receptors across several key insect species.
| Species | Gene/Peptide(s) | Receptor(s) | Peptide Sequence(s) |
| Drosophila melanogaster | Drosulfakinin (Dsk) | DSK-R1 (CCKLR-17D3), DSK-R2 (CCKLR-17D1) | DSK-I: FDDYGHMRF-NH2 DSK-II: GGDDQFDDYGHMRF-NH2 |
| Aedes aegypti | Sulfakinin (SK) | SKR | SK-1: pQIDDY(SO3H)GHMRF-NH2 SK-2: pQVEEDAY(SO3H)GHMRF-NH2 |
| Bombyx mori | Sulfakinin (SK) | BNGR-A9 (SKR) | GDDTFDDY(SO3H)GHLRF-NH2 |
| Tribolium castaneum | Sulfakinin (SK) | TcSKR1, TcSKR2 | Trica-SK: pQDDY(SO3H)GHMRF-NH2 |
Functional Comparison of the Sulfakinin Signaling Pathway
The SK signaling pathway exhibits both conserved and species-specific functions across different insect orders. A primary and well-documented role is the regulation of feeding and satiety.
Quantitative Comparison of Receptor Activation
The potency of SK peptides in activating their receptors can be quantified by determining the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Species | Receptor | Ligand | EC50 Value (nM) | Experimental System |
| Aedes aegypti | SKR | SK2 | 1.18 | CHO-K1 cells |
| Bombyx mori | BNGR-A9 (SKR) | Sulfated SK | 29 - 73.3 | HEK293 & BmN cells |
| Tribolium castaneum | TcSKR1 | Sulfated Trica-SK | Not explicitly stated, but in pM range | CHO-WTA11 cells |
| Tribolium castaneum | TcSKR2 | Sulfated Trica-SK | Not explicitly stated, but in pM range | CHO-WTA11 cells |
| Asterias rubens (Echinoderm) | ArSK/CCKR | ArSK/CCK1 | 0.25 | CHO-K1 cells |
| Asterias rubens (Echinoderm) | ArSK/CCKR | ArSK/CCK2 | 0.12 | CHO-K1 cells |
Impact on Feeding Behavior
Injection or genetic manipulation of the SK signaling pathway has been shown to significantly alter feeding behavior in various insects.
| Species | Experimental Approach | Observed Effect on Feeding |
| Drosophila melanogaster | Knockout of sk or skr1 | Increased food consumption. |
| Aedes aegypti | Knockdown of SK or SKR | Increased blood meal intake. |
| Injection of SK peptides | Decreased blood meal intake. | |
| Bombyx mori | Injection of synthetic sulfakinin | Decreased food consumption. |
| Tribolium castaneum | RNAi knockdown of sk or skr | Increased food consumption. |
| Schistocerca gregaria | Injection of Lom-sulfakinin | Dose-dependent reduction in food intake. |
Signaling Pathway Diagrams
The following diagrams illustrate the conserved nature of the SK signaling pathway across different insect species and its homology to the mammalian CCK pathway.
A Guide to Orthogonal Validation of Sulfakinin RNAi via Rescue Experiment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of relying solely on RNA interference (RNAi) data versus validating those findings with a rescue experiment, using the neuropeptide Sulfakinin (SK) as a case study. Orthogonal validation is critical for confirming that an observed phenotype is a direct result of silencing the target gene, rather than an unintended "off-target" effect. A rescue experiment stands as the gold standard for this validation.[1][2][3]
The Role of Sulfakinin and the Rationale for Validation
Sulfakinin (SK) is a neuropeptide in invertebrates, analogous to cholecystokinin (CCK) in mammals, that plays a crucial role in regulating a variety of physiological and behavioral processes.[4][5][6] These include satiety, food intake, gut function, and the modulation of behaviors like mating and foraging.[4][5][7][8] Given its multifaceted roles, accurately determining the function of the SK gene is paramount.
Logical and Experimental Workflow
References
- 1. RNA interference rescue by bacterial artificial chromosome transgenesis in mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use and Abuse of RNAi to Study Mammalian Gene Function: Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 8. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 11. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Decoding Gene Silence: A Comparative Analysis of dsRNA Efficacy for Sulfakinin Knockdown
For researchers, scientists, and professionals in drug development, the precise and efficient knockdown of target genes is paramount. This guide provides an objective comparison of the efficacy of different double-stranded RNA (dsRNA) sequences used for silencing the Sulfakinin (SK) gene, a key neuropeptide involved in regulating feeding behavior and other physiological processes in insects. The experimental data presented here, sourced from peer-reviewed studies, offers a quantitative basis for selecting or designing effective dsRNA constructs for your research.
Comparative Efficacy of dsRNA Sequences for Sulfakinin Knockdown
The following table summarizes quantitative data from studies that have successfully knocked down the Sulfakinin (SK) and Sulfakinin Receptor (SKR) genes in different insect species. The efficacy of gene knockdown is presented as the percentage reduction in target gene expression, as determined by quantitative real-time PCR (qRT-PCR).
| Target Gene | Organism | dsRNA Length (approx. bp) | Delivery Method | Knockdown Efficacy (%) | Citation |
| Sulfakinin (SK) | Dendroctonus armandi (Chinese white pine beetle) | 354 | Injection | 64.3% - 77.3% | [1] |
| Sulfakinin Receptor (SKR) | Dendroctonus armandi (Chinese white pine beetle) | 415 | Injection | 40.7% - 85.3% | [1] |
| Sulfakinin (sk) | Tribolium castaneum (Red flour beetle) | Not specified | Injection | 80% - 90% | [2] |
| Sulfakinin Receptor (skr) | Tribolium castaneum (Red flour beetle) | Not specified | Injection | 30% - 50% | [2] |
Experimental Protocols
The methodologies outlined below are based on established protocols for dsRNA synthesis and delivery in insects, providing a foundation for replicating or adapting these experiments.
dsRNA Synthesis (In Vitro Transcription)
This protocol describes the synthesis of dsRNA using a T7 RNA polymerase-based in vitro transcription system.
a. Template Generation:
-
Gene-specific primers with T7 promoter sequences appended to the 5' end are used to amplify a target region of the Sulfakinin gene from cDNA.
-
For Dendroctonus armandi, primers targeting the 354 bp coding region of the SK gene and the 415 bp region of the SKR gene were used.[1]
-
The PCR product is purified using a standard PCR purification kit.
b. In Vitro Transcription:
-
The purified PCR product serves as a template for in vitro transcription using a commercially available T7 RNA polymerase kit.
-
The reaction is incubated at 37°C for 2-4 hours.
-
Following transcription, the template DNA is degraded by adding DNase I and incubating for 15 minutes at 37°C.
c. dsRNA Purification:
-
The synthesized single-stranded RNA molecules are annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form dsRNA.
-
The resulting dsRNA is purified using an RNA purification kit or by phenol-chloroform extraction and ethanol precipitation.
-
The concentration and purity of the dsRNA are determined using a spectrophotometer, and its integrity is verified by agarose gel electrophoresis.
dsRNA Delivery by Microinjection
Microinjection is a common and effective method for delivering dsRNA into the hemocoel of insects.
a. Preparation of Insects:
-
Larvae or adult insects are anesthetized, typically by chilling on ice for 5-10 minutes.
b. Needle Preparation:
-
Borosilicate glass capillaries are pulled to a fine point using a micropipette puller.
-
The tip of the needle is broken to create a sharp, beveled opening.
c. Injection Procedure:
-
The dsRNA solution is loaded into the microinjection needle.
-
The anesthetized insect is positioned under a dissecting microscope.
-
The needle is inserted into a soft-bodied region, such as the intersegmental membrane of the abdomen, and a specific volume of the dsRNA solution is injected into the hemocoel.
-
A control group is injected with a non-specific dsRNA (e.g., targeting Green Fluorescent Protein - GFP) to account for any non-specific effects of the injection or dsRNA itself.
Quantification of Gene Knockdown (qRT-PCR)
Quantitative real-time PCR is used to measure the relative expression levels of the target gene in dsRNA-treated insects compared to a control group.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from whole insects or specific tissues at various time points after dsRNA injection using a suitable RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR Analysis:
-
The qRT-PCR reaction is performed using gene-specific primers for the Sulfakinin gene and one or more stably expressed reference genes (e.g., actin, GAPDH, ribosomal proteins) for normalization.[3][4][5]
-
The relative expression of the target gene is calculated using the ΔΔCt method.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of sulfakinin and sulfakinin receptor and their roles in food intake in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Reference Genes for Gene Expression Analysis Using Quantitative PCR in Spodoptera litura (Lepidoptera: Noctuidae) | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. hrpub.org [hrpub.org]
Validating Antibody Specificity: A Guide to Peptide Blocking Experiments
The Principle of Peptide Blocking
Peptide blocking experiments are designed to confirm that an antibody recognizes a specific epitope on the target protein.[5] The core principle involves pre-incubating the primary antibody with an excess of a synthetic peptide that corresponds to the epitope sequence the antibody is supposed to recognize.[1][2] If the antibody is specific, it will bind to the blocking peptide, effectively neutralizing it and preventing it from binding to the target protein in the sample.[1][2] When the results of the experiment with the "blocked" antibody are compared to a control experiment using the antibody alone, a significant reduction or complete elimination of the signal in the blocked sample indicates that the antibody is specific for the target epitope.[2][4]
This technique is particularly valuable for polyclonal antibodies, which can recognize multiple epitopes and may have a higher propensity for non-specific binding. It is a crucial control in a variety of applications, including Western blotting, immunohistochemistry (IHC), immunocytochemistry (ICC), and immunofluorescence (IF).[5]
Comparison of Antibody Validation Methods
While peptide blocking is a powerful tool, it is often recommended to be used in conjunction with other validation strategies for a comprehensive assessment of antibody specificity.[6]
| Validation Method | Principle | Advantages | Limitations |
| Peptide Blocking | Pre-incubation of the antibody with the immunizing peptide to competitively inhibit binding to the target protein. | Relatively simple and cost-effective. Directly assesses epitope specificity. | Does not rule out non-specific binding to other proteins that share a similar epitope. The quality of the peptide is crucial. |
| Genetic Strategies (e.g., Knockout/Knockdown) | Testing the antibody on cells or tissues where the target gene has been knocked out or its expression reduced. | Considered the "gold standard" for specificity validation. Provides strong evidence of target specificity. | Can be time-consuming and technically challenging to generate knockout/knockdown models.[7] Not always feasible for all targets or systems. |
| Orthogonal Strategies | Comparing the results obtained with the antibody to a non-antibody-based method (e.g., mass spectrometry). | Provides independent confirmation of target expression and localization. | Requires access to alternative technologies and expertise. May not be suitable for all applications. |
| Independent Antibody Strategies | Using two or more different antibodies that recognize distinct epitopes on the same target protein. | Increased confidence in results if both antibodies produce similar staining patterns. | Requires the availability of multiple high-quality antibodies to the same target. |
| Expression of Tagged Proteins | Testing the antibody on cells expressing the target protein with an epitope tag. | Confirms that the antibody recognizes the intended target protein. | Overexpression of tagged proteins may not reflect endogenous expression levels or localization. |
Experimental Workflow for Peptide Blocking
The following diagram illustrates the general workflow of a peptide blocking experiment.
Caption: Workflow of a peptide blocking experiment.
Detailed Experimental Protocol: Peptide Blocking for Western Blot
This protocol provides a general guideline for performing a peptide blocking experiment in a Western blot application. Optimization may be required for specific antibodies and experimental conditions.
Materials:
-
Primary antibody
-
Blocking peptide (immunizing peptide)
-
Two identical samples loaded on an SDS-PAGE gel and transferred to a membrane (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Secondary antibody conjugated to HRP or another detection enzyme
-
Chemiluminescent substrate
-
Two microcentrifuge tubes
Procedure:
-
Determine Optimal Antibody Concentration: First, establish the optimal working concentration of your primary antibody that provides a clear and specific signal in your Western blot protocol.[1][2]
-
Prepare Antibody Solutions:
-
Label two microcentrifuge tubes: "Control" and "Blocked".
-
Prepare a sufficient volume of the primary antibody diluted in blocking buffer to run both the control and blocked experiments. For example, if the optimal concentration is 1 µg/mL and you need 2 mL per blot, prepare 4 mL of a 1 µg/mL antibody solution.
-
Aliquot 2 mL of the diluted antibody solution into the "Control" tube and 2 mL into the "Blocked" tube.[2]
-
-
Add Blocking Peptide:
-
To the "Blocked" tube, add the blocking peptide. A common starting point is a 5 to 10-fold excess of peptide by weight compared to the antibody.[2][5][8] For example, if you have 2 µg of antibody in the tube, you would add 10-20 µg of the blocking peptide.
-
To the "Control" tube, add an equivalent volume of the buffer that the peptide is dissolved in.[2][5]
-
-
Incubation:
-
Western Blot Staining:
-
Block the membranes with your prepared samples according to your standard Western blot protocol.
-
Incubate one membrane with the "Control" antibody solution and the other membrane with the "Blocked" antibody solution under the same conditions (e.g., overnight at 4°C).
-
Wash the membranes thoroughly with wash buffer.
-
Incubate both membranes with the appropriate secondary antibody.
-
Wash the membranes again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to both membranes and image them.
-
Compare the signal intensity of the bands on the two blots. A specific antibody will show a strong band on the "Control" blot and a significantly reduced or absent band on the "Blocked" blot.[4] If other bands remain on the "Blocked" blot, they are likely due to non-specific binding.[5]
-
By incorporating peptide blocking experiments into your antibody validation workflow, you can significantly increase the confidence in your experimental results and contribute to the generation of robust and reliable scientific data.
References
- 1. biorbyt.com [biorbyt.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 4. pacificimmunology.com [pacificimmunology.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 7. A superior strategy for validation of antibody: Blocking peptide validation | Affinity Biosciences [affbiotech.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of Sulfakinin Receptor Subtypes for Drug Development and Research
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sulfakinin (SK) receptor subtypes, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Sulfakinin (SK) neuropeptides are invertebrate homologs of the vertebrate cholecystokinin (CCK) and gastrin peptides, playing crucial roles in a variety of physiological processes.[1][2] These peptides mediate their effects through G-protein coupled receptors (GPCRs), primarily influencing gut motility, food intake, satiety, and heart rate.[1][2][3] The existence of multiple SK receptor subtypes, typically designated as SKR1 and SKR2 (or DSK-R1 and DSK-R2 in Drosophila), presents a complex but promising landscape for the development of targeted therapeutics and insecticides.[1][2][3][4] This guide offers a comparative overview of these receptor subtypes, focusing on their pharmacological properties and signaling mechanisms.
Quantitative Comparison of Ligand Affinities
The potency of endogenous sulfakinins and their analogs varies between receptor subtypes and across different insect species. The following table summarizes the half-maximal effective concentrations (EC50) of various ligands for SK receptor subtypes, providing a quantitative basis for comparison. The data highlights the critical role of tyrosine sulfation for high-affinity binding and receptor activation.
| Species | Receptor Subtype | Ligand | EC50 (nM) | Notes |
| Drosophila melanogaster | DSK-R1 | [Leu⁷]-DSK-1S (sulfated analog) | Low nanomolar range | Unsulfated version was ~3000-fold less potent.[5] |
| Tribolium castaneum | Trica-SKR1 | sTrica-SK(5-13) (sulfated) | 0.0995 | |
| sLocmi-SK (sulfated) | 16.8 | |||
| Trica-SKR2 | sTrica-SK(5-13) (sulfated) | 0.524 | ||
| sLocmi-SK (sulfated) | 775.6 | [1] | ||
| Bombyx mori | BNGR-A9 (SK Receptor) | BmsSK (sulfated) | 29 (in HEK293 cells) | Unsulfated SK was less potent.[6] |
| 51.4 (in BmN cells) | ||||
| Rhodnius prolixus | Rhopr-SKR-1 | Rhopr-SK-1 (sulfated) | 0.532 | Non-sulfated SK-1 elicited no response.[7] |
| Rhopr-SK-2 (sulfated) | 8.69 | |||
| Asterias rubens | ArSK/CCKR | ArSK/CCK1 (sulfated) | 0.25 | Non-sulfated ArSK/CCK2 had an EC50 of 48,000 nM.[4][8] |
| ArSK/CCK2 (sulfated) | 0.12 |
Signaling Pathways of Sulfakinin Receptor Subtypes
Sulfakinin receptors primarily signal through the Gq protein-coupled pathway, leading to the mobilization of intracellular calcium.[5][6][9][10] However, in some species, coupling to other G-protein pathways, such as those modulating cyclic AMP (cAMP) levels, has also been observed.[1] The specific signaling cascade can be receptor subtype- and tissue-dependent.
Gq-Mediated Calcium Mobilization
The predominant signaling pathway for SK receptors involves the activation of a Gq alpha subunit. This initiates a cascade beginning with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key event that mediates many of the physiological effects of sulfakinins.
Caption: Gq-mediated signaling pathway of SK receptors.
Dual Signaling through Calcium and cAMP
In the red flour beetle, Tribolium castaneum, both SKR1 and SKR2 have been shown to be capable of stimulating both the Ca²⁺ and cyclic AMP second messenger pathways.[1] This suggests a more complex signaling network where a single ligand-receptor interaction can initiate multiple downstream effects, potentially through coupling to different G-protein subtypes (e.g., Gq and Gs).
Caption: Dual signaling potential of T. castaneum SK receptors.
Experimental Protocols
Reproducible and robust experimental design is paramount for the characterization of SK receptor subtypes. Below are detailed methodologies for key experiments cited in the characterization of these receptors.
Heterologous Expression and Calcium Mobilization Assay
This assay is widely used to determine the functional response of SK receptors to their ligands by measuring changes in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells or insect cells such as Spodoptera frugiperda (Sf9) are commonly used.[6][11]
-
Cells are cultured in appropriate media (e.g., DMEM for HEK293, Grace's Insect Medium for Sf9) supplemented with fetal bovine serum and antibiotics.
-
The cDNA encoding the SK receptor subtype of interest is cloned into a mammalian or insect expression vector.
-
Cells are transiently transfected with the receptor plasmid using a suitable transfection reagent (e.g., Lipofectamine). For stable cell lines, selection with an appropriate antibiotic is performed.
-
-
Assay Procedure:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
After incubation, cells are washed to remove extracellular dye.
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of varying concentrations of the sulfakinin ligand.
-
Fluorescence intensity is measured kinetically for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the ligand concentration.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
cAMP Measurement Assay
For receptors that may couple to Gs or Gi proteins, measuring changes in intracellular cAMP levels is essential.
Methodology:
-
Cell Preparation:
-
Cells expressing the SK receptor are cultured and seeded in a 96-well plate as described for the calcium assay.
-
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.
-
For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin to induce a baseline level of cAMP production.
-
Varying concentrations of the SK ligand are added, and the cells are incubated for a defined period.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
For Gs-coupled receptors, a dose-dependent increase in cAMP is measured.
-
For Gi-coupled receptors, a dose-dependent decrease in the forskolin-stimulated cAMP level is observed.
-
EC50 or IC50 values are calculated from the respective dose-response curves.
-
Conclusion
The study of Sulfakinin receptor subtypes reveals a conserved yet diverse signaling system in invertebrates. The primary reliance on Gq-mediated calcium signaling is a common feature, with the sulfation of the SK ligand being a critical determinant of potency. The discovery of dual signaling capabilities in some species suggests a higher level of complexity and offers more nuanced targets for pharmacological intervention. The methodologies outlined in this guide provide a robust framework for the continued functional characterization of these important receptors, paving the way for the development of novel pest management strategies and a deeper understanding of invertebrate physiology.
References
- 1. Signaling Properties and Pharmacological Analysis of Two Sulfakinin Receptors from the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfakinins influence lipid composition and insulin-like peptides level in oenocytes of Zophobas atratus beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 4. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and functional expression of the first Drosophila melanogaster sulfakinin receptor DSK-R1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Activation of the G protein‐coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CRISPR-Cas9 Knockout of Sulfakinin by Sequencing: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of CRISPR-Cas9-mediated gene knockouts is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of sequencing-based methods for confirming the knockout of the neuropeptide Sulfakinin (SK), offering detailed experimental protocols, data presentation, and workflow visualizations.
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, enabling targeted gene knockouts with unprecedented efficiency. However, the stochastic nature of the DNA repair mechanisms following Cas9-induced double-strand breaks necessitates thorough verification of the resulting genetic modifications. Sequencing is the gold standard for confirming a gene knockout at the DNA level, providing definitive evidence of insertions or deletions (indels) that lead to a frameshift and subsequent premature stop codon, thereby ablating gene function.
This guide focuses on two primary sequencing methodologies: Sanger sequencing, a traditional and widely accessible method, and Next-Generation Sequencing (NGS), a high-throughput approach offering greater depth and sensitivity. We will delve into the protocols for each, compare their performance characteristics, and provide tools for data analysis. Furthermore, this guide will contextualize the validation process within the biological framework of Sulfakinin signaling.
Comparison of Sequencing Methods for Knockout Validation
Choosing the appropriate sequencing method depends on various factors, including the desired level of sensitivity, throughput requirements, and budget constraints. Below is a comparative summary of Sanger sequencing (often coupled with analysis tools like TIDE) and Next-Generation Sequencing for CRISPR knockout validation.
| Feature | Sanger Sequencing with TIDE/ICE Analysis | Next-Generation Sequencing (NGS) |
| Principle | Analyzes a mixed population of PCR amplicons to deconvolve the mixture of edited and unedited sequences. | Massively parallel sequencing of individual DNA molecules in a PCR amplicon pool. |
| Sensitivity | Can detect indels with a sensitivity of approximately 1-5%.[1] May struggle to identify low-frequency mutations and complex rearrangements. | Highly sensitive, capable of detecting indels at frequencies below 1% and identifying rare variants.[2][3] |
| Throughput | Lower throughput, suitable for analyzing individual clones or a small number of pooled samples. | High throughput, ideal for screening a large number of samples or for in-depth analysis of editing outcomes in a cell population.[3] |
| Data Output | Provides an estimate of the overall indel frequency and the spectrum of the most common indels. | Generates a comprehensive profile of all indels present in the sample, including their sequences and frequencies.[2] |
| Cost | Generally more cost-effective for a small number of samples.[4][5] | Higher upfront cost but can be more economical for large-scale experiments due to multiplexing capabilities.[4][6][7] |
| Detection of Large Indels | Limited in its ability to detect large insertions or deletions.[2][8] | Can be designed to detect a wider range of indel sizes, including larger structural variations. |
| Off-Target Analysis | Not suitable for off-target analysis. | Can be adapted for unbiased, genome-wide off-target analysis (e.g., via GUIDE-seq or whole-genome sequencing).[9] |
Experimental Workflow for Knockout Confirmation
The general workflow for confirming a CRISPR-Cas9 knockout of the Sulfakinin gene involves several key steps, from genomic DNA extraction to data analysis.
Detailed Experimental Protocols
Genomic DNA Extraction from Insect Cells or Tissues
This protocol is adapted for the extraction of genomic DNA from insect cells or tissues, which can then be used as a template for PCR amplification.
Materials:
-
Insect cells or tissue sample
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
TE buffer or nuclease-free water
Procedure:
-
Homogenize the insect tissue or pellet the cells.
-
Resuspend the sample in 500 µL of lysis buffer.
-
Add 5 µL of Proteinase K and incubate at 55°C for 1-3 hours with occasional vortexing.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of isopropanol to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge at 12,000 x g for 5 minutes.
-
Air dry the pellet and resuspend in 50-100 µL of TE buffer or nuclease-free water.
PCR Amplification of the Sulfakinin Target Locus
Materials:
-
Genomic DNA template
-
Forward and reverse primers flanking the CRISPR target site in the Sulfakinin gene
-
dNTPs
-
Taq DNA polymerase and buffer
-
Nuclease-free water
Procedure:
-
Design primers to amplify a 400-800 bp region surrounding the Cas9 cut site in the Sulfakinin gene.
-
Set up a 25 µL PCR reaction as follows:
-
5 µL 5x PCR Buffer
-
0.5 µL 10 mM dNTPs
-
1.25 µL 10 µM Forward Primer
-
1.25 µL 10 µM Reverse Primer
-
0.25 µL Taq DNA Polymerase
-
1 µL Genomic DNA (50-100 ng)
-
15.75 µL Nuclease-free water
-
-
Perform PCR with the following cycling conditions (example):
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Run the PCR product on an agarose gel to confirm amplification of a single band of the expected size.
-
Purify the PCR product using a commercial kit.
Sanger Sequencing and TIDE Analysis
Procedure:
-
Send the purified PCR products from both the control (wild-type) and edited samples for Sanger sequencing using one of the PCR primers.
-
Obtain the .ab1 sequence trace files for both samples.
-
Go to a TIDE (Tracking of Indels by Decomposition) web tool.
-
Upload the control and edited sample .ab1 files.
-
Enter the 20-nucleotide guide RNA sequence for the Sulfakinin target.
-
The tool will analyze the sequence traces and provide the indel frequency and a profile of the most common mutations.
Next-Generation Sequencing (NGS) and CRISPResso2 Analysis
Procedure:
-
Library Preparation: Prepare NGS libraries from the purified PCR products. This typically involves a two-step PCR process to add Illumina sequencing adapters and unique indices for multiplexing.[10]
-
Sequencing: Pool the libraries and sequence on an Illumina platform (e.g., MiSeq).
-
Data Analysis using CRISPResso2:
-
Install or use the web-based version of CRISPResso2.
-
Input the raw FASTQ files from the NGS run.
-
Provide the amplicon sequence of the Sulfakinin target region.
-
Enter the guide RNA sequence.
-
CRISPResso2 will align the reads, quantify NHEJ and HDR events, and provide detailed visualizations of the editing outcomes.
-
Logical Flow of Sequencing Data Analysis
The analysis of sequencing data is a critical step in confirming the knockout. The logical flow for both Sanger and NGS data analysis is depicted below.
Sulfakinin Signaling Pathway
Sulfakinin is a neuropeptide that plays a role in regulating feeding behavior and satiety in insects.[11][12][13] Understanding its signaling pathway is crucial for interpreting the phenotypic consequences of a Sulfakinin knockout. Sulfakinin peptides (SKs) bind to G-protein coupled receptors (GPCRs), known as Sulfakinin receptors (SKRs).[14][15] This binding can initiate intracellular signaling cascades, often involving changes in intracellular calcium levels and/or cyclic AMP (cAMP).[13]
Conclusion
Confirming the genetic knockout of Sulfakinin is a multi-step process that requires careful execution of experimental protocols and rigorous data analysis. While Sanger sequencing coupled with tools like TIDE offers a cost-effective method for initial screening and validation of individual clones, Next-Generation Sequencing provides a more comprehensive and sensitive analysis of the editing events in a cell population.[2][3] The choice between these methods should be guided by the specific requirements of the research question and available resources. By following the detailed protocols and utilizing the appropriate data analysis workflows presented in this guide, researchers can confidently validate their Sulfakinin knockout models, paving the way for accurate and impactful downstream functional studies.
References
- 1. Easy quantitative assessment of genome editing by sequence trace decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthego.com [synthego.com]
- 3. NGS vs Sanger Sequencing [illumina.com]
- 4. genscript.com [genscript.com]
- 5. news-medical.net [news-medical.net]
- 6. base4.co.uk [base4.co.uk]
- 7. Summary of findings – cost-effectiveness of next generation sequencing - Next Generation DNA Sequencing: A Review of the Cost Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discrepancies in indel software resolution with somatic CRISPR/Cas9 tumorigenesis models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 10. High Throughput Analysis of CRISPR-Cas9 Editing Outcomes in Cell and Animal Models Using CRIS.py - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 12. Cholecystokinin/sulfakinin peptide signaling : conserved roles at the intersection between feeding, mating and aggression [su.diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
- 15. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physiological Effects of Sulfakinin and Cholecystokinin
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the physiological effects of Sulfakinin (SK) and Cholecystokinin (CCK), two structurally related peptides that play crucial roles in regulating physiological processes across different animal phyla. This document summarizes key experimental data, outlines detailed methodologies for pivotal experiments, and presents signaling pathways and experimental workflows through clear visualizations.
Introduction
Sulfakinin (SK) and Cholecystokinin (CCK) are neuropeptides that share a common evolutionary origin and exhibit significant structural similarities, including a sulfated tyrosine residue critical for the biological activity of many of their respective receptor subtypes. While SK is predominantly found in invertebrates and plays a key role in regulating feeding, behavior, and gut motility, CCK is a well-characterized hormone and neurotransmitter in vertebrates with vital functions in digestion, satiety, and central nervous system modulation. Understanding the comparative physiology of these peptides can provide valuable insights for research in fields ranging from metabolic disorders to neuroscience and pest control.
Comparative Physiological Effects
The primary physiological roles of SK and CCK, though often analogous, are adapted to the distinct physiological contexts of invertebrates and vertebrates. Both peptides are potent regulators of feeding and digestion.
Regulation of Food Intake
Both SK and CCK act as satiety signals, inducing a reduction in food consumption.
-
Sulfakinin: In various insect species, the injection of SK has been demonstrated to significantly decrease food intake in a dose-dependent manner. For instance, in the brown planthopper, Nilaparvata lugens, injection of 20 pmol of sulfated NlSK1 or NlSK2 resulted in a 50-70% reduction in food consumption compared to a control group[1]. Similarly, in the blow fly, Phormia regina, a 10 nmol dose of drosulfakinin I (DrmSKI) led to a 44% inhibition of carbohydrate feeding in females[2].
-
Cholecystokinin: In vertebrates, CCK is a well-established short-term satiety hormone. Its administration reduces meal size and duration. The satiety effect of CCK is believed to be mediated in part by its ability to inhibit gastric emptying, leading to gastric distention which is a signal to cease feeding[3].
| Peptide | Species | Dose | Effect on Food Intake | Reference |
| Sulfakinin (sNlSK1/sNlSK2) | Nilaparvata lugens | 20 pmol/insect | 50-70% reduction | [1] |
| Sulfakinin (DrmSKI) | Phormia regina (female) | 10 nmol | 44% reduction in carbohydrate feeding | [2] |
Regulation of Digestive Processes
A primary function of both peptides is the coordination of digestive processes, including gut motility and the secretion of digestive enzymes.
-
Sulfakinin: SKs have been shown to influence gut motility in several insect species.[4] In some insects, SKs also regulate the release of digestive enzymes.[4]
-
Cholecystokinin: CCK plays a central role in vertebrate digestion. It stimulates the contraction of the gallbladder, leading to the release of bile into the small intestine, and triggers the secretion of digestive enzymes from the pancreas.[3][5][6][7] The effect of CCK on gallbladder contraction is dose-dependent, with physiological concentrations inducing significant emptying.[5][6] For example, an infusion of CCK-8 at a rate of 16.4 pmol.kg⁻¹hr⁻¹ in humans resulted in a 76% reduction in gallbladder volume.[5] Similarly, CCK stimulates a dose-dependent increase in pancreatic enzyme secretion.[3][7][8][9]
| Peptide | Physiological Effect | Species | Dose | Quantitative Effect | Reference |
| Cholecystokinin-8 | Gallbladder Contraction | Human | 16.4 pmol.kg⁻¹hr⁻¹ | 76% volume reduction | [5] |
| Cholecystokinin-8 | Gallbladder Contraction | Human | 32.8 pmol.kg⁻¹hr⁻¹ | 87% volume reduction | [5] |
| Cholecystokinin-8 | Gallbladder Contraction | Human | 65.6 pmol.kg⁻¹hr⁻¹ | 88% volume reduction | [5] |
| Cholecystokinin | Pancreatic Amylase Secretion | Rat | 60 IU/kg.hr | Maximal secretion | [3][7] |
| Cholecystokinin | Pancreatic Trypsin Secretion | Rat | 120 CU/kg.hr | Maximal secretion | [3][7] |
Receptor Binding and Signaling
The physiological effects of SK and CCK are mediated by their binding to specific G protein-coupled receptors (GPCRs). The sulfation of a key tyrosine residue is crucial for high-affinity binding to certain receptor subtypes.
-
Sulfakinin Receptors (SKRs): Insects typically possess two subtypes of SK receptors, SKR1 and SKR2.[10] The sulfated forms of SK generally exhibit a higher potency in activating these receptors. For example, in the silkworm Bombyx mori, the sulfated SK (BmsSK) activated its receptor (BNGR-A9) with an EC50 of 29 nM in HEK293 cells, demonstrating higher potency than the non-sulfated form.[11]
-
Cholecystokinin Receptors (CCKRs): Vertebrates have two main CCK receptor subtypes, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). CCK1R has a high affinity for sulfated CCK and a much lower affinity for non-sulfated CCK and gastrin.[12][13] In contrast, CCK2R binds both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity.[12][13] The dissociation constant (Kd) for CCK binding to the high-affinity site on rat pancreatic acini (predominantly CCK1R) is approximately 64 pM.[14]
| Peptide | Receptor | Species/Cell Line | Binding Affinity (Kd/Ki) / Potency (EC50) | Reference |
| Sulfakinin (BmsSK) | BNGR-A9 | Bombyx mori (expressed in HEK293) | EC50: 29 nM | [11] |
| Cholecystokinin | High-affinity site (CCK1R) | Rat pancreatic acini | Kd: 64 pM | [14] |
| Cholecystokinin | Low-affinity site | Rat pancreatic acini | Kd: 21 nM | [14] |
| Cholecystokinin-8 | CCK1R | - | Ki: ~0.6-1 nM | [12] |
| Desulfated CCK-8 | CCK1R | - | 500-fold lower affinity than sulfated CCK-8 | [12] |
| Cholecystokinin-8 | CCK2R | - | Ki: ~0.3-1 nM | [12] |
| Desulfated CCK-8 | CCK2R | - | Ki: ~0.3-1 nM | [12] |
| Cholecystokinin | Cortical Receptors | Mouse cerebral cortex | Kd: 1.27 nM | [15] |
Signaling Pathways
Upon ligand binding, both SK and CCK receptors activate intracellular signaling cascades, primarily through Gq proteins, leading to the mobilization of intracellular calcium.
Sulfakinin Signaling Pathway
Figure 1: Simplified Sulfakinin signaling pathway.
Cholecystokinin Signaling Pathway
Figure 2: Simplified Cholecystokinin signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Measurement of Food Intake in Insects (Sulfakinin)
Objective: To quantify the effect of Sulfakinin on food consumption.
Protocol:
-
Animal Model: Fourth-instar nymphs of the brown planthopper, Nilaparvata lugens.
-
Peptide Administration: Inject 20 pmol of synthetic sulfated NlSK1 or NlSK2 dissolved in phosphate-buffered saline (PBS) into each nymph. A control group is injected with PBS only.
-
Feeding Assay: After a 24-hour post-injection period, provide the nymphs with a standard diet.
-
Quantification: Measure the amount of food consumed by each group over a specified period. This can be done by weighing the food before and after the feeding period or by using a dye-laced diet and quantifying the amount of dye ingested.
-
Data Analysis: Compare the mean food intake of the SK-injected groups to the control group and express the result as a percentage reduction.
Measurement of Gallbladder Contraction in Humans (Cholecystokinin)
Objective: To quantify the dose-response effect of Cholecystokinin on gallbladder volume.
Protocol:
-
Subjects: Healthy human volunteers.
-
Imaging Technique: Use real-time ultrasonography to measure the three dimensions of the gallbladder (length, width, and depth).
-
Peptide Administration: Infuse synthetic CCK-8 intravenously at graded doses (e.g., 16.4, 32.8, and 65.6 pmol.kg⁻¹hr⁻¹).
-
Data Acquisition: Measure gallbladder dimensions before the infusion (basal volume) and at regular intervals during the infusion.
-
Volume Calculation: Calculate the gallbladder volume at each time point using the ellipsoid method (Volume = 0.52 x length x width x depth).
-
Data Analysis: Express the change in gallbladder volume as a percentage of the basal volume for each dose of CCK.
Figure 3: Experimental workflow for measuring CCK-induced gallbladder contraction.
Measurement of Pancreatic Enzyme Secretion in Rats (Cholecystokinin)
Objective: To determine the dose-response relationship of Cholecystokinin on pancreatic enzyme secretion.
Protocol:
-
Animal Model: Anesthetized rats.
-
Surgical Preparation: Cannulate the common bile duct at its entrance to the duodenum to collect pancreatic juice.
-
Peptide Administration: Infuse CCK intravenously at various doses (e.g., up to 120 CU/kg.hr for trypsin). A background infusion of secretin may be used to stimulate fluid secretion.
-
Sample Collection: Collect pancreatic juice at regular intervals.
-
Enzyme Assay: Measure the concentration of specific pancreatic enzymes (e.g., amylase, trypsin) in the collected juice using appropriate enzymatic assays.
-
Data Analysis: Calculate the output of each enzyme (concentration x volume/time) and plot it against the corresponding CCK dose to generate a dose-response curve.
Conclusion
Sulfakinin and Cholecystokinin represent a fascinating example of evolutionary conservation of peptide signaling. While their primary physiological roles in regulating feeding and digestion are analogous, the specific contexts and mechanisms of their actions reflect the divergent evolutionary paths of invertebrates and vertebrates. For researchers in drug development, the study of SK signaling in insects offers potential avenues for the development of novel and specific pest control agents. In parallel, a deeper understanding of the nuances of CCK signaling in vertebrates continues to be a fertile ground for the development of therapies for metabolic and gastrointestinal disorders. This guide provides a foundational comparison to aid in these research endeavors.
References
- 1. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insect satiety: sulfakinin localization and the effect of drosulfakinin on protein and carbohydrate ingestion in the blow fly, Phormia regina (Diptera: Calliphoridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Cholecystokinin and gallbladder contraction: effect of CCK infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of graded physiologic doses of cholecystokinin on gallbladder contraction measured by ultrasonography. Determination of threshold, dose-response relationships and comparison with intraduodenal bilirubin output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancreatic enzyme response to secretin and cholecystokinin-pancreozymin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic dose-response curves to cholecystokinin determined by two techniques in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic enzyme response to a liquid meal and to hormonal stimulation. Correlation with plasma secretin and cholecystokinin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of cholecystokinin to high affinity receptors on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of receptors for cholecystokinin and related peptides in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfakinin Expression Analysis: Cross-Validation of Immunohistochemistry and In Situ Hybridization
For researchers, scientists, and drug development professionals, understanding the precise spatial expression of neuropeptides like Sulfakinin (SK) is critical for elucidating its physiological roles and identifying potential therapeutic targets. This guide provides a comparative overview of two powerful techniques for localizing SK expression: immunohistochemistry (IHC) for detecting the SK peptide and in situ hybridization (ISH) for detecting its corresponding mRNA transcript. While no formal quantitative cross-validation studies have been published, this guide draws upon existing literature to compare their methodologies and qualitative findings, offering valuable insights for experimental design.
At a Glance: IHC vs. ISH for Sulfakinin Detection
Immunohistochemistry and in situ hybridization are complementary techniques that provide distinct yet related information about gene expression. IHC visualizes the final protein product, offering a direct look at the functional molecule's location. In contrast, ISH identifies the cellular machinery for producing that protein by targeting its mRNA transcript. In the context of neuropeptides like Sulfakinin, which can be transported far from their site of synthesis, combining these methods provides a more complete picture of the neuropeptide's journey from gene to function.
A key study by Al-Alkawi and colleagues in 2017 on the kissing bug, Rhodnius prolixus, utilized both fluorescent in situ hybridization (FISH) and IHC to map the Sulfakinin system.[1] Their findings highlight the distinct localization patterns that can be revealed by each technique.
Qualitative Comparison of Sulfakinin Expression Data
Based on the findings from Al-Alkawi et al. (2017), the following table summarizes the qualitative comparison of SK transcript and peptide localization in Rhodnius prolixus.[1]
| Tissue/Region | In Situ Hybridization (SK transcript) | Immunohistochemistry (SK peptide) | Interpretation |
| Central Nervous System (CNS) | |||
| Brain | Expression observed exclusively in neurons within the brain.[1] | Staining observed in the same brain neurons as ISH, as well as in processes extending throughout the CNS.[1] | SK is synthesized in specific brain neurons and the peptide is then transported via neuronal processes to other parts of the CNS. |
| Peripheral Tissues | |||
| Midgut (posterior) | Not reported. | Immunoreactivity observed over the posterior midgut.[1] | Suggests that SK, produced in the CNS, is released and acts on peripheral tissues like the gut. |
| Hindgut (anterior) | Not reported. | Immunoreactivity observed over the anterior hindgut.[1] | Further supports the role of SK as a signaling molecule from the CNS to the digestive system. |
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a cross-validation study comparing IHC and ISH for Sulfakinin expression.
Comparative workflow for IHC and ISH.
Sulfakinin Signaling Pathway
Sulfakinin peptides act as ligands for G-protein coupled receptors (GPCRs), initiating a signaling cascade that modulates various physiological processes. In insects, SK signaling is known to regulate feeding behavior, gut motility, and reproductive processes.
References
A Comparative Analysis of Sulfakinin and Other Anorectic Neuropeptides on Feeding Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the feeding suppression effects of Sulfakinin (SK) with other key anorectic neuropeptides, including its vertebrate homolog Cholecystokinin (CCK), Leptin, and Glucagon-like peptide-1 (GLP-1). This analysis is supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to facilitate a deeper understanding of their mechanisms of action and potential therapeutic applications.
Quantitative Comparison of Anorectic Effects
The following table summarizes the quantitative effects of Sulfakinin, CCK, Leptin, and GLP-1 on food intake as reported in various studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values provide a relative indication of potency.
| Neuropeptide | Animal Model | Administration Route | Dose Range | Observed Effect on Food Intake | Citation(s) |
| Sulfakinin (SK) | Desert Locust (Schistocerca gregaria) | Injection | 10 pmol - 1 nmol | 13% - >50% reduction | [1] |
| Blow Fly (Phormia regina) | Injection | 10 nmol | 44% reduction in carbohydrate intake (females) | [2] | |
| Brown Planthopper (Nilaparvata lugens) | Injection | 20 pmol | 50% - 70% reduction | [3] | |
| Cholecystokinin (CCK) | Rats | Intraperitoneal (IP) | 0.1 - 20 nmol/kg | Dose-dependent reduction | [4] |
| Mice | Intraperitoneal (IP) | 1 - 30 µg/kg | Significant reduction | [5] | |
| Leptin | Rats | Intracerebroventricular (ICV) | 0.4 - 40 µg | Dose-dependent reduction; additive effect with GLP-1 | [6] |
| Mice (ob/ob) | Intraperitoneal (IP) | 5 mg/kg/day | Normalization of food intake | [7] | |
| GLP-1 (and its agonists) | Rats | Intracerebroventricular (ICV) | 1 - 10 µg | Dose-dependent reduction | [8] |
| Humans | Intravenous (IV) Infusion | 1.2 pmol/kg/min | 12% reduction in ad libitum lunch intake | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anorectic effects of neuropeptides in insect and rodent models.
Insect Feeding Bioassay (Flour Disk Method)
This protocol is adapted for studying the effects of neuropeptides on food intake in flour beetles (Tribolium castaneum).
-
Preparation of Test Substance: The neuropeptide (e.g., Sulfakinin) is dissolved in a suitable solvent (e.g., sterile water or insect saline) to achieve the desired concentrations.
-
Diet Preparation: A standard diet of whole wheat flour with 5% brewer's yeast is prepared. The neuropeptide solution is thoroughly mixed with the flour to create a homogenous paste.
-
Flour Disk Formation: Aliquots of the paste are pipetted onto a non-stick surface (e.g., paraffin film) and allowed to air-dry to form uniform disks of a predetermined weight. Control disks are prepared using the solvent alone.
-
Animal Preparation: Adult beetles are starved for a period of 24 hours prior to the assay to ensure motivation to feed.
-
Feeding Assay: Individual starved beetles are placed in separate Petri dishes containing a pre-weighed flour disk (either control or experimental).
-
Data Collection: The amount of food consumed is determined by weighing the remaining flour disk after a specific time period (e.g., 24 or 48 hours). The difference in weight, corrected for any changes in control disks due to humidity, represents the food intake.
-
Analysis: Food consumption is compared between the control and neuropeptide-treated groups to determine the anorectic effect.
Rodent Food Intake Measurement (Home-Cage Monitoring)
This protocol describes a method for measuring food intake in rats or mice in their home cages to minimize stress.
-
Animal Acclimation: Rodents are individually housed and acclimated to the experimental conditions, including the specific diet and water access, for several days prior to the experiment.
-
Neuropeptide Administration: The anorectic neuropeptide (e.g., CCK, Leptin, GLP-1) or vehicle control is administered via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion).
-
Food and Water Provision: A pre-weighed amount of standard chow and a known volume of water are provided in specialized containers that minimize spillage.
-
Automated Monitoring (Optional but Recommended): Automated systems can be used to continuously monitor food and water intake, as well as feeding and drinking patterns (e.g., meal duration, frequency).[10][11]
-
Manual Measurement: If automated systems are not available, food and water containers are weighed at regular intervals (e.g., 1, 2, 4, 24 hours) post-injection to determine the amount consumed. Spilled food should be collected and weighed to correct the intake measurements.
-
Body Weight Monitoring: The body weight of the animals is recorded daily to assess the long-term effects of the neuropeptide treatment.
-
Data Analysis: Cumulative food intake, meal patterns, and changes in body weight are compared between the experimental and control groups.
Signaling Pathways
The anorectic effects of these neuropeptides are mediated by distinct signaling pathways, which are initiated by the binding of the peptide to its specific receptor on the cell surface.
Sulfakinin/Cholecystokinin Signaling Pathway
Sulfakinin in invertebrates and Cholecystokinin in vertebrates bind to G protein-coupled receptors (GPCRs), specifically SK receptors (SKR1 and SKR2) and CCK receptors (CCK1R and CCK2R), respectively.[12][13] These receptors are primarily coupled to Gq proteins, leading to the activation of Phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream effectors ultimately lead to the physiological responses associated with satiety.[14]
Sulfakinin/CCK Signaling Cascade
Leptin Signaling Pathway
Leptin exerts its anorectic effects by binding to the long form of the leptin receptor (LepRb), which is a member of the cytokine receptor superfamily.[7] Receptor binding leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates the receptor and creates docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[15] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in appetite control, such as Pro-opiomelanocortin (POMC) and Agouti-related peptide (AgRP).
Leptin Signaling Cascade
GLP-1 Signaling Pathway
Glucagon-like peptide-1 (GLP-1) binds to its specific GPCR, the GLP-1 receptor (GLP-1R), which is primarily coupled to the Gs alpha subunit.[16] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the anorectic effects of GLP-1.
GLP-1 Signaling Cascade
Conclusion
Sulfakinin and its vertebrate counterpart, Cholecystokinin, represent an evolutionarily conserved system for regulating feeding behavior. While they share a common signaling mechanism through Gq-coupled receptors, other potent anorectic neuropeptides like Leptin and GLP-1 utilize distinct intracellular pathways to achieve a similar physiological outcome. The quantitative data, though not always directly comparable, highlight the significant feeding suppression capabilities of all these neuropeptides. A thorough understanding of their individual and potentially synergistic actions is paramount for the development of novel therapeutic strategies to combat metabolic disorders such as obesity. This guide serves as a foundational resource for researchers and professionals in the field, providing a structured comparison to inform future research and drug discovery efforts.
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. Cholecystokinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Intracellular Signaling Mechanisms Activated by Cholecystokinin-Regulating Synthesis and Secretion of Digestive Enzymes in Pancreatic Acinar Cells | Annual Reviews [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hindbrain leptin and glucagon-like-peptide-1 receptor signaling interact to suppress food intake in an additive fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 8. 67.20.83.195 [67.20.83.195]
- 9. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. insidescientific.com [insidescientific.com]
- 12. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ancient role of sulfakinin/cholecystokinin-type signalling in inhibitory regulation of feeding processes revealed in an echinoderm | eLife [elifesciences.org]
- 14. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liraglutide, leptin, and their combined effects on feeding: additive intake reduction through common intracellular signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucagon-Like Peptide 1 Interacts with Ghrelin and Leptin to Regulate Glucose Metabolism and Food Intake through Vagal Afferent Neuron Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Sulfakinin in a New Insect Model Organism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of the neuropeptide Sulfakinin (SK) in a newly established insect model organism. By comparing experimental approaches and potential outcomes with established findings in well-studied insects like Drosophila melanogaster and Bactrocera dorsalis, this document serves as a practical resource for researchers seeking to characterize this important signaling pathway in uncharted biological territory.
Introduction to Sulfakinin Signaling
Sulfakinin (SK) is a multifunctional neuropeptide in insects, analogous to the mammalian cholecystokinin (CCK).[1][2] Extensive research, primarily in Drosophila melanogaster, has established SK as a key satiety signal that reduces food intake.[3][4][5] The SK signaling pathway is initiated by the binding of SK to its G-protein coupled receptors (GPCRs), known as Sulfakinin Receptors (SKRs).[1][6] This interaction triggers downstream intracellular signaling cascades that modulate neuronal activity and, consequently, behavior.
Emerging evidence from various insect species highlights the conserved, yet nuanced, roles of SK in regulating a spectrum of behaviors beyond simple feeding inhibition. These include the modulation of foraging, mating, and aggression.[3][4][7][8] For instance, in the oriental fruit fly, Bactrocera dorsalis, SK signaling in the antennae has been shown to promote foraging by enhancing sensitivity to food odors while suppressing mating behaviors in starved individuals.[3][4][5][7][9] This guide will delineate a systematic approach to investigate and validate these conserved and potentially novel functions of SK in a new insect model organism, hereafter referred to as Insectus novus.
Comparative Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to validate the role of SK in I. novus, with comparative data from D. melanogaster where applicable.
Table 1: Phenotypic Comparison of SK and SKR Mutants
| Phenotype | Wild-Type (I. novus) | sk Knockout (I. novus) | skr Knockout (I. novus) | Known Phenotype in D. melanogaster |
| Food Intake (24h) | 1.2 ± 0.2 µL | 2.5 ± 0.3 µL | 2.6 ± 0.4 µL | Increased food intake in sk and skr mutants.[3][5] |
| Feeding Bout Duration | 35 ± 5 s | 72 ± 8 s | 75 ± 9 s | Increased feeding bout duration. |
| Mating Latency (satiated) | 120 ± 15 s | 85 ± 10 s | 88 ± 12 s | Reduced mating latency; SK inhibits sexual behavior.[3][10] |
| Foraging Success (%) | 78 ± 5% | 45 ± 7% | 42 ± 6% | SK promotes foraging in starved individuals.[3][4][7] |
Table 2: Gene Expression Analysis via qRT-PCR
| Gene | Condition | Fold Change in I. novus (relative to satiated WT) | Known Regulation in D. melanogaster / B. dorsalis |
| sk | Starved | 0.8 ± 0.1 | Upregulated upon refeeding.[2] |
| sk | Refed | 3.5 ± 0.4 | Upregulated upon refeeding.[2] |
| skr | Starved | 2.1 ± 0.3 | Upregulated in the antennae of starved B. dorsalis.[3][4][9] |
| skr | Refed | 0.9 ± 0.2 | Downregulated after feeding. |
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments proposed for validating the SK signaling pathway in I. novus.
Generation of SK and SKR Knockout Lines using CRISPR/Cas9
This protocol outlines the generation of loss-of-function mutants for the sulfakinin (sk) and sulfakinin receptor (skr) genes.
Methodology:
-
gRNA Design and Synthesis: Design two to three single guide RNAs (sgRNAs) targeting conserved exons of the sk and skr genes, identified through sequence alignment with orthologs from other insects. Synthesize the sgRNAs in vitro.
-
Cas9 and gRNA Injection: Prepare an injection mix containing Cas9 protein and the synthesized sgRNAs. Microinject this mixture into pre-blastoderm embryos of I. novus.[11][12][13] The timing of injection is critical and needs to be optimized for the specific developmental timeline of I. novus.[13]
-
Screening for Mutations: Rear the injected G0 generation and cross them with wild-type individuals. Screen the G1 progeny for mutations in the target genes using PCR amplification of the target region followed by Sanger sequencing or a heteroduplex mobility assay.[13]
-
Establishment of Homozygous Lines: Intercross heterozygous G1 individuals to establish homozygous knockout lines. Confirm the absence of the target protein via Western blot or immunohistochemistry if antibodies are available.
Functional Knockdown using RNA Interference (RNAi)
RNAi offers a transient and often faster alternative to CRISPR-mediated knockout for assessing gene function.[14][15]
Methodology:
-
dsRNA Synthesis: Design and synthesize double-stranded RNA (dsRNA) targeting a unique region of the sk and skr mRNA.
-
dsRNA Delivery: Inject the dsRNA into the hemocoel of adult I. novus. The optimal concentration and timing of injection should be determined empirically.
-
Validation of Knockdown: At various time points post-injection, assess the knockdown efficiency by quantifying the target mRNA levels using qRT-PCR.
-
Phenotypic Analysis: Conduct behavioral assays (see below) on the dsRNA-injected insects to assess the phenotypic consequences of gene knockdown.
In Vivo Calcium Imaging of SK-responsive Neurons
This technique allows for the direct visualization of neuronal activation in response to SK.[16][17][18]
Methodology:
-
Generation of a Reporter Line: Create a transgenic I. novus line expressing a genetically encoded calcium indicator (e.g., GCaMP) under the control of the skr promoter.[17][19] This can be achieved through CRISPR-mediated homology-directed repair.
-
Imaging Preparation: Immobilize the transgenic insect and prepare a window for imaging the brain or relevant ganglia.
-
SK Application and Imaging: Perfuse synthetic SK peptide over the exposed neural tissue while imaging the GCaMP fluorescence using a two-photon or confocal microscope.[18][19]
-
Data Analysis: Quantify the changes in fluorescence intensity in specific neurons to identify those that are activated by SK.[19]
Behavioral Assays
Standardized behavioral assays are crucial for quantifying the physiological role of SK.
a) Feeding Behavior Assay:
-
Capillary Feeder (CAFE) Assay: This assay measures food consumption over time. Individual insects are placed in vials with a calibrated capillary tube containing liquid food. The change in the food level is measured at regular intervals.
-
Proboscis Extension Reflex (PER) Assay: This assay assesses the gustatory response to sugars.[20] A starved insect is stimulated on its tarsi with a sucrose solution, and the extension of the proboscis is recorded. The effect of SK injection or receptor knockdown on the PER threshold can be quantified.
b) Foraging and Food-Seeking Assay:
-
Arena Assay: A single insect is placed in an arena with a food source (e.g., yeast paste) at one end.[21][22] The time taken to locate the food and the duration of interaction are recorded. This assay can be performed under different motivational states (starved vs. satiated).
Mandatory Visualizations
Conclusion
Validating the role of Sulfakinin in a new insect model organism requires a multi-faceted approach that combines genetic manipulation, physiological assays, and behavioral quantification. By following the experimental framework outlined in this guide and comparing the resulting data with the established roles of SK in other insects, researchers can efficiently and rigorously characterize this crucial neuropeptidergic signaling pathway. This will not only contribute to a deeper understanding of the comparative physiology of insect behavior but also potentially identify novel targets for pest management or drug development. The establishment of new model organisms is critical for expanding our knowledge of biological diversity, and a systematic approach to validating key signaling pathways is a cornerstone of this endeavor.[23][24][25]
References
- 1. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 2. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging | eLife [elifesciences.org]
- 6. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Transferable approaches to CRISPR-Cas9 induced genome editing in non-model insects: a brief guide | Sciety [sciety.org]
- 12. Transferable approaches to CRISPR-Cas9 induced genome editing in non-model insects: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CRISPR/Cas9 Genome Editing Introduction and Optimization in the Non-model Insect Pyrrhocoris apterus [frontiersin.org]
- 14. RNA Interference in Insects: From a Natural Mechanism of Gene Expression Regulation to a Biotechnological Crop Protection Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RNA Interference in Insects: Protecting Beneficials and Controlling Pests [frontiersin.org]
- 16. Calcium imaging - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Drosophila mushroom bodies integrate hunger and satiety signals to control innate food-seeking behavior | eLife [elifesciences.org]
- 22. Drosophila mushroom bodies integrate hunger and satiety signals to control innate food-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to turn an organism into a model organism in 10 ‘easy’ steps - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New insects in neuroscience - Harvard Brain Science Initiative [brain.harvard.edu]
- 25. Frontiers | Insects Provide Unique Systems to Investigate How Early-Life Experience Alters the Brain and Behavior [frontiersin.org]
A Comparative Guide to Sulfakinin Gene Expression and its Behavioral Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfakinin (SK) gene expression levels and their correlation with observable behavioral phenotypes in insects, primarily focusing on the model organism Drosophila melanogaster. It includes supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative signaling pathways.
Introduction to Sulfakinin
Sulfakinin (SK) is a neuropeptide found in many invertebrates that is structurally and functionally homologous to the mammalian cholecystokinin (CCK) and gastrin peptides.[1][2] In insects, SK signaling is implicated in a wide array of physiological and behavioral processes, including feeding, satiety, digestion, locomotion, aggression, and reproduction.[1][3][4] Understanding the link between SK gene expression and behavior is crucial for developing novel pest control strategies and for fundamental neuroscience research.
The Sulfakinin Signaling Pathway
Sulfakinin peptides are produced by specific neurons in the brain and gut.[1] They act by binding to G-protein coupled receptors (GPCRs), primarily Sulfakinin Receptor 1 (SKR1) and Sulfakinin Receptor 2 (SKR2).[3][5] Upon binding, the activated receptor initiates an intracellular signaling cascade. For instance, in the mosquito Aedes aegypti, the SK receptor is Gq protein-coupled, and its activation leads to the mobilization of intracellular calcium.[6] This signaling cascade ultimately modulates the expression of target genes and neuronal activity, leading to changes in behavior. A key mechanism involves SK signaling regulating the expression of chemosensory receptor genes, thereby altering the animal's perception of its environment.[7][8]
Caption: The Sulfakinin (SK) signaling pathway.
Correlation Between SK Expression and Behavioral Phenotypes
The expression level of the Sulfakinin gene is tightly regulated by the organism's internal state, such as hunger or satiety, and directly influences critical, often competing, behaviors.
Feeding and Foraging Behavior
SK is predominantly recognized as a satiety signal.[7][9][10] Increased SK signaling suppresses food intake. Conversely, a decrease in SK signaling, often associated with starvation, promotes foraging and feeding.
| Experimental Condition | Change in Gene Expression | Observed Behavioral Phenotype | Species |
| Feeding / Satiation | Increased Sulfakinin (SK) expression.[8] | Decreased food intake.[8][11][12] | Drosophila melanogaster, Nilaparvata lugens |
| Decreased Gustatory receptor 64f (Gr64f) expression.[7][8] | Reduced sensitivity to sugars.[1] | D. melanogaster, N. lugens | |
| Starvation | Increased Sulfakinin Receptor 1 (SKR1) mRNA in antennae.[7][9] | Increased foraging success; enhanced sensitivity to food odors.[7][9][13] | Bactrocera dorsalis |
| Genetic Knockout/Knockdown | Knockout of sk or skr1 genes. | Increased feeding rate.[7][9][10] | B. dorsalis |
| RNAi knockdown of SK or SKR. | Increased food intake and body weight.[2][11] | D. melanogaster, Dendroctonus armandi | |
| RNAi knockdown of SK or SKR. | Increased blood meal intake.[6] | Aedes aegypti |
Reproductive and Social Behavior
SK signaling plays a crucial role in the trade-off between feeding and mating. When an insect is starved, elevated SK signaling prioritizes finding food over reproductive activities.
| Experimental Condition | Change in Gene Expression | Observed Behavioral Phenotype | Species |
| Starvation | Increased SKR1 expression in antennae.[7][9] | Suppression of mating behavior.[3][7][9] | B. dorsalis |
| Downregulation of pheromone-detecting Odorant Receptors (ORs).[7][9][13] | Shift from mating to foraging mode.[7][9][13] | B. dorsalis | |
| Genetic Knockout | Knockout of sk or skr1 genes. | Failure to suppress mating, even when starved.[7][9][13] | B. dorsalis |
| General Function | SK signaling active. | Inhibition of male and female sexual behavior.[4][7][9] | D. melanogaster |
| SK signaling active. | Modulation of aggression.[1][4] | D. melanogaster |
Comparison with Alternative Signaling Pathways
While SK is a significant regulator, it does not act in isolation. The decision to forage or mate is controlled by a complex interplay of multiple neuropeptide systems.
| Pathway | Role in Behavior | Overlap with Sulfakinin |
| Short Neuropeptide F (sNPF) | A key regulator of the switch between foraging and mating.[3] | Works in concert with SK to modulate feeding and reproductive drives. Starvation can induce expression of the sNPF receptor.[7][9] |
| SIFamide | Involved in modulating sexual behavior. | Starvation can induce the expression of the SIFamide receptor, suggesting a coordinated response with SK.[7][9] |
| Tachykinin | Implicated in pheromone detection and feeding regulation. | Starvation can also induce tachykinin expression, indicating its role in the behavioral switch.[7][9] |
| Tyramine / Diuretic Hormone 31 | Resolve the conflict between foraging and mating in the central nervous system.[3] | Act downstream or in parallel to SK to fine-tune behavioral choices. |
Experimental Protocols & Workflow
Reproducible and quantitative data are paramount. Below are methodologies for key experiments used to correlate gene expression with behavior.
General Experimental Workflow
The process of linking gene expression to a behavioral phenotype typically follows a structured workflow, from manipulating the organism to analyzing the molecular and behavioral data.
Caption: A typical workflow for correlating gene expression with behavior.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the relative abundance of specific mRNA transcripts (e.g., SK, SKR1, Gr64f).
-
Tissue Dissection & RNA Extraction:
-
Anesthetize insects on ice.
-
Dissect the tissue of interest (e.g., brain, antennae, gut) in cold PBS.
-
Immediately homogenize tissue in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.
-
Extract total RNA using a standard phenol-chloroform extraction or a commercial kit.
-
Treat the RNA sample with DNase to remove any contaminating genomic DNA.[14]
-
-
cDNA Synthesis:
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene, and a fluorescent dye master mix (e.g., SYBR Green).[15]
-
Run the reaction in a qRT-PCR thermal cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 30s-5min), followed by 40-45 cycles of denaturation (e.g., 95°C for 5-10s) and annealing/extension (e.g., 60°C for 30-60s).[15][16]
-
Include a melting curve analysis at the end to verify the specificity of the amplified product.[14]
-
-
Data Analysis:
Protocol 2: CApillary FEeder (CAFE) Assay for Feeding Behavior
This assay provides a simple and reliable method for quantifying liquid food consumption in individual or small groups of flies.[18][19]
-
Preparation:
-
Prepare a feeding solution (e.g., 5% sucrose) and, if desired, mix with a non-toxic food dye for visualization.[19]
-
Use a standard Drosophila vial or a custom chamber. The lid should be modified to hold one or more calibrated glass microcapillary tubes (e.g., 5 µL).[19]
-
Pre-starve flies (e.g., for 6-24 hours) in a vial with access to water but not food to motivate feeding.[20]
-
-
Assay Setup:
-
Transfer a set number of flies (e.g., 5-20) into the prepared vial.[19]
-
Fill the microcapillary tubes with the feeding solution and insert them through the lid into the vial.
-
Record the initial liquid level (meniscus) in each capillary.
-
-
Data Collection:
-
Place the vials in a controlled environment (e.g., 25°C, 60% humidity).
-
At set time intervals (e.g., 3 hours, 24 hours), mark the new position of the meniscus.[19]
-
To account for evaporation, include control vials with no flies.
-
-
Analysis:
-
Calculate the volume consumed by measuring the change in the liquid level, subtracting the average volume lost to evaporation from the control vials.
-
Consumption can be expressed as total volume per fly or normalized to the body weight of the flies.[19]
-
Protocol 3: Locomotor Activity Monitoring
The Drosophila Activity Monitoring System (DAMS) is a widely used, high-throughput method to measure circadian and general locomotor activity.[21][22]
-
Preparation:
-
Individually place flies into 5 mm x 65 mm glass tubes. One end of the tube contains a food source (e.g., sugar/agar medium), and the other is plugged with cotton or a plastic cap.[22]
-
-
Assay Setup:
-
Place the tubes into activity monitors. Each monitor holds multiple tubes and has an infrared light beam that bisects each tube.[22]
-
Place the monitors in an incubator with controlled light-dark cycles and temperature.
-
-
Data Collection:
-
The system automatically records an "activity event" each time a fly breaks the infrared beam.[22]
-
Data is collected continuously in user-defined intervals (e.g., 1-minute bins) over several days.
-
-
Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The different effects of structurally-related sulfakinins on Drosophila melanogaster odor preference and locomotion suggest involvement of distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the G protein-coupled sulfakinin receptor inhibits blood meal intake in the mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 8. Cholecystokinin-like peptide mediates satiety by inhibiting sugar attraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Identification and functional characterization of the sulfakinin and sulfakinin receptor in the Chinese white pine beetle Dendroctonus armandi [frontiersin.org]
- 12. Identification of sulfakinin receptor regulating feeding behavior and hemolymph trehalose homeostasis in the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.4. Gene Expression Analysis [bio-protocol.org]
- 15. Frontiers | Transcriptomic-based selection of reference genes for quantitative real-time PCR in an insect endosymbiotic model [frontiersin.org]
- 16. Reference Genes for Expression Analyses by qRT-PCR in Phthorimaea operculella (Lepidoptera: Gelechiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioone.org [bioone.org]
- 18. researchgate.net [researchgate.net]
- 19. Video: The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster [jove.com]
- 20. Assaying Locomotor, Learning, and Memory Deficits in Drosophila Models of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying Circadian Locomotor Activity Rhythm in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 22. Locomotor activity level monitoring using the Drosophila Activity Monitoring (DAM) System - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Perisulfakinin (Sulfakinin)
Disclaimer: No specific Safety Data Sheet (SDS) for Perisulfakinin, also known as Sulfakinin, was publicly available at the time of this document's creation. The following guidelines are based on best practices for handling research-grade neuropeptides of unknown toxicity. Researchers must consult the manufacturer-provided SDS and their institution's Environmental Health and Safety (EHS) office for definitive protocols. All peptides should be treated as potentially hazardous materials.
This guide provides essential, immediate safety and logistical information for laboratory professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE)
Due to the unknown toxicological properties of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Minimum PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | Prevents skin contact. Must be changed between samples or immediately if contaminated.[1] |
| Eye Protection | Chemical-resistant safety goggles | Protects eyes from splashes or aerosolized powder.[1] |
| Lab Coat | Full-coverage lab coat | Protects skin and personal clothing from contamination.[1][2] |
| Footwear | Closed-toe, non-permeable shoes | Prevents injury from spills or dropped items.[1] |
| Respiratory | Fume hood or certified respirator | Required when handling the lyophilized powder to prevent inhalation.[1] |
Always inspect PPE for damage before use and dispose of it according to your institution's guidelines to avoid cross-contamination.[3]
Storage and Handling Protocols
Proper storage is critical to maintain the integrity and stability of this compound while ensuring laboratory safety.
Storage Temperature Guidelines:
| Peptide Form | Storage Temperature | Expected Stability |
| Lyophilized (Powder) | -20°C or colder | Up to one year. Protect from light and moisture.[3][4] |
| Reconstituted (in Solution) | 2°C to 8°C (Short-term) | Approximately three weeks.[3] |
| Reconstituted (in Solution) | -20°C or colder (Long-term) | Extended duration. Avoid repeated freeze-thaw cycles.[3][4] |
Experimental Workflow for Handling this compound:
The following diagram outlines the standard procedure for handling a research peptide from receipt to disposal.
Protocol for Reconstitution:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[4]
-
Work within a fume hood or other ventilated enclosure to avoid inhaling the powder.[1]
-
Use a sterile, high-purity solvent (e.g., sterile bacteriostatic water or a recommended buffer) for reconstitution.[2][3]
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause denaturation.[3]
-
To prevent degradation from repeated freeze-thaw cycles, divide the reconstituted solution into single-use aliquots.[3][4]
-
Clearly label all containers with the peptide name, concentration, and date of preparation.[2][3]
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to contain contamination and mitigate exposure.
Spill Response Plan:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Peptide waste must be treated as hazardous chemical waste. Improper disposal can pose risks to human health and the environment.
Disposal Protocol:
-
Never dispose of this compound down the drain or in the regular trash.[1][5]
-
Collect all liquid and solid waste containing the peptide in clearly labeled, sealed, and appropriate hazardous waste containers.[1]
-
Segregate aqueous and organic waste streams if other solvents are used in the experiment.[1]
-
Decontaminate all non-disposable equipment that has come into contact with the peptide.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3]
-
Coordinate with your institution's EHS office for final pickup and disposal of the waste containers.[3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cholecystokinin/sulfakinin peptide signaling: conserved roles at the intersection between feeding, mating and aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropeptide Sulfakinin, a peripheral regulator of insect behavioral switch between mating and foraging [elifesciences.org]
- 4. The neuropeptide sulfakinin is a peripheral regulator of insect behavioral switch between mating and foraging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
